4,5-MDAI hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7,8-dihydro-6H-cyclopenta[g][1,3]benzodioxol-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-7-3-6-1-2-9-10(8(6)4-7)13-5-12-9;/h1-2,7H,3-5,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGSGXLMJCEIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC3=C2OCO3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344563 | |
| Record name | 4,5-Methylenedioxy-2-aminoindane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124399-90-2 | |
| Record name | 4,5-Methylenedioxy-2-aminoindane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124399902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Methylenedioxy-2-aminoindane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701344563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-METHYLENEDIOXY-2-AMINOINDANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYK2499P9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) hydrochloride is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). Structurally, it is a positional isomer of the psychoactive compound 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI, commonly known as MDAI). Seminal research into the structure-activity relationships of these compounds has demonstrated that the placement of the methylenedioxy group on the indane ring system is a critical determinant of pharmacological activity. This technical guide provides a detailed examination of the mechanism of action of 4,5-MDAI hydrochloride, focusing on its interaction with monoamine neurotransmitter systems. Contrary to its 5,6-isomer, 4,5-MDAI has been shown to be largely inactive as a central nervous system (CNS) agent, demonstrating no significant interaction with the primary targets of related psychoactive compounds. This lack of activity is its defining mechanistic characteristic.
Introduction
The 2-aminoindane scaffold has been a subject of interest in medicinal chemistry as a conformationally restricted analogue of phenethylamines. By locking the flexible side chain of amphetamine-like compounds into an indane ring, researchers can probe the structural requirements for interaction with monoamine transporters and receptors. 4,5-MDAI and its isomer, 5,6-MDAI, were synthesized and evaluated to explore these structure-activity relationships and to identify potential non-neurotoxic alternatives to MDMA.[1] While 5,6-MDAI demonstrated MDMA-like behavioral effects, 4,5-MDAI was found to be behaviorally inactive, indicating a profound difference in their pharmacological profiles.[2]
Pharmacodynamics: A Lack of Significant CNS Activity
The primary mechanism of action for many psychoactive phenethylamines and their analogues is the interaction with monoamine transporters, specifically the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). These compounds can act as substrates for these transporters, leading to neurotransmitter release, or as inhibitors of neurotransmitter reuptake.
In the case of this compound, in vivo studies in rats have shown that it does not substitute for the discriminative stimulus effects of MDMA.[2] This is a key piece of evidence indicating that 4,5-MDAI does not produce MDMA-like subjective effects and, by extension, does not share its primary mechanism of action. This lack of CNS activity strongly suggests that 4,5-MDAI does not significantly interact with SERT, DAT, or NET to induce neurotransmitter release or inhibit reuptake.
For comparative purposes, the table below summarizes the monoamine release potency for the active isomer, 5,6-MDAI, and MDMA, contrasted with the observed inactivity of 4,5-MDAI.
| Compound | Serotonin (5-HT) Release EC50 (nM) | Norepinephrine (NE) Release EC50 (nM) | Dopamine (DA) Release EC50 (nM) | In Vivo MDMA-like Activity |
| 4,5-MDAI | No significant activity reported | No significant activity reported | No significant activity reported | Does not substitute for MDMA[2] |
| 5,6-MDAI | 114 | 117 | 1334 | Substitutes for MDMA[2] |
| MDMA | 49.6 - 72 | 54.1 - 110 | 51.2 - 278 | - |
Signaling Pathway Diagram
The following diagram illustrates the proposed lack of interaction of 4,5-MDAI with the presynaptic monoamine transporter system.
Experimental Protocols
The determination of a compound's activity at monoamine transporters is typically achieved through in vitro assays, such as radioligand binding assays and neurotransmitter release assays. The following are detailed, generalized protocols for these key experiments.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for the serotonin, dopamine, and norepinephrine transporters by assessing its ability to compete with a radiolabeled ligand known to bind to the transporter.
Objective: To determine the binding affinity (Ki) of this compound for SERT, DAT, and NET.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a known potent ligand for each transporter (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the transporter of interest. Harvest the cells and homogenize in ice-cold assay buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Cell membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Release Assay
This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the relevant monoamine transporter.
Objective: To determine the neurotransmitter release-promoting activity (EC₅₀) of this compound at SERT, DAT, and NET.
Materials:
-
HEK293 cells stably expressing human SERT, DAT, or NET.
-
Radiolabeled neurotransmitters: [³H]serotonin, [³H]dopamine, [³H]norepinephrine.
-
Test compound: this compound.
-
Positive control: A known releasing agent (e.g., p-chloroamphetamine for SERT, amphetamine for DAT, norepinephrine for NET).
-
Uptake buffer and release buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well microplates.
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere and grow.
-
Loading: Wash the cells with uptake buffer and then incubate them with the respective radiolabeled neurotransmitter for 30-60 minutes at 37°C to allow for uptake and loading into the cells.
-
Washing: Wash the cells multiple times with buffer to remove any extracellular radiolabeled neurotransmitter.
-
Release: Add release buffer containing varying concentrations of this compound or the positive control to the cells. Incubate for 10-30 minutes at 37°C.
-
Sample Collection: Collect the supernatant (release buffer) from each well.
-
Cell Lysis: Lyse the cells in the wells to release the remaining intracellular radioactivity.
-
Counting: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
-
Data Analysis: Calculate the percentage of neurotransmitter release for each concentration of the test compound. Plot the percentage of release against the logarithm of the test compound concentration and determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal release).
Conclusion
The mechanism of action of this compound is characterized by a lack of significant pharmacological activity at the primary CNS targets for its psychoactive structural analogues. In vivo and, by inference from the lack of reported data, in vitro studies indicate that it does not act as a potent monoamine releasing agent or reuptake inhibitor. This inactivity is attributed to the specific positioning of the methylenedioxy group at the 4 and 5 positions of the indane ring, which appears to be unfavorable for productive interaction with the serotonin, dopamine, and norepinephrine transporters. For researchers and drug development professionals, 4,5-MDAI serves as an important tool compound for understanding the strict structural requirements for ligand interaction with monoamine transporters and as a negative control in the study of its active isomer, 5,6-MDAI.
References
An In-depth Technical Guide to 4,5-Methylenedioxy-2-aminoindane HCl
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4,5-methylenedioxy-2-aminoindane (B1653421) hydrochloride (4,5-MDAI HCl), a synthetic aminoindane derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, analytical characterization, and mechanism of action.
Chemical Properties and Data
4,5-MDAI HCl is a positional isomer of the more commonly known 5,6-MDAI.[1] Its chemical structure is characterized by a methylenedioxy group attached to the 4 and 5 positions of the indane ring system, with an amine group at the 2-position.[1][2] This rigid conformational structure, where the α-methyl group of the amphetamine side chain is cyclized back to the benzene (B151609) ring, significantly influences its pharmacological profile compared to its amphetamine analogue, 3,4-methylenedioxyamphetamine (MDA).[3]
Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][2][4]dioxol-7-amine hydrochloride | [5] |
| Synonyms | 4,5-methylenedioxy-2-aminoindane HCl | [5] |
| Chemical Formula | C₁₀H₁₁NO₂ ⋅ HCl | [5] |
| Molecular Weight | 213.7 g/mol | [5][6] |
| Appearance | White powder (HCl salt) | [5] |
| Melting Point (°C) | 243.0 | [5] |
| UVmax (nm) | 202.3, 283.7 | [5] |
Spectroscopic Data
The following table summarizes key spectroscopic data for the characterization of 4,5-MDAI.
| Spectroscopic Method | Key Observations | Reference |
| ¹H NMR (400 MHz, CD₃OD) | Aromatic protons show as doublets at 6.65 and 6.67 ppm (J = 7.7 Hz), indicating adjacent protons. The spectra shows no chemical equivalence, with all carbons and protons having unique chemical shifts. | [1] |
| ¹³C NMR | Shows 6 aromatic carbons (2 protonated), 3 methylene (B1212753) carbons, and 1 methine carbon. A methylene carbon at 100.7 ppm is indicative of the methylenedioxyphenyl moiety. | [1] |
| FTIR (HCl salt) | Prominent differences from its 5,6-isomer are observed in the "fingerprint region" (750-1750 cm⁻¹) and in the C-H out-of-plane bending frequencies (500-800 cm⁻¹). | [1][7] |
| GC-MS (EI) | The mass spectrum of the free base shows an intense molecular ion at m/z 177, which is also the base peak.[7] Derivatization with trimethylsilyl (B98337) (TMS) yields a molecular ion at m/z 249, with characteristic fragment ions at m/z 73, 100, and 150 that allow for clear differentiation from its 5,6-isomer.[1] |
Experimental Protocols
Synthesis of 4,5-Methylenedioxy-2-aminoindane
The synthesis of 4,5-MDAI has been described by Nichols et al. and is outlined in the following workflow.[1] The process starts from 3-(2,3-methylenedioxyphenyl)propanoic acid.
Workflow for the Synthesis of 4,5-MDAI
Caption: A diagram illustrating the synthetic pathway to 4,5-methylenedioxy-2-aminoindane.
Detailed Steps:
-
Acid Chloride Formation: 3-(2,3-methylenedioxyphenyl)propanoic acid is converted to its corresponding acid chloride.
-
Cyclization: The acid chloride is heated to undergo an intramolecular Friedel-Crafts acylation, forming 4,5-methylenedioxy-1-indanone.
-
Oximation: The resulting indanone is treated with amyl nitrite in methanol with hydrochloric acid to yield 2-hydroxyimino-4,5-methylenedioxy-1-indanone.
-
Reduction: The hydroxyimino ketone is then reduced to the final amine product using a palladium on carbon (Pd/C) catalyst in glacial acetic acid with a catalytic amount of sulfuric acid under a hydrogen atmosphere.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol is based on the parameters used for the analysis of 4,5-MDAI by the DEA's Special Testing and Research Laboratory.[5]
Experimental Workflow for GC-MS Analysis
Caption: A diagram outlining the workflow for the GC-MS analysis of 4,5-MDAI.
Instrumental Parameters:
-
Gas Chromatograph: Agilent GC or equivalent.[5]
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.[5]
-
Carrier Gas: Helium at 1 mL/min.[5]
-
Injector Temperature: 280°C.[5]
-
Oven Program: Initial temperature of 100°C, ramped at 6°C/min.[1]
-
Mass Spectrometer: Quadrupole mass-selective detector.[1]
-
Scan Range: 34-600 amu.[1]
It is important to note that underivatized 4,5-MDAI and its isomer 5,6-MDAI may co-elute under standard GC conditions.[1][7] Derivatization, for example with a trimethylsilyl (TMS) agent, is recommended for their differentiation, as their TMS derivatives are easily resolved.[1]
Pharmacology and Mechanism of Action
4,5-MDAI is a psychoactive compound that primarily acts as a serotonin-norepinephrine releasing agent (SNRA).[2] Its pharmacological effects are entactogenic, similar to MDMA, producing feelings of emotional openness and empathy.[2][8] However, it is reported to be less stimulating than MDMA.[8]
Monoamine Transporter Interactions
The primary mechanism of action of 4,5-MDAI involves its interaction with monoamine transporters, leading to the release of serotonin (B10506) and norepinephrine (B1679862) into the synaptic cleft.[2] It has a significantly lower impact on dopamine (B1211576) release compared to MDMA.
| Transporter | Action | Potency/Selectivity | Reference |
| Serotonin Transporter (SERT) | Release and Reuptake Inhibition | High potency | [2][9][10] |
| Norepinephrine Transporter (NET) | Release and Reuptake Inhibition | Moderate potency | [9][10] |
| Dopamine Transporter (DAT) | Release and Reuptake Inhibition | ~10-fold weaker than on SERT and NET | [9][10] |
Signaling Pathway of 4,5-MDAI at the Synapse
Caption: A diagram showing 4,5-MDAI's interaction with serotonin and norepinephrine transporters.
Neurotoxicity
Conclusion
4,5-Methylenedioxy-2-aminoindane HCl is a compound of significant interest due to its distinct pharmacological profile as a selective serotonin-norepinephrine releasing agent with entactogenic properties and reduced neurotoxicity compared to related amphetamines. This guide provides a foundational understanding of its chemical properties, synthesis, and mechanism of action, supported by detailed experimental data and workflows. Further research is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. dea.gov [dea.gov]
- 2. 4,5-MDAI hydrochloride | 124399-90-2 | Benchchem [benchchem.com]
- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. swgdrug.org [swgdrug.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. MDAI | Release [release.org.uk]
- 9. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a substituted aminoindane that is structurally related to 3,4-methylenedioxymethamphetamine (MDMA). This document provides a comprehensive overview of the pharmacological profile of 4,5-MDAI, focusing on its interactions with monoamine transporters. Quantitative data on its monoamine release activity are presented, alongside detailed methodologies for the key in vitro assays used to characterize such compounds. Furthermore, this guide includes visualizations of the proposed mechanism of action and experimental workflows to facilitate a deeper understanding of its pharmacological properties. While 4,5-MDAI has been investigated for its central nervous system activity, it has been reported to be pharmacologically inactive in some studies. This guide aims to consolidate the available scientific information for research and drug development purposes.
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a rigid analogue of the phenethylamine (B48288) class of compounds, which includes well-known psychoactive substances like MDMA. The constraining of the ethylamine (B1201723) side chain into an indane ring system significantly alters the pharmacological profile compared to its more flexible counterparts. Initially synthesized and studied in the 1990s as part of research into non-neurotoxic analogues of MDMA, 4,5-MDAI and its positional isomer, 5,6-MDAI, have been subjects of pharmacological investigation.[1] This technical guide provides an in-depth look at the pharmacological characteristics of 4,5-MDAI, with a focus on its activity at monoamine transporters.
Mechanism of Action
4,5-MDAI is classified as a monoamine releasing agent.[2] Its primary mechanism of action involves the interaction with presynaptic plasma membrane transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT).[2] By acting as a substrate for these transporters, it is taken up into the presynaptic neuron. Inside the neuron, it disrupts the vesicular storage of monoamines and reverses the direction of transporter flux, leading to a non-exocytotic release of serotonin, norepinephrine, and dopamine from the presynaptic terminal into the synaptic cleft.[2] This increase in extracellular monoamine concentrations is believed to be the basis for its physiological and behavioral effects.
Data Presentation
The following tables summarize the available quantitative data on the monoamine release potency of 4,5-MDAI in comparison to its positional isomer 5,6-MDAI and the well-characterized compound MDMA.
Table 1: Monoamine Release Potency (EC50, nM) of 4,5-MDAI and Related Compounds [2]
| Compound | Serotonin (SERT) | Norepinephrine (NET) | Dopamine (DAT) |
| 4,5-MDAI | >10000 | 86 | 439 |
| 5,6-MDAI | 114 | 117 | 1334 |
| MDMA | 49.6–72 | 54.1–110 | 51.2–278 |
EC50 (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal monoamine release. Lower values indicate higher potency. Data presented as a range where multiple values were reported.
Note: While EC50 values for monoamine release are available, specific binding affinity data (Ki values) for 4,5-MDAI at the monoamine transporters were not found in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of compounds like 4,5-MDAI.
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Objective: To quantify the affinity of a test compound for monoamine transporters.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Membrane preparation from the aforementioned cells.
-
Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Reference compounds (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).
-
Test compound (e.g., 4,5-MDAI).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Culture HEK293 cells expressing the target transporter to confluency. Harvest, homogenize, and centrifuge the cells to isolate the cell membranes. Resuspend the membrane pellet in an appropriate buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a known inhibitor, radioligand, and membrane preparation.
-
Test Compound: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Transporter Uptake and Release Assay
This protocol describes a general method to measure the ability of a test compound to inhibit monoamine uptake or induce monoamine release.
Objective: To determine the potency (IC50 or EC50) of a test compound as a monoamine transporter inhibitor or releaser.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT, or synaptosomes prepared from rodent brain tissue.
-
Radiolabeled monoamines: [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.
-
Test compound (e.g., 4,5-MDAI).
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
96-well microplates.
-
Scintillation counter and scintillation fluid.
Procedure for Uptake Inhibition Assay:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate them with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Uptake Initiation: Add the radiolabeled monoamine to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-15 minutes) to allow for uptake into the cells.
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value for uptake inhibition by non-linear regression analysis of the concentration-response curve.
Procedure for Release Assay:
-
Loading: Pre-load the cells or synaptosomes with the respective radiolabeled monoamine by incubating them in the presence of the radiotracer.
-
Washing: Wash the cells to remove excess extracellular radiolabeled monoamine.
-
Release Stimulation: Add various concentrations of the test compound to the cells and incubate for a defined period (e.g., 30 minutes).
-
Sample Collection: Collect the supernatant, which contains the released radiolabeled monoamine.
-
Scintillation Counting: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Calculate the amount of release as a percentage of the total radioactivity in the cells. Determine the EC50 value for release by non-linear regression analysis of the concentration-response curve.
Mandatory Visualizations
Proposed Mechanism of Action of 4,5-MDAI
References
4,5-MDAI hydrochloride CAS number and structure
An In-depth Technical Guide to 4,5-MDAI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
This compound is characterized by a methylenedioxy group attached to the 4 and 5 positions of the indane ring system, with an amine group at the 2-position.[1] This rigid indane scaffold is theorized to reduce neurotoxicity compared to more flexible amphetamine analogues like MDMA.[1]
Chemical Structure and Identifiers
The chemical structure and key identifiers for this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][1][3]dioxol-7-amine, monohydrochloride[2][4] |
| CAS Number | 124399-90-2[1][2][3][4][5][6] |
| Chemical Formula | C₁₀H₁₁NO₂ • HCl[2][6] |
| Molecular Weight | 213.66 g/mol [1][6] |
| SMILES | NC1CC2=CC=C3C(OCO3)=C2C1.Cl[2][6] |
| InChI Key | PVGSGXLMJCEIEL-UHFFFAOYSA-N[1][2][4] |
Physicochemical Data
A summary of the key physicochemical data for this compound is presented below.
| Property | Value |
| Appearance | White powder (HCl salt) |
| Purity | ≥98%[2][4] |
| Melting Point | 243.0 °C (HCl salt) |
| UV λmax | 238, 286 nm[2] |
| Solubility | DMF: 14 mg/mlDMSO: 20 mg/mlEthanol: 0.3 mg/mlPBS (pH 7.2): 5 mg/ml[2] |
| Storage Temperature | -20°C[2][7] or 2-8°C[4] |
Synthesis and Experimental Protocols
Classical Laboratory Synthesis
A common synthetic route to this compound has been described and involves a multi-step process.[1][8]
Experimental Protocol:
-
Cyclization: 3-(3,4-methylenedioxyphenyl)propionic acid is first converted to its acid chloride, which then undergoes thermal cyclization to yield 5,6-methylenedioxy-1-indanone, a key intermediate.[1][8]
-
Hydroxyimino Ketone Synthesis: The intermediate indanone is reacted with amyl nitrite (B80452) in methanolic HCl to introduce an oxime group at the 2-position, forming 5,6-methylenedioxy-2-hydroxyiminoindanone.[1][8]
-
Reductive Amination: The hydroxyimino ketone is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) in glacial acetic acid with a catalytic amount of sulfuric acid. This reduces the oxime to a primary amine, yielding 4,5-methylenedioxy-2-aminoindane.[1][8]
-
Salt Formation: The resulting free base is treated with hydrochloric acid to precipitate the hydrochloride salt.[1]
Pharmacology and Mechanism of Action
4,5-MDAI acts primarily as a serotonin-norepinephrine releasing agent (SNRA), with a less pronounced effect on dopamine (B1211576) levels.[1][8] This profile is thought to underlie its entactogenic effects while potentially reducing the stimulant and neurotoxic effects associated with other phenethylamines.
Neurotransmitter Interactions
The primary mechanism of action for 4,5-MDAI involves its interaction with monoamine transporters.
Signaling Pathway:
-
SERT Interaction: 4,5-MDAI targets and reverses the action of the serotonin (B10506) transporter (SERT).[1]
-
Serotonin Release: This leads to a significant release of serotonin from presynaptic neurons into the synaptic cleft.[1][9]
-
Norepinephrine (B1679862) Release: To a lesser extent, it also promotes the release of norepinephrine.[1]
-
Dopamine Release: The effect on dopamine release is comparatively low.[1]
-
Reuptake Inhibition: The compound also inhibits the reuptake of serotonin and, to a lesser degree, dopamine and norepinephrine.[9]
Receptor Binding Profile
While primarily acting as a releasing agent, some studies suggest that the methylenedioxy group enhances binding affinity to serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] However, another study reported no significant affinity for any serotonin receptors (Ki > 10 μM).[8] This discrepancy warrants further investigation.
Analytical Methodologies
Accurate identification and quantification of 4,5-MDAI are crucial for research and forensic applications. Several analytical techniques have been established.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for the identification of 4,5-MDAI.
Experimental Protocol:
-
Sample Preparation: Dilute the analyte to approximately 1 mg/mL of the free base extracted into chloroform.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C for 1.0 min.
-
Ramp: 12°C/min to 300°C.
-
Hold: 9.0 min at 300°C.
-
-
Injector Temperature: 280°C.
-
MS Parameters: Mass scan range of 30-550 amu.
-
Note: Derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can be employed to improve chromatography and differentiate between positional isomers like 4,5-MDAI and 5,6-MDAI.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used for structural confirmation.
Experimental Protocol:
-
Sample Preparation: Dilute the analyte to ~10 mg/mL in deuterated methanol (B129727) (CD₃OD) with TMS as a reference standard.
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse angle: 90°.
-
Delay between pulses: 45 seconds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information on the functional groups present in the molecule.
Experimental Protocol:
-
Instrument: FTIR with a diamond ATR attachment.
-
Scan Parameters:
-
Number of scans: 32.
-
Resolution: 4 cm⁻¹.
-
In Vivo and Human Studies
Preclinical Data
Animal studies have been conducted to characterize the pharmacological effects of 4,5-MDAI.
| Study Type | Animal Model | Key Findings |
| Locomotor Activity | Mice | Depressed locomotor activity at 3 to 30 mg/kg, followed by a rebound stimulant effect at higher doses.[10][11] |
| Drug Discrimination | Rats | Fully substituted for the discriminative stimulus effects of MDMA, DOM, and cocaine, but only partially for methamphetamine.[10][11] |
| Conditioned Place Preference | Mice | Produced conditioned place preference at doses from 0.3 to 10 mg/kg, indicating rewarding effects.[10][11] |
| Toxicity | Rats | LD₅₀ (subcutaneous) of 28 mg/kg.[8] |
Human Studies
A self-administration study in human volunteers compared the effects of MDAI to MDMA.
Experimental Protocol:
-
Design: Comparison of subjective, cardiovascular, and endocrine responses of MDAI with 75 mg and 125 mg doses of MDMA from previous placebo-controlled studies.[12][13]
-
Outcome Measures: Visual Analogue Scales (VAS), Adjective Mood Rating Scale (AMRS), and the 5 Dimensions of Altered States of Consciousness (5D-ASC) scale.[12][13]
-
Key Findings:
Conclusion
This compound is a potent serotonin and norepinephrine releasing agent with a distinct pharmacological profile compared to its amphetamine-based analogue, MDMA. Its rigid structure may confer a reduced neurotoxicity profile, making it a compound of interest for neuropharmacological research. The detailed synthetic, analytical, and pharmacological data presented in this guide provide a foundational resource for scientists and researchers in the field. Further investigation is warranted to fully elucidate its therapeutic potential and safety profile.
References
- 1. This compound | 124399-90-2 | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4,5-MDAI (hydrochloride) | 124399-90-2 [sigmaaldrich.com]
- 5. 4,5-MDAI (hydrochloride) | CAS#:124399-90-2 | Chemsrc [chemsrc.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MDAI - Wikipedia [en.wikipedia.org]
- 9. MDAI | Release [release.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Acute psychotropic, autonomic, and endocrine effects of 5,6-methylenedioxy-2-aminoindane (MDAI) compared with 3,4-methylenedioxymethamphetamine (MDMA) in human volunteers: A self-administration study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of 4,5-MDAI
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovery and History of Development
In the late 1980s and early 1990s, concerns over the neurotoxic effects of amphetamine derivatives like MDA and MDMA spurred research into safer alternatives. David E. Nichols and his research group at Purdue University were at the forefront of this effort, exploring structural modifications of these compounds to reduce their neurotoxicity while retaining some of their unique psychoactive effects.[3][4]
Despite its initial classification as inactive, 4,5-MDAI remains a compound of interest for understanding the structure-activity relationships of serotonin (B10506) releasing agents.
Chemical Synthesis
The synthesis of 4,5-MDAI originates from 4,5-methylenedioxy-1-indanone. The general synthetic pathway involves the conversion of the indanone to an oxime, followed by reduction to the corresponding amine. The following is a representative experimental protocol based on the procedures described by Nichols et al.
Experimental Protocol: Synthesis of 4,5-Methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI)
Step 1: Oximation of 4,5-Methylenedioxy-1-indanone
A solution of 4,5-methylenedioxy-1-indanone in a suitable solvent (e.g., ethanol) is treated with hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate). The reaction mixture is heated at reflux for a specified period. After cooling, the product, 4,5-methylenedioxy-1-indanone oxime, is isolated by filtration and can be purified by recrystallization.
Step 2: Reduction of 4,5-Methylenedioxy-1-indanone Oxime to 4,5-Methylenedioxy-2-aminoindane
The oxime from the previous step is dissolved in a suitable solvent (e.g., acetic acid) and subjected to catalytic hydrogenation. A catalyst such as palladium on carbon (Pd/C) is typically used. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated. The resulting residue is worked up by basifying the solution and extracting the product with an organic solvent. The final product, 4,5-MDAI, can be purified by distillation or by conversion to its hydrochloride salt and subsequent recrystallization.
Note: Specific reaction conditions such as temperatures, reaction times, and yields were not detailed in the readily available literature and would require access to the original 1990 publication by Nichols et al. for precise replication.
Below is a diagram illustrating the general synthetic workflow.
Pharmacological Profile
Mechanism of Action
4,5-MDAI is characterized as a selective serotonin releasing agent (SSRA). Its primary mechanism of action involves the reversal of the direction of transport of the serotonin transporter (SERT), leading to a non-vesicular release of serotonin from the presynaptic neuron into the synaptic cleft. It has significantly less effect on the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This selectivity for the serotonin system is in contrast to many other phenethylamine (B48288) derivatives, such as MDMA, which affect all three monoamine systems more broadly.
Quantitative Data
Detailed quantitative data on the binding affinities (Ki) and functional potencies (IC50 or EC50) of 4,5-MDAI at the monoamine transporters are not widely available in the published literature. The initial 1990 study by Nichols et al. focused on in vivo behavioral assays rather than in vitro transporter interactions. However, based on its classification as a selective serotonin releasing agent, it is expected to have a significantly higher affinity and/or potency at SERT compared to DAT and NET.
For comparative purposes, the table below presents typical in vitro data for the related compound MDMA. It is anticipated that 4,5-MDAI would show a lower potency at DAT and NET.
| Compound | Transporter | Assay Type | Value (nM) |
| MDMA | SERT | IC50 (Inhibition of uptake) | 234 |
| DAT | IC50 (Inhibition of uptake) | 1100 | |
| NET | IC50 (Inhibition of uptake) | 610 | |
| 4,5-MDAI | SERT | IC50 (Inhibition of uptake) | Data not available |
| DAT | IC50 (Inhibition of uptake) | Data not available | |
| NET | IC50 (Inhibition of uptake) | Data not available |
Data for MDMA is illustrative and sourced from various pharmacological studies. The absence of data for 4,5-MDAI highlights a gap in the current scientific literature.
Experimental Protocols for Pharmacological Assays
The characterization of compounds like 4,5-MDAI typically involves in vitro assays to determine their effects on monoamine transporters. The following are generalized protocols for such experiments.
Protocol for In Vitro Neurotransmitter Release Assay Using Brain Synaptosomes
This protocol is used to measure the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).
-
Preparation of Synaptosomes:
-
Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a buffered sucrose (B13894) solution.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.[2][6]
-
-
Radiolabeling of Neurotransmitters:
-
Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]serotonin) to allow for its uptake into the nerve terminals.
-
-
Superfusion and Release Measurement:
-
The radiolabeled synaptosomes are transferred to a superfusion apparatus.
-
A physiological buffer is continuously passed over the synaptosomes to establish a baseline of neurotransmitter release.
-
Fractions of the superfusate are collected at regular intervals.
-
The test compound (4,5-MDAI) is introduced into the superfusion buffer at various concentrations.
-
The amount of radioactivity in the collected fractions is measured using liquid scintillation counting to determine the rate of neurotransmitter release.
-
-
Data Analysis:
-
The release of the radiolabeled neurotransmitter is expressed as a percentage of the total neurotransmitter content in the synaptosomes.
-
Concentration-response curves are generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal release).
-
Signaling Pathways
As a serotonin releasing agent, 4,5-MDAI's effects are mediated through its interaction with the serotonin transporter (SERT). The diagram below illustrates the presumed signaling pathway.
Conclusion
4,5-MDAI represents an early attempt to design safer alternatives to classic amphetamine-based psychoactive compounds. While its initial assessment revealed a lack of significant CNS activity, its selective action on the serotonin system makes it a valuable tool for neuropharmacological research. Further in vitro characterization to determine its precise binding affinities and functional potencies at monoamine transporters would provide a more complete understanding of its pharmacological profile and its potential as a research probe. The detailed experimental protocols and data presented in this guide are intended to support future research and development efforts in this area.
References
In Vitro Serotonin Releasing Activity of 4,5-MDAI: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview based on available scientific literature. The information regarding 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) specifically is limited. Significant portions of the quantitative data and mechanistic discussions refer to its more widely studied positional isomer, 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI), and are provided for comparative and illustrative purposes.
Executive Summary
4,5-methylenedioxy-2-aminoindane (4,5-MDAI) is a positional isomer of the psychoactive compound 5,6-methylenedioxy-2-aminoindane (MDAI). A review of the existing scientific literature indicates that 4,5-MDAI is considered to be biologically inactive with no significant activity on the central nervous system[1]. Consequently, there is a notable absence of in vitro studies quantifying its serotonin (B10506) releasing properties.
This guide addresses this information gap by:
-
Presenting the available information on the biological activity of 4,5-MDAI.
-
Providing a detailed overview of the in vitro serotonin releasing activity of its pharmacologically active isomer, 5,6-MDAI, as a key reference compound.
-
Outlining comprehensive experimental protocols for conducting in vitro serotonin release assays, which can be applied to the study of novel compounds.
-
Illustrating the proposed mechanism of action for serotonin releasing agents and a typical experimental workflow through detailed diagrams.
This document is intended to serve as a resource for researchers investigating the pharmacology of psychoactive substances and for professionals in drug development exploring the structure-activity relationships of serotonin releasing agents.
The Isomers: 4,5-MDAI vs. 5,6-MDAI
Due to its reported lack of biological activity, no quantitative data on the in vitro serotonin releasing activity of 4,5-MDAI is available in the scientific literature.
Quantitative Data: In Vitro Monoamine Release Profile of 5,6-MDAI
In contrast to its 4,5-isomer, 5,6-MDAI is a potent and selective serotonin and norepinephrine (B1679862) releasing agent (SNRA) with weaker effects on dopamine (B1211576) release[3]. It also acts as a reuptake inhibitor for these monoamines[4]. The following table summarizes the in vitro monoamine release potency of 5,6-MDAI in comparison to other well-known psychoactive compounds. The potency is expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that induces a response halfway between the baseline and maximum response.
| Compound | Serotonin (5-HT) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Dopamine (DA) Release EC₅₀ (nM) |
| 5,6-MDAI | 114 | 117 | 1334 |
| MDMA | 49.6–72 | 54.1–110 | 51.2–278 |
| 2-AI | >10000 | 86 | 439 |
| Table 1: Monoamine Release Potency of 5,6-MDAI and Reference Compounds. Data sourced from Benchchem[5]. |
Experimental Protocols for In Vitro Serotonin Release Assays
Several methodologies can be employed to measure the in vitro release of serotonin from neuronal preparations. These assays are crucial for characterizing the pharmacological profile of a test compound. Below is a generalized protocol that can be adapted for various detection methods.
Principle
These assays typically involve pre-loading a biological preparation (e.g., brain tissue slices, synaptosomes, or cultured cells expressing the serotonin transporter) with radiolabeled or non-radiolabeled serotonin. The preparation is then exposed to the test compound, and the amount of serotonin released into the extracellular medium is quantified.
Materials and Reagents
-
Biological Preparation: Rat brain slices (e.g., from the dorsal raphe nucleus), synaptosomes, or cell lines stably expressing the human serotonin transporter (hSERT).
-
Test Compound: 4,5-MDAI or other compounds of interest, dissolved in an appropriate vehicle (e.g., DMSO, saline).
-
Serotonin: Radiolabeled ([³H]5-HT or [¹⁴C]5-HT) or non-radiolabeled serotonin.
-
Buffers: Krebs-Ringer buffer or similar physiological salt solutions.
-
Reagents for Detection:
-
For Radiometric Assay: Scintillation cocktail and a liquid scintillation counter.
-
For HPLC: Mobile phase, standards, and an HPLC system with electrochemical or fluorescence detection.
-
For ELISA: Commercially available serotonin ELISA kit.
-
-
Other: Reuptake inhibitors (e.g., fluoxetine) as controls, releasing agents (e.g., tyramine) for maximal release determination.
Generalized Assay Procedure
-
Preparation of Biological Material:
-
Brain Slices/Synaptosomes: Tissues are dissected from the brain region of interest and either sliced to a specific thickness or homogenized and centrifuged to isolate synaptosomes.
-
Cell Culture: Cells expressing hSERT are cultured to an appropriate confluency.
-
-
Loading with Serotonin:
-
The biological preparation is incubated with serotonin (radiolabeled or non-radiolabeled) in a physiological buffer to allow for uptake into the cells via the serotonin transporter.
-
-
Washing:
-
The preparation is washed multiple times with fresh buffer to remove excess extracellular serotonin.
-
-
Superfusion and Sample Collection:
-
The loaded preparation is placed in a superfusion chamber and continuously perfused with fresh, pre-warmed buffer to establish a stable baseline of serotonin release.
-
Fractions of the superfusate are collected at regular intervals.
-
-
Application of Test Compound:
-
The test compound (e.g., 4,5-MDAI) at various concentrations is added to the superfusion buffer for a defined period.
-
Superfusate fractions continue to be collected to measure the compound-induced release of serotonin.
-
-
Quantification of Serotonin Release:
-
Radiometric Method: The radioactivity in each collected fraction is measured using a liquid scintillation counter. The amount of released [³H]5-HT or [¹⁴C]5-HT is expressed as a percentage of the total radioactivity in the tissue at the start of the experiment.
-
HPLC Method: The concentration of serotonin in the superfusate is determined by high-performance liquid chromatography with electrochemical or fluorescent detection[6].
-
ELISA Method: An enzyme-linked immunosorbent assay can be used to quantify the amount of serotonin released into the supernatant[7].
-
-
Data Analysis:
-
The amount of serotonin released is plotted against the concentration of the test compound.
-
A dose-response curve is generated, and the EC₅₀ value is calculated to determine the potency of the compound as a serotonin releasing agent.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for a Serotonin Releasing Agent
The primary mechanism of action for serotonin releasing agents like 5,6-MDAI involves the serotonin transporter (SERT)[5]. These compounds typically act as SERT substrates, leading to a reversal of the transporter's function and subsequent non-exocytotic release of serotonin from the presynaptic neuron into the synaptic cleft.
Caption: Proposed mechanism of a serotonin releasing agent via the serotonin transporter (SERT).
Experimental Workflow for In Vitro Serotonin Release Assay
The following diagram outlines the key steps in a typical in vitro serotonin release assay using a superfusion system.
References
- 1. dea.gov [dea.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDAI - Wikipedia [en.wikipedia.org]
- 4. Buy 5,6-Methylenedioxy-2-aminoindane | 132741-81-2 [smolecule.com]
- 5. 4,5-MDAI hydrochloride | 124399-90-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) with Monoamine Transporters: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a substituted aminoindane that is a structural isomer of the more widely studied 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI). While both compounds are related to 3,4-methylenedioxyamphetamine (MDA), their pharmacological profiles, particularly their interactions with monoamine transporters, are of significant interest for understanding their potential psychoactive and therapeutic effects. This technical guide provides a comprehensive overview of the interaction of 4,5-MDAI and its close analog, MDAI, with the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters. Due to a paucity of specific quantitative data for 4,5-MDAI in the scientific literature, this guide primarily presents data for MDAI to infer the potential activity of 4,5-MDAI, alongside detailed, generalized experimental protocols for assessing such interactions.
Introduction
Monoamine transporters are critical regulatory proteins in the central nervous system, responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft, thereby terminating their signaling. These transporters are primary targets for a wide range of therapeutic agents and substances of abuse. Substituted aminoindanes, such as 4,5-MDAI, represent a class of compounds with the potential to modulate monoamine transporter function. Understanding the precise nature of this interaction—whether as an inhibitor of reuptake, a substrate that induces transporter-mediated release (efflux), or a combination thereof—is crucial for characterizing their pharmacological profile.
Initial investigations have suggested that 4,5-MDAI may not possess significant central nervous system activity.[1] In contrast, its isomer, 5,6-MDAI (MDAI), is known to act as a serotonin-norepinephrine releasing agent with weaker effects on dopamine.[2][3] This guide will present the available quantitative data for MDAI to provide a framework for understanding the potential monoaminergic activity of 4,5-MDAI.
Quantitative Data: Interaction with Monoamine Transporters
| Compound | Transporter | Assay Type | Parameter | Value (nM) |
| 5,6-MDAI | SERT | Neurotransmitter Release | EC50 | 114[3] |
| NET | Neurotransmitter Release | EC50 | 117[3] | |
| DAT | Neurotransmitter Release | EC50 | 1334[3] |
Table 1: Monoamine Release Potency of 5,6-Methylenedioxy-2-aminoindane (MDAI).[3]
The data in Table 1 indicate that MDAI is a potent releasing agent at both the serotonin and norepinephrine transporters, with significantly lower potency at the dopamine transporter.[3] This profile is consistent with qualitative descriptions of MDAI as a serotonin-norepinephrine releasing agent.[2] Ring substitution in 2-aminoindan (B1194107) derivatives is known to increase potency at SERT while reducing it at DAT and NET.[4]
Experimental Protocols
The following are detailed, generalized methodologies for conducting key experiments to determine the interaction of a test compound, such as 4,5-MDAI, with monoamine transporters.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.
3.1.1. Materials
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
-
Radioligands:
-
For hSERT: [³H]-Citalopram or [¹²⁵I]-RTI-55
-
For hDAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55
-
For hNET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55
-
-
Non-specific Binding Ligand: A high concentration of a known non-radiolabeled inhibitor for each transporter (e.g., 10 µM of the unlabeled reference compound).
-
Test Compound: 4,5-MDAI hydrochloride.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
-
Cell Harvester and Scintillation Counter.
3.1.2. Procedure
-
Compound Preparation: Prepare serial dilutions of the test compound (4,5-MDAI) and a reference compound in assay buffer. The concentration range should be sufficient to generate a complete inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay Plate Setup (96-well format):
-
Total Binding: Add assay buffer, radioligand solution (at a concentration near its Kd), and cell membrane preparation.
-
Non-specific Binding (NSB): Add the non-specific binding ligand, radioligand solution, and cell membrane preparation.
-
Test Compound Wells: Add each dilution of the test compound, radioligand solution, and cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes), often with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neurotransmitter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.
3.2.1. Materials
-
Cells: HEK293 cells stably expressing hSERT, hDAT, or hNET, cultured to confluency in appropriate multi-well plates.
-
Radiolabeled Neurotransmitters: [³H]-Serotonin (5-HT), [³H]-Dopamine (DA), or [³H]-Norepinephrine (NE).
-
Uptake Buffer: A physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) containing appropriate ions (Na+, Cl-, etc.) necessary for transporter function.
-
Test Compound: this compound.
-
Stop Solution: Ice-cold uptake buffer or buffer containing a high concentration of a known uptake inhibitor.
-
Lysis Buffer: e.g., 1% Sodium dodecyl sulfate (B86663) (SDS).
-
Scintillation Counter.
3.2.2. Procedure
-
Cell Preparation: On the day of the experiment, aspirate the culture medium from the cells and wash them with uptake buffer.
-
Pre-incubation: Add uptake buffer containing various concentrations of the test compound (4,5-MDAI) or vehicle to the wells. Incubate for a short period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells several times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis:
-
Determine the amount of radiolabeled neurotransmitter taken up at each concentration of the test compound.
-
Plot the percentage of uptake inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the interaction of a test compound with monoamine transporters.
Signaling Pathway and Hypothesized Interaction
This diagram illustrates the general mechanism of monoamine reuptake and the hypothesized interaction of an aminoindane releasing agent.
Conclusion
While 4,5-MDAI is a compound of interest due to its structural similarity to other psychoactive aminoindanes, there is a notable lack of specific quantitative data regarding its interaction with monoamine transporters. The available data for its isomer, 5,6-MDAI, suggest a profile of a potent serotonin and norepinephrine releasing agent with significantly less activity at the dopamine transporter. This profile is consistent with entactogenic effects rather than classical psychostimulant effects. Further research employing the standardized experimental protocols outlined in this guide is necessary to fully elucidate the pharmacological profile of 4,5-MDAI and determine its potential for therapeutic development or its abuse liability. The provided workflows and diagrams offer a foundational framework for researchers entering this area of investigation.
References
An In-Depth Technical Guide on the Structural and Pharmacological Relationship between 4,5-MDAI and MDMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive analysis of the structural and pharmacological relationship between 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) and 3,4-Methylenedioxymethamphetamine (MDMA). Both compounds are psychoactive substances that interact with monoaminergic systems in the brain, yet their distinct structural features lead to nuanced differences in their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these two molecules.
Structural Analysis
MDMA is a substituted phenethylamine, while 4,5-MDAI is a rigid analogue of MDMA where the alpha-methyl group and the ethylamine (B1201723) side chain are incorporated into an indane ring system. This structural constraint significantly influences the molecule's interaction with its biological targets.
The key structural difference lies in the conformationally restricted nature of the 4,5-MDAI molecule. Unlike the flexible ethylamine side chain of MDMA, the indane ring of 4,5-MDAI holds the amine group in a fixed spatial orientation relative to the phenyl ring. This rigidity is hypothesized to contribute to its altered pharmacological profile, particularly its reduced dopaminergic activity and potential for diminished neurotoxicity compared to MDMA.[1]
References
The Solubility Profile of 4,5-MDAI Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the solubility of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) hydrochloride in various solvents. Designed for researchers, scientists, and drug development professionals, this document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a visual workflow to guide laboratory practices.
Introduction to 4,5-MDAI Hydrochloride
This compound is a research chemical belonging to the aminoindane class of compounds. As a substituted derivative of 2-aminoindane, its physicochemical properties, including solubility, are critical for its handling, formulation, and application in various research contexts. Understanding its solubility in different solvent systems is fundamental for designing experiments, developing analytical methods, and ensuring the compound's stability and bioavailability in preclinical studies. This guide serves as a core technical resource for laboratories working with this compound.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility across these different media.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | pH (for aqueous solutions) |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 14 | Not Specified | Not Applicable |
| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 78.13 | 20 | Not Specified | Not Applicable |
| Ethanol | C₂H₅OH | 46.07 | 0.3 | Not Specified | Not Applicable |
| Phosphate-Buffered Saline (PBS) | - | - | 5 | Not Specified | 7.2 |
Note: The provided data is sourced from publicly available technical information sheets from chemical suppliers. The experimental conditions, such as temperature, were not specified and may influence the exact solubility values.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in a given solvent. This protocol is a composite of standard laboratory practices for solubility assessment of amine hydrochloride salts.
Materials
-
This compound (crystalline solid)
-
Solvents of interest (e.g., water, ethanol, DMSO, DMF, PBS at various pH values)
-
Analytical balance (accurate to ±0.01 mg)
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 25 mg) and transfer it to a series of glass vials.
-
Add a precise volume of the desired solvent (e.g., 1.0 mL) to each vial.
-
Securely cap the vials and vigorously mix the contents using a vortex mixer for 1-2 minutes.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent undissolved solids from artificially inflating the measured concentration.
-
-
Quantification of Solubilized Compound:
-
Using HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the original saturated solution using the calibration curve and accounting for the dilution factor.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Prepare a series of calibration standards and generate a standard curve of absorbance versus concentration.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the Beer-Lambert law.
-
Measure the absorbance of the diluted sample at λmax.
-
Calculate the concentration of the dissolved compound using the standard curve.
-
-
-
Data Reporting:
-
Express the solubility in mg/mL or mol/L.
-
Report the temperature and, for aqueous solutions, the pH at which the solubility was determined.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Initial Neurotoxicity Assessment of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth assessment of the initial neurotoxicity profile of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI). Based on foundational research, this document synthesizes the available data, outlines relevant experimental protocols for assessing the neurotoxicity of amphetamine analogues, and presents logical frameworks for understanding potential mechanisms of action. A critical review of the primary literature indicates that 4,5-MDAI, in stark contrast to its isomer 5,6-MDAI and the structurally related compound 3,4-methylenedioxymethamphetamine (MDMA), exhibits a low potential for central nervous system (CNS) activity and, consequently, a minimal risk of neurotoxicity. This assessment is primarily based on in vivo behavioral pharmacology studies that are key indicators of a compound's potential to elicit psychoactive and neurotoxic effects.
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA). It belongs to a class of compounds synthesized in the early 1990s by researchers led by David E. Nichols to investigate the structure-activity relationships of MDMA and to identify analogues with potentially reduced neurotoxicity. The neurotoxic potential of amphetamine derivatives, particularly their effects on serotonergic and dopaminergic systems, is a significant concern in both a clinical and regulatory context[1]. This guide focuses on the initial neurotoxicity assessment of the specific positional isomer 4,5-MDAI.
Core Finding: Lack of Significant CNS Activity
Quantitative Data Presentation
Due to the initial findings indicating a lack of significant CNS activity for 4,5-MDAI, further extensive neurochemical studies to quantify markers of neurotoxicity, such as neurotransmitter levels and transporter densities, have not been published. The primary data is behavioral, as summarized in the table below. For comparative purposes, data for the active isomer 5,6-MDAI and the parent compound MDMA are included to highlight the inactivity of 4,5-MDAI.
| Compound | Animal Model | Assay | Result | Interpretation | Reference |
| 4,5-MDAI | Rat | Drug Discrimination (vs. MDMA) | Did not substitute for MDMA | Lacks MDMA-like subjective effects; low CNS activity. | |
| 5,6-MDAI | Rat | Drug Discrimination (vs. MDMA) | Fully substituted for MDMA | Possesses MDMA-like subjective effects; active in the CNS. | |
| MDMA | Rat | Drug Discrimination | Training Drug | Elicits distinct subjective effects. |
Hypothetical Experimental Protocols for Neurotoxicity Assessment
While specific neurotoxicity studies on 4,5-MDAI are not available due to its initial demonstrated lack of CNS activity, the following protocols describe standard methods used to assess the neurotoxicity of novel amphetamine-like compounds. These would be the logical next steps if a compound demonstrated CNS activity in initial screens.
In Vivo Assessment of Serotonergic Neurotoxicity
Objective: To determine if the test compound causes a long-term reduction in serotonergic markers in the brain.
Animal Model: Male Sprague-Dawley rats (250-300g).
Methodology:
-
Dosing Regimen: Animals are administered the test compound (e.g., multiple doses of 10-40 mg/kg, subcutaneously or intraperitoneally) or saline vehicle. The dosing schedule is often designed to mimic binge-like patterns of human drug use.
-
Washout Period: A 2-week washout period follows the final dose to allow for the clearance of the drug and its acute effects, ensuring that any observed changes are long-lasting.
-
Tissue Collection: Animals are euthanized, and brains are rapidly dissected. The cortex, hippocampus, and striatum are common regions of interest for serotonergic neurotoxicity.
-
Neurochemical Analysis:
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: To quantify levels of serotonin (B10506) (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA). A significant reduction in these levels in the drug-treated group compared to the control group is a primary indicator of neurotoxicity.
-
Receptor Autoradiography: To measure the density of serotonin transporters (SERT) using a radioligand such as [³H]paroxetine. A decrease in SERT binding sites (Bmax) indicates a loss of serotonergic terminals.
-
-
Immunohistochemistry: Staining for 5-HT to visualize the density and morphology of serotonergic axons. A reduction in fiber density or altered morphology (e.g., swelling, fragmentation) suggests neurotoxic damage.
In Vitro Assessment of Monoamine Transporter Inhibition and Release
Objective: To characterize the compound's interaction with serotonin, dopamine (B1211576), and norepinephrine (B1679862) transporters.
Cell Model: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).
Methodology:
-
Uptake Inhibition Assay:
-
Cells are incubated with increasing concentrations of the test compound.
-
A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT) is added.
-
The amount of radioactivity taken up by the cells is measured.
-
IC₅₀ values (the concentration of the drug that inhibits 50% of uptake) are calculated to determine the compound's potency at each transporter.
-
-
Release Assay:
-
Cells are preloaded with a radiolabeled neurotransmitter.
-
The cells are then exposed to increasing concentrations of the test compound.
-
The amount of radioactivity released into the medium is measured.
-
EC₅₀ values (the concentration of the drug that elicits 50% of the maximal release) are calculated to determine the compound's efficacy as a releaser.
-
Visualizations
Logical Flow of Initial Neurotoxicity Assessment
The following diagram illustrates the decision-making process in the early assessment of a novel psychoactive substance's neurotoxic potential. As shown, 4,5-MDAI does not proceed past the initial behavioral screening.
Generalized Signaling Pathway for MDMA-Induced Serotonergic Neurotoxicity
This diagram illustrates the generally accepted, albeit simplified, signaling cascade leading to the serotonergic neurotoxicity induced by MDMA. Based on the available evidence, 4,5-MDAI is not believed to initiate this cascade due to its lack of significant interaction with the serotonin transporter.
Conclusion
The initial neurotoxicity assessment of 4,5-MDAI, based on the foundational research by Nichols and colleagues, strongly indicates a lack of significant CNS activity. The failure of 4,5-MDAI to substitute for MDMA in drug discrimination studies in rats is a critical piece of evidence suggesting that it does not produce the subjective effects that are characteristic of neurotoxic amphetamine analogues. Consequently, 4,5-MDAI has a low potential for neurotoxicity. While further in vitro characterization of its binding and functional activity at monoamine transporters could provide a more complete picture, the existing in vivo data provide a compelling argument against prioritizing this compound for extensive neurotoxicity testing. This stands in stark contrast to its isomer, 5,6-MDAI, which demonstrates clear CNS activity and warrants a more thorough neurotoxicological evaluation. For researchers and drug development professionals, 4,5-MDAI serves as an important example of how subtle structural modifications can dramatically alter the pharmacological and toxicological profile of a molecule.
References
Receptor Binding Affinity of 4,5-MDAI Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) hydrochloride is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA) that has been investigated for its psychoactive effects and potential as a research tool. Unlike its more extensively studied isomer, 5,6-MDAI, which is known to act as a selective serotonin-norepinephrine releasing agent, detailed quantitative data on the receptor binding affinity of 4,5-MDAI remains limited in publicly available scientific literature. Early research suggested that 4,5-MDAI does not produce significant central nervous system activity.[1] This guide provides a comprehensive overview of the known pharmacological characteristics of aminoindanes, with a focus on the anticipated receptor interactions of 4,5-MDAI based on structurally related compounds. It includes a detailed description of the primary signaling pathway associated with the serotonin (B10506) 5-HT2A receptor, a key target for many psychoactive compounds, and outlines a standard experimental protocol for determining receptor binding affinity.
Introduction
4,5-MDAI belongs to the 2-aminoindane class of molecules, which are conformationally constrained analogues of phenethylamines.[1] This structural rigidity has been explored to modulate pharmacological activity and reduce potential neurotoxicity compared to more flexible amphetamine derivatives. While its isomer, 5,6-MDAI (often referred to simply as MDAI), has been characterized as a serotonin-norepinephrine releasing agent with entactogenic properties, 4,5-MDAI has been reported to have low CNS activity.[1][2][3] This suggests that the placement of the methylenedioxy bridge on the indane ring system is a critical determinant of its pharmacological profile.
This technical guide aims to provide researchers with a foundational understanding of the expected receptor binding characteristics of 4,5-MDAI hydrochloride, drawing parallels from related compounds and outlining the methodologies used to acquire such data.
Receptor Binding Affinity and Monoamine Release
Quantitative data on the direct receptor binding affinity of this compound at key central nervous system receptors is not widely available in peer-reviewed literature. However, data for the closely related isomer, 5,6-MDAI, and the parent compound, MDMA, offer valuable context for its potential interactions.
It has been reported that 5,6-MDAI displays low affinity for serotonin receptors, with Ki values all being greater than 10 μM.[3] Instead of direct receptor agonism, its primary mechanism of action is the release of monoamine neurotransmitters.[2][3] The table below summarizes the monoamine release potency for 5,6-MDAI in comparison to 2-aminoindane (2-AI) and MDMA. It is important to note that this data pertains to 5,6-MDAI , not 4,5-MDAI.
| Compound | Serotonin EC50 (nM) | Norepinephrine EC50 (nM) | Dopamine EC50 (nM) |
| 2-AI | >10000 | 86 | 439 |
| MDAI (5,6-isomer) | 114 | 117 | 1334 |
| MDMA | 49.6–72 | 54.1–110 | 51.2–278 |
Table 1: Monoamine Release Potency of 5,6-MDAI and Related Compounds.[4] This table presents the half-maximal effective concentrations (EC50) for the release of serotonin, norepinephrine, and dopamine.
Given the reported lack of significant CNS activity for 4,5-MDAI, it is plausible that its affinity for monoamine transporters (SERT, NET, and DAT) is considerably lower than that of the 5,6-isomer.
Signaling Pathways
The primary targets for many psychoactive substances are G-protein coupled receptors, such as the serotonin 5-HT2A receptor. Activation of this receptor initiates a complex intracellular signaling cascade. Although direct binding of 4,5-MDAI to this receptor is not well-documented, understanding this pathway is crucial for contextualizing the effects of related compounds.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is primarily coupled to the Gq/G11 G-protein. Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
References
Legal Status of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) in the United States
For Researchers, Scientists, and Drug Development Professionals
The legal status of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) in the United States is not defined by its explicit inclusion in the Controlled Substances Act (CSA). However, its structural and pharmacological similarities to scheduled substances place it in a legally precarious position, primarily due to the Federal Analogue Act. This guide provides a detailed analysis of the federal and state-level considerations regarding the control of 4,5-MDAI.
Federal Controlled Substances Act (CSA)
The primary federal legislation governing drug control in the United States is the Controlled Substances Act, which organizes drugs, substances, and certain chemicals into five schedules based on their medical use, potential for abuse, and safety or dependence liability.[1][2] Schedule I substances are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[3][4]
A comprehensive review of the Drug Enforcement Administration's (DEA) list of controlled substances indicates that 4,5-MDAI is not explicitly listed as a scheduled substance at the federal level .[1][5] This means that, unlike substances such as MDMA (3,4-methylenedioxymethamphetamine), to which it is structurally related, 4,5-MDAI is not formally placed into one of the five schedules.
The Federal Analogue Act
Despite not being explicitly scheduled, 4,5-MDAI is highly likely to be considered a "controlled substance analogue." The Federal Analogue Act (21 U.S.C. § 813) allows any chemical that is "substantially similar" to a controlled substance in Schedule I or II to be treated as a Schedule I substance, provided it is intended for human consumption.[6][7]
A substance is considered a controlled substance analogue if it meets one of the following criteria:
-
Its chemical structure is substantially similar to the chemical structure of a controlled substance in Schedule I or II.[6][7]
-
It has a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a controlled substance in Schedule I or II.[6]
-
With respect to a particular person, it is represented or intended to have a stimulant, depressant, or hallucinogenic effect on the central nervous system that is substantially similar to or greater than that of a controlled substance in Schedule I or II.[6]
4,5-MDAI is an analogue of MDA (3,4-methylenedioxyamphetamine) and MDMA, both of which are Schedule I controlled substances. Due to this structural similarity, and its known psychoactive effects, the possession, distribution, and manufacture of 4,5-MDAI intended for human consumption can be prosecuted under the Federal Analogue Act, carrying the same penalties as a Schedule I substance.[7][8]
It is important to note that the term "intended for human consumption" is a key element in the application of the Analogue Act.[7][8] Labeling a substance as "not for human consumption" is not, by itself, sufficient to avoid prosecution if other evidence suggests it was intended for human use.[7][8]
State-Level Regulations
In addition to federal law, individual states have their own controlled substances acts. States may have broader definitions of controlled substances or may have explicitly scheduled substances that are not controlled at the federal level. Therefore, the legal status of 4,5-MDAI can vary from state to state. Researchers and other professionals must consult the specific laws of the state in which they are operating. Some states, for example, have laws that automatically schedule any federal controlled substance analogue.
Summary of Legal Status
| Jurisdiction | Is 4,5-MDAI Explicitly Scheduled? | Is it Likely Controlled? | Governing Legislation/Principle |
| Federal | No | Yes | Federal Analogue Act (21 U.S.C. § 813) |
| State | Varies by state | Likely in many states | State-specific Controlled Substances Acts |
Logical Relationship of 4,5-MDAI to Controlled Substances
The following diagram illustrates the legal relationship between 4,5-MDAI and federally controlled substances.
Disclaimer: This document is intended for informational purposes for a scientific and professional audience and does not constitute legal advice. The legal landscape regarding research chemicals is complex and subject to change. It is imperative to consult with a qualified legal professional for guidance on compliance with all applicable federal and state laws and regulations.
Note on Technical Guide: While this document addresses the legal status of 4,5-MDAI, the creation of an in-depth technical guide, including experimental protocols, quantitative data tables from cited experiments, and detailed signaling pathway diagrams, is beyond the scope of my current capabilities as an AI assistant.
References
- 1. dea.gov [dea.gov]
- 2. dea.gov [dea.gov]
- 3. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 6. Federal Analogue Act - Wikipedia [en.wikipedia.org]
- 7. dea.gov [dea.gov]
- 8. 21 U.S. Code § 813 - Treatment of controlled substance analogues | U.S. Code | US Law | LII / Legal Information Institute [law.cornell.edu]
The Pharmacokinetics and Metabolism of 4,5-MDAI: A Review of Current Knowledge
A notable scarcity of in vivo research defines the current understanding of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI). While its isomer, 5,6-MDAI, has been the subject of multiple pharmacological and metabolic studies, data on the in vivo pharmacokinetics and metabolism of 4,5-MDAI remains largely unavailable in published scientific literature. This guide provides a comprehensive overview of the existing analytical data for 4,5-MDAI and presents the extensive research on its isomer, 5,6-MDAI, to offer a comparative context and highlight critical areas for future investigation.
Analytical Characterization of 4,5-MDAI
While in vivo studies are lacking, analytical methods to distinguish 4,5-MDAI from its more prevalent isomer, 5,6-MDAI, are well-documented. These methods are crucial for forensic and research purposes.
Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS is a primary technique for the identification of 4,5-MDAI. Spectroscopic and chromatographic data have been established to differentiate between the two positional isomers.[1] The mass spectra of their trimethylsilyl (B98337) (TMS) derivatives are particularly useful for delineation, with each compound producing a molecular ion at m/z 249 but showing distinct relative intensities of ions at m/z 73, 100, and 150.[1]
Table 1: GC/MS Parameters for Analysis of 4,5-MDAI
| Parameter | Value |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Injection Parameters | Split Ratio = 20:1, 1 µL injected |
| MS Scan Range | 30-550 amu |
| Retention Time | 8.261 min |
| Source: SWGDRUG.org Monograph[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, allowing for the definitive identification of 4,5-MDAI.
Table 2: NMR Experimental Parameters for 4,5-MDAI
| Parameter | Value |
| Instrument | 400 MHz NMR spectrometer |
| Sample Preparation | ~10 mg/mL in deuterated methanol (B129727) (CD3OD) with TMS |
| Pulse Angle | 90° |
| Delay Between Pulses | 45 seconds |
| Source: SWGDRUG.org Monograph[2] |
Infrared Spectroscopy (FTIR)
FTIR is another valuable tool for the characterization of 4,5-MDAI.
Table 3: FTIR Experimental Parameters for 4,5-MDAI
| Parameter | Value |
| Instrument | FTIR with diamond ATR attachment (3 bounce) |
| Resolution | 4 cm-1 |
| Scans/Sample | 32 |
| Aperture | 150 |
| Source: SWGDRUG.org Monograph[1] |
Pharmacokinetics of 5,6-MDAI (MDAI)
In the absence of data for 4,5-MDAI, the pharmacokinetics of its isomer, 5,6-MDAI, have been investigated in both preclinical and clinical settings.
Preclinical Studies in Rats
Studies in Wistar rats have shown that 5,6-MDAI has rapid pharmacokinetics.[3][4] Following subcutaneous administration, maximum concentrations in serum and brain were reached within 30 minutes.[3][4] The drug also demonstrated accumulation in lipophilic tissues, particularly the lungs.[3][4]
Table 4: Pharmacokinetic Parameters of 5,6-MDAI in Wistar Rats (10 mg/kg, s.c.)
| Parameter | Value |
| Time to Maximum Concentration (Tmax) - Serum | 30 min |
| Time to Maximum Concentration (Tmax) - Brain | 30 min |
| Brain/Serum Ratio | ~4 |
| Source: Páleníček et al., 2016[3][4] |
Human Studies
In a study with human volunteers, 5,6-MDAI was detected in serum approximately 20 minutes after oral ingestion and remained detectable for at least four days.[5][6] In urine, it was detectable for at least six days.[5][6]
Metabolism of 5,6-MDAI
The metabolism of 5,6-MDAI has been studied in rats, revealing several key pathways. The primary metabolic routes are oxidative demethylenation followed by O-methylation and N-acetylation.[7][8] Despite these pathways, a significant portion of the administered 5,6-MDAI is excreted unchanged.[7][8]
Identified Metabolites of 5,6-MDAI in Rats:
-
5,6-dihydroxy-2-aminoindane
-
5-hydroxy-6-methoxy-2-aminoindane
-
N-acetyl-5,6-methylenedioxy-2-aminoindane
-
N-acetyl-5,6-dihydroxy-2-aminoindane
-
N-acetyl-5-hydroxy-6-methoxy-2-aminoindane
These metabolites are predominantly found as glucuronide and sulfate (B86663) conjugates.[7][8] Minor metabolic pathways include hydroxylation at various positions on the molecule.[7][8]
Experimental Protocols
Animal Pharmacokinetic Studies (5,6-MDAI)
A representative experimental protocol for studying the pharmacokinetics of 5,6-MDAI in rats is as follows:
-
Animal Model: Male Wistar rats.[9]
-
Drug Administration: A single subcutaneous (s.c.) bolus of 10 mg/kg 5,6-MDAI.[9]
-
Sample Collection: Tissue samples (sera, whole brains, livers, and lungs) were collected at 30, 60, 120, 240, and 480 minutes post-administration.[9]
-
Analytical Method: The concentrations of 5,6-MDAI in the collected tissues were determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
In Vitro Metabolism Studies (Analogous Compounds)
For analogous compounds like MDMA, in vitro metabolism is often studied using human liver microsomes or hepatocytes to identify metabolic pathways and potential drug-drug interactions.[10]
Caption: A generalized workflow for in vivo pharmacokinetic studies.
Metabolic Pathways of 5,6-MDAI
The metabolism of 5,6-MDAI involves several key enzymatic transformations.
Caption: Proposed metabolic pathways for 5,6-MDAI in rats.
Conclusion and Future Directions
There is a significant gap in the scientific literature regarding the in vivo pharmacokinetics and metabolism of 4,5-MDAI. While analytical methods for its identification are established, its biological disposition remains uncharacterized. The available data on its isomer, 5,6-MDAI, provides a framework for potential metabolic pathways and pharmacokinetic properties, but direct studies on 4,5-MDAI are necessary to understand its unique pharmacological and toxicological profile. Future research should focus on conducting in vivo pharmacokinetic studies in animal models to determine key parameters such as absorption, distribution, metabolism, and excretion. Furthermore, in vitro metabolism studies using liver microsomes from different species, including humans, would be invaluable in elucidating the metabolic pathways and identifying the enzymes involved in the biotransformation of 4,5-MDAI. This knowledge is essential for a comprehensive risk assessment and for understanding the potential for this compound to appear in forensic and clinical cases.
References
- 1. dea.gov [dea.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acute psychotropic, autonomic, and endocrine effects of 5,6-methylenedioxy-2-aminoindane (MDAI) compared with 3,4-methylenedioxymethamphetamine (MDMA) in human volunteers: A self-administration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification of urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Guide on the Physical and Chemical Characteristics of 4,5-MDAI HCl Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,5-methylenedioxy-2-aminoindane (B1653421) hydrochloride (4,5-MDAI HCl), with a focus on its physical appearance and stability. Due to the limited availability of in-depth, publicly accessible research on this specific compound, this guide synthesizes available data and integrates established methodologies for the characterization and stability assessment of research chemicals. This document is intended to serve as a foundational resource for professionals in drug development and scientific research.
Physical Appearance
Table 1: Physical Appearance and Form of 4,5-MDAI HCl
| Parameter | Description | Citations |
| Appearance | White Powder | [2] |
| Form | Crystalline Solid | [1] |
Chemical Stability
The chemical stability of a compound is critical for its storage, handling, and the reliability of experimental results.
Storage and Long-Term Stability
Table 2: Recommended Storage Conditions and Stability of 4,5-MDAI HCl
| Storage Temperature | Shelf Life | Citations |
| -20°C | ≥ 5 years | [1][3] |
Forced Degradation and Stability-Indicating Methods
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation. While specific forced degradation studies for 4,5-MDAI HCl are not published, a general approach is outlined below. Accelerated stability studies, for instance at 40°C and 75% relative humidity for six months, can provide insights for formulation development.[5]
Experimental Protocols
The following sections detail the methodologies for the analytical techniques used to characterize 4,5-MDAI HCl and assess its stability.
Analytical Characterization
The identity and purity of 4,5-MDAI HCl are typically confirmed using a suite of analytical techniques.
Table 3: Analytical Techniques for the Characterization of 4,5-MDAI HCl
| Technique | Purpose | Sample Preparation (Example) | Instrument Parameters (Example) | Citations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | Dilute to ~10 mg/mL in deuterated methanol (B129727) (CD3OD). | 400 MHz NMR spectrometer. | [2] |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Identification and Purity Assessment | Dilute to ~1 mg/mL in a suitable solvent (e.g., chloroform (B151607) for the free base). | Agilent GC with MS detector; DB-1 MS column (30m x 0.25mm x 0.25µm); Helium carrier gas; Programmed oven temperature. | [2] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Analysis via diamond ATR attachment. | 32 scans, 4 cm-1 resolution. | --- |
Stability Assessment Workflow
A comprehensive stability assessment involves a structured workflow to identify potential degradation products and establish a stability-indicating method.
Signaling Pathways
4,5-MDAI is known to act as a serotonin-norepinephrine releasing agent.[5] This action is central to its pharmacological effects. The diagram below illustrates a generalized pathway for a monoamine releasing agent.
Conclusion
4,5-MDAI HCl is a white crystalline powder with good long-term stability when stored at low temperatures. While comprehensive public data on its physical properties like hygroscopicity and particle size distribution, as well as detailed forced degradation studies, are lacking, established analytical methodologies provide a clear path for its characterization and stability assessment. For researchers and drug development professionals, it is imperative to conduct thorough in-house validation and stability studies to ensure the quality and reliability of experimental outcomes involving this compound.
References
Methodological & Application
Analytical Methods for the Detection of 4,5-MDAI Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Methylenedioxy-2-aminoindan (4,5-MDAI) is a psychoactive substance of the aminoindane class, structurally related to MDMA. As a research chemical and a compound of interest in forensic and toxicological analyses, robust and reliable analytical methods for its detection and quantification are crucial. This document provides detailed application notes and protocols for the analysis of 4,5-MDAI hydrochloride using various analytical techniques. Particular attention is given to the differentiation from its positional isomer, 5,6-MDAI, which can present a significant analytical challenge.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][1][2]dioxol-7-amine hydrochloride | [3] |
| Synonyms | 4,5-Methylenedioxy-2-aminoindane HCl | [3] |
| Molecular Formula | C₁₀H₁₁NO₂ · HCl | [3] |
| Molecular Weight | 213.7 g/mol | [3] |
| Appearance | White powder (as HCl salt) | |
| UV max (Methanol) | 202.3 nm, 283.7 nm | |
| Solubility | DMF: 14 mg/mL; DMSO: 20 mg/mL; Ethanol: 0.3 mg/mL; PBS (pH 7.2): 5 mg/mL | [1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification of 4,5-MDAI. However, underivatized 4,5-MDAI and its isomer 5,6-MDAI often co-elute on common non-polar GC columns. Derivatization is therefore highly recommended for unambiguous identification and separation.
Experimental Protocol: Underivatized 4,5-MDAI
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in chloroform (B151607) after basification. It is important to inject the free base, as the hydrochloride salt can undergo thermal degradation in the GC inlet.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C quadrupole mass-selective detector (MSD) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Oven Program | Initial: 100 °C, hold for 1.0 min; Ramp: 12 °C/min to 300 °C; Hold: 9.0 min |
| MSD Transfer Line | 280 °C |
| MS Source Temperature | 230 °C |
| MS Quad Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 30-550 amu |
| Retention Time | ~8.261 min (Note: Co-elutes with 5,6-MDAI under these conditions) |
Expected Mass Spectrum: The EI mass spectrum of 4,5-MDAI is characterized by a molecular ion at m/z 177, which is also the base peak. Other significant fragments are observed at m/z 160, 149, 135, 120, 118, 102, 91, 77, 65, 51, and 39. While the mass spectra of 4,5-MDAI and 5,6-MDAI are similar, a key difference is that the base peak for 5,6-MDAI is m/z 160.
Experimental Protocol: Derivatization for Isomer Separation
To resolve 4,5-MDAI from 5,6-MDAI, derivatization with an agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form the trimethylsilyl (B98337) (TMS) derivative is effective. Other derivatizing agents like N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF) can also be used.[4]
Derivatization Procedure (TMS):
-
Evaporate a solution containing the 4,5-MDAI free base to dryness under a stream of nitrogen.
-
Add 50 µL of MSTFA and 50 µL of pyridine.
-
Cap the vial and heat at 70 °C for 20 minutes.
-
Cool to room temperature before injection.
GC-MS Parameters for TMS Derivatives: The same GC-MS parameters as for the underivatized compound can be used. The retention times for the TMS derivatives of 4,5-MDAI and 5,6-MDAI will be different, allowing for their chromatographic separation. The mass spectra of the derivatives will also show distinct fragmentation patterns. The TMS derivative of 4,5-MDAI will produce a molecular ion at m/z 249, with characteristic ions at m/z 73, 100, and 150 that allow for clear differentiation from the 5,6-MDAI TMS derivative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of 4,5-MDAI in complex matrices such as biological fluids. The following is a general protocol that can be adapted and optimized for specific instrumentation and matrices.
Experimental Protocol: UPLC-MS/MS
Sample Preparation (for plasma/urine):
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
LC-MS/MS Parameters:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 100 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor ion (m/z): 178.1 (for [M+H]⁺). Product ions would need to be determined by infusion of a standard solution. |
Spectroscopic Methods
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a valuable tool for the identification of the bulk material. The hydrochloride salt of 4,5-MDAI can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
Experimental Protocol:
-
Instrument: FTIR spectrometer with a diamond ATR attachment.
-
Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.
-
Scan Parameters:
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
Data collection range: 4000-400 cm⁻¹
-
The FTIR spectrum of this compound will show characteristic peaks corresponding to the functional groups present in the molecule. While the spectra of 4,5-MDAI and 5,6-MDAI hydrochlorides are similar, there are distinguishable differences in the fingerprint region (1750-750 cm⁻¹) and in the C-H out-of-plane bending frequencies (800-500 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a definitive method for the identification of 4,5-MDAI and for distinguishing it from its 5,6-isomer.
Experimental Protocol:
-
Instrument: 400 MHz NMR spectrometer or higher.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Experiments: Acquire ¹H NMR and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural elucidation.
A key differentiating feature in the ¹H NMR spectrum is that 4,5-MDAI will show two distinct doublets for the aromatic protons, indicating they are adjacent to each other. In contrast, the symmetrical 5,6-MDAI will show a singlet for its two equivalent aromatic protons.
Summary of Quantitative Data
| Analytical Technique | Parameter | 4,5-MDAI | 5,6-MDAI (isomer) | Notes |
| GC-MS (Underivatized) | Retention Time (min) | ~8.261 | ~8.261 | Co-elution is common on non-polar columns. |
| Molecular Ion (m/z) | 177 | 177 | ||
| Base Peak (m/z) | 177 | 160 | Key differentiator in mass spectra. | |
| GC-MS (TMS Derivative) | Retention Time (min) | Different from 5,6-MDAI | Different from 4,5-MDAI | Allows for chromatographic separation. |
| Molecular Ion (m/z) | 249 | 249 | ||
| Key Fragment Ions (m/z) | 73, 100, 150 | Different relative intensities | Provides clear delineation. | |
| LC-MS/MS | Precursor Ion [M+H]⁺ (m/z) | 178.1 | 178.1 | Identical precursor mass. |
| Product Ions (m/z) | To be determined | To be determined | Fragmentation patterns may differ. | |
| ¹H NMR (in CD₃OD) | Aromatic Protons | Two doublets | One singlet | Definitive for isomer differentiation. |
Visualizations
Experimental Workflow for 4,5-MDAI Analysis
Caption: General experimental workflow for the analysis of this compound.
Putative Signaling Pathway of 4,5-MDAI
Caption: Putative mechanism of action of 4,5-MDAI at the synapse.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) protocol for 4,5-MDAI
An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of 4,5-Methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI)
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the qualitative and quantitative analysis of 4,5-methylenedioxy-2-aminoindane (4,5-MDAI) using Gas Chromatography-Mass Spectrometry (GC-MS). 4,5-MDAI is a positional isomer of 5,6-MDAI (MDAI), a psychoactive substance, and its accurate identification is crucial in forensic and research settings.[1] This protocol covers sample preparation, with and without derivatization, instrumentation parameters, and expected mass spectrometric fragmentation.
Introduction
4,5-MDAI is a research chemical structurally related to psychoactive compounds like MDMA. Gas chromatography-mass spectrometry is a robust and widely used analytical technique for the identification and quantification of such novel psychoactive substances (NPS).[2][3] The highly polar nature of aminoindanes like 4,5-MDAI can lead to poor chromatographic performance.[4][5] Derivatization is often employed to improve peak shape, enhance volatility, and facilitate the separation of closely related isomers.[6][2][3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The following protocols describe both direct analysis and analysis following derivatization.
1.1. Direct Analysis (Underivatized)
This method is suitable for rapid screening and qualitative identification.
-
Sample Weighing and Dissolution: Accurately weigh 1 mg of the 4,5-MDAI sample.
-
Solvent Extraction: Dissolve the sample in 1 mL of a suitable organic solvent such as methanol (B129727) or chloroform.[7] For samples in a salt form, a base extraction is necessary. To do this, dissolve the sample in 1 mL of 1N NaOH and extract the free base into chloroform.[4]
-
Dilution: Serially dilute the stock solution to a final concentration of approximately 10 µg/mL in the chosen solvent.[8]
-
Vial Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial for GC-MS analysis.[8]
1.2. Derivatization
Derivatization is recommended for improved chromatographic resolution, especially when differentiating between 4,5-MDAI and its 5,6-isomer, and for quantitative analysis.[6][2][3][9][10] Three common derivatizing agents are N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF).[6][2][3]
-
Evaporation: Evaporate an aliquot of the prepared sample solution to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of the chosen derivatizing agent (e.g., MBTFA) and 50 µL of a suitable solvent like ethyl acetate.
-
Reaction: Cap the vial and heat at 70°C for 20-30 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of 4,5-MDAI.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent[1] |
| Column | DB-1 MS (30 m x 0.25 mm x 0.25 µm) or Rxi®-5Sil MS[1] |
| Carrier Gas | Helium at a constant flow of 1 mL/min[7] |
| Injector Temperature | 280°C[7] |
| Injection Volume | 1 µL[7] |
| Split Ratio | 20:1[7] |
| Oven Program | Initial temp 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min[7] |
| MS Transfer Line Temp | 280°C[7] |
| MS Source Temperature | 230°C[7] |
| MS Quadrupole Temp | 150°C[7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Mass Scan Range | 30-550 amu[7] |
| Acquisition Mode | Scan[7] |
Data Presentation
Quantitative Data
The primary quantitative data in the GC-MS analysis of 4,5-MDAI are its retention time and the mass-to-charge ratios (m/z) of its characteristic fragments.
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| 4,5-MDAI | ~8.261 (underivatized on DB-1 MS)[7] | 177 (Molecular Ion, Base Peak), 160, 149, 135, 120, 118, 102, 91, 77, 65, 51, 39[7][11] |
Note: The retention time can vary depending on the specific instrument, column, and method parameters. Derivatization will significantly alter the retention time and the mass fragmentation pattern.
Mandatory Visualization
Caption: Experimental workflow for 4,5-MDAI analysis by GC-MS.
References
- 1. dea.gov [dea.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ecommons.luc.edu [ecommons.luc.edu]
- 5. Loyola eCommons - Undergraduate Research and Engagement Symposium: New GC-MS Assay for MDA and MDMA [ecommons.luc.edu]
- 6. researchgate.net [researchgate.net]
- 7. swgdrug.org [swgdrug.org]
- 8. uoguelph.ca [uoguelph.ca]
- 9. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4,5-MDAI
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a rigid analogue of 3,4-methylenedioxyamphetamine (MDA) that has been investigated for its unique pharmacological profile. As a research chemical and a potential precursor in drug development, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules like 4,5-MDAI. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of 4,5-MDAI, intended to guide researchers in the accurate characterization of this compound.
Spectroscopic Data
The structural features of 4,5-MDAI give rise to a distinct NMR spectrum. Unlike its positional isomer 5,6-MDAI, 4,5-MDAI is an asymmetrical molecule, resulting in unique chemical shifts for all proton and carbon atoms.[1] The following tables summarize the reported ¹H and ¹³C NMR spectral data for 4,5-MDAI.
Table 1: ¹H NMR Spectroscopic Data for 4,5-MDAI
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| 1 | 3.10 | d | 7.7 |
| 2 | 3.13 | m | |
| 3 | - | - | - |
| 3a | - | - | - |
| 4 | - | - | - |
| 5 | - | - | - |
| 6 | 6.65 | d | 7.7 |
| 7 | 6.67 | d | 7.7 |
| 7a | - | - | - |
| 8 (CH₂) | 5.91 | s | |
| NH₂ | - | - |
Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from a comprehensive analytical characterization by the DEA.[1]
Table 2: ¹³C NMR Spectroscopic Data for 4,5-MDAI
| Position | Chemical Shift (δ) ppm |
| 1 | 38.8 |
| 2 | 52.3 |
| 3 | 38.8 |
| 3a | 122.2 |
| 4 | 143.5 |
| 5 | 146.3 |
| 6 | 106.7 |
| 7 | 116.9 |
| 7a | 137.1 |
| 8 (CH₂) | 100.7 |
Solvent: CDCl₃, Reference: TMS at 0 ppm. Data sourced from a comprehensive analytical characterization by the DEA.[1]
Experimental Protocols
The following protocols provide a standardized methodology for the NMR analysis of 4,5-MDAI.
Sample Preparation
A standard protocol for preparing a 4,5-MDAI sample for NMR analysis is as follows:
-
Weigh approximately 10 mg of 4,5-MDAI hydrochloride salt.
-
Dissolve the sample in approximately 0.75 mL of deuterated methanol (B129727) (CD₃OD) or deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift calibration (0 ppm). For quantitative analysis, a known amount of an internal standard like dimethylfumarate can be added.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Spectroscopy Protocol
-
Instrument: 400 MHz NMR spectrometer or higher.[2]
-
Solvent: CD₃OD or CDCl₃.
-
Reference: TMS (0 ppm).
-
Parameters:
-
Pulse Angle: 90°
-
Spectral Width: A range covering at least -3 ppm to 13 ppm.
-
Relaxation Delay (d1): 45 seconds to ensure full relaxation for quantitative measurements.
-
Number of Scans (ns): 16-64 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol
-
Instrument: 100 MHz (for carbon on a 400 MHz proton instrument) NMR spectrometer or higher.
-
Solvent: CD₃OD or CDCl₃.
-
Reference: TMS (0 ppm).
-
Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: A range covering 0 to 200 ppm.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction.
2D NMR Spectroscopy (HSQC and HMBC)
For unambiguous assignment of proton and carbon signals, 2D NMR experiments are recommended.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which helps in assigning quaternary carbons and piecing together the molecular structure.
Standard pulse programs and parameters available on modern NMR spectrometers can be utilized for these experiments.
Signaling Pathway and Mechanism of Action
4,5-MDAI is known to interact with neurotransmitter systems in the brain.[3] Its primary mechanism of action is as a serotonin-norepinephrine releasing agent (SNRA).[3] It exhibits a higher affinity for the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET) compared to the dopamine (B1211576) transporter (DAT).[4] This leads to an increase in the extracellular concentrations of serotonin and norepinephrine, which is believed to be responsible for its psychoactive effects.
Caption: Simplified signaling pathway of 4,5-MDAI.
Experimental Workflow
The logical flow for the complete NMR analysis of a 4,5-MDAI sample is outlined below.
Caption: NMR Experimental Workflow for 4,5-MDAI Analysis.
References
Application Note: Fourier-Transform Infrared Spectroscopy (FTIR) Analysis of 4,5-Methylenedioxy-2-aminoindane Hydrochloride (4,5-MDAI HCl)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 4,5-Methylenedioxy-2-aminoindane Hydrochloride (4,5-MDAI HCl) using Fourier-Transform Infrared Spectroscopy (FTIR). 4,5-MDAI is a positional isomer of the more well-known 5,6-MDAI and its analytical differentiation is crucial for forensic and research purposes.[1] This application note outlines the principles of FTIR analysis, sample preparation, data acquisition parameters, and interpretation of the resulting spectrum. The provided protocols are intended to ensure accurate and reproducible results for the identification and characterization of this compound.
Introduction to FTIR Spectroscopy in Pharmaceutical Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and widely used analytical technique in the pharmaceutical industry for the identification and characterization of active pharmaceutical ingredients (APIs), excipients, and finished products.[2][3] The technique is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. This absorption pattern creates a unique spectral "fingerprint" for each molecule, allowing for highly specific identification.[4] FTIR is a rapid, non-destructive, and highly sensitive method that requires minimal sample preparation, making it an invaluable tool for quality control, research, and forensic analysis.[5][6]
Principles of Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique used in conjunction with FTIR that allows for the direct analysis of solid and liquid samples with little to no preparation.[7] In ATR-FTIR, an infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal.[7][8] The sample absorbs energy from the evanescent wave at its characteristic frequencies, and the attenuated beam is then directed to the detector. This technique is particularly advantageous for its ease of use and the high quality, reproducible spectra it generates.
Application: Identification of 4,5-MDAI HCl
This protocol is specifically designed for the qualitative identification of 4,5-MDAI HCl, a synthetic aminoindane derivative.[9] Due to the existence of positional isomers like 5,6-MDAI, unambiguous identification is critical. FTIR provides a definitive method for distinguishing between these isomers based on their unique infrared absorption spectra.[1]
Experimental Protocol
This section details the necessary steps for preparing the sample and acquiring the FTIR spectrum of 4,5-MDAI HCl.
Sample Preparation
The following protocol is for the analysis of a solid powder sample of 4,5-MDAI HCl using an ATR-FTIR spectrometer.
-
Sample Handling: Handle the 4,5-MDAI HCl powder in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE).
-
ATR Crystal Cleaning: Before analysis, ensure the ATR crystal is clean. Wipe the crystal surface with a suitable solvent (e.g., isopropyl alcohol or acetone) and a lint-free cloth to remove any residues from previous analyses. Allow the solvent to fully evaporate.
-
Background Spectrum: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO2 and water vapor).
-
Sample Application: Place a small amount of the 4,5-MDAI HCl powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface. Insufficient contact can lead to a weak or distorted spectrum.
Instrumentation and Data Acquisition
The following parameters are based on a typical FTIR analysis using a diamond ATR attachment.[10]
| Parameter | Setting |
| Instrument | FTIR Spectrometer with a diamond ATR attachment (3 bounce) |
| Number of Scans | 32 |
| Number of Background Scans | 32 |
| Resolution | 4 cm⁻¹ |
| Sample Gain | 8 |
| Aperture | 150 |
| Spectral Range | 4000 - 400 cm⁻¹ |
Data Presentation and Interpretation
The FTIR spectrum of 4,5-MDAI HCl exhibits a series of characteristic absorption bands corresponding to the various functional groups within the molecule.
FTIR Spectrum of 4,5-MDAI HCl
(Note: A representative spectrum would be displayed here in a formal application note. The data below describes the key features of such a spectrum.)
Table of Characteristic Peaks
The following table summarizes the major absorption bands and their corresponding functional group assignments for 4,5-MDAI HCl.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Description |
| ~3000 - 2800 | N-H stretch (amine salt) | Broad absorption characteristic of the hydrochloride salt of a primary amine. |
| ~2900 | C-H stretch (aliphatic) | Absorption from the C-H bonds in the indane ring structure. |
| ~1600 - 1450 | Aromatic C=C stretch | Bands associated with the vibrations of the benzene (B151609) ring. |
| ~1250 | C-O-C stretch (dioxole) | Characteristic stretching of the methylenedioxy group. |
| ~1040 | C-O-C stretch (dioxole) | Another characteristic stretching vibration of the methylenedioxy group. |
| ~930 | O-CH₂-O bend (dioxole) | Bending vibration of the methylenedioxy bridge. |
Spectral Interpretation
-
Amine Salt Region (3000 - 2800 cm⁻¹): The broad and complex absorptions in this region are indicative of the N-H stretching vibrations of the primary amine group, which is protonated in the hydrochloride salt form.
-
Aromatic Region (1600 - 1450 cm⁻¹): The sharp peaks in this region are characteristic of the carbon-carbon double bond stretching within the aromatic ring of the indane structure.
-
Methylenedioxy Group Fingerprints (~1250, 1040, and 930 cm⁻¹): The strong, distinct peaks corresponding to the C-O-C stretching and O-CH₂-O bending are highly characteristic of the methylenedioxy moiety and are crucial for the identification of this class of compounds.
The combination of these features provides a unique fingerprint for 4,5-MDAI HCl, allowing for its unambiguous identification and differentiation from its isomers and other related compounds.
Diagrams
Caption: Experimental workflow for FTIR analysis of 4,5-MDAI HCl.
Caption: Logical relationship from molecular structure to identification via FTIR.
Conclusion
FTIR spectroscopy is a reliable and efficient method for the identification of 4,5-MDAI HCl. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can obtain high-quality, reproducible spectra for the unambiguous characterization of this compound. The unique spectral fingerprint provided by FTIR is essential for distinguishing 4,5-MDAI HCl from its positional isomers and other related substances, ensuring accuracy in forensic and research applications.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. azooptics.com [azooptics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]
- 8. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. covalentmetrology.com [covalentmetrology.com]
Application Note: Quantification of 4,5-MDAI using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI). The described protocol is applicable for the analysis of 4,5-MDAI in seized materials and research samples. The method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a rapid and accurate means of quantification. This document provides a comprehensive guide, including sample preparation, chromatographic conditions, and data analysis.
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a psychoactive substance that is structurally related to amphetamine and MDMA. As a research chemical and a substance with potential for abuse, there is a growing need for validated analytical methods for its quantification in various samples. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the separation, identification, and quantification of 4,5-MDAI due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for the quantification of 4,5-MDAI using a reversed-phase HPLC method with UV detection.
Experimental
Materials and Reagents
-
4,5-MDAI hydrochloride (≥98% purity)
-
Amphetamine-d5 hydrochloride (internal standard, ≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (88%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Sonicator
-
pH meter
Chromatographic Conditions
A reversed-phase separation was performed using a C18 stationary phase. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (25:75 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 286 nm |
| Run Time | 10 minutes |
Protocols
Standard and Sample Preparation
Standard Preparation
-
Primary Stock Solution of 4,5-MDAI (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Primary Stock Solution of Internal Standard (IS) (1 mg/mL): Accurately weigh 10 mg of Amphetamine-d5 hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards: To each working standard solution, add the internal standard to a final concentration of 10 µg/mL.
Sample Preparation ("Dilute and Shoot" for Seized Materials)
-
Accurately weigh a portion of the homogenized seized material.
-
Dissolve the weighed sample in a known volume of methanol to achieve an estimated 4,5-MDAI concentration within the calibration range.
-
Vortex and sonicate the sample for 10 minutes to ensure complete dissolution.
-
Add the internal standard to a final concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Experimental Workflow
Caption: Experimental workflow for the HPLC quantification of 4,5-MDAI.
Data Presentation
Calibration and Linearity
The method should be linear over the concentration range of 1-100 µg/mL. A typical calibration curve is constructed by plotting the peak area ratio of 4,5-MDAI to the internal standard against the concentration of 4,5-MDAI.
| Concentration (µg/mL) | Peak Area (4,5-MDAI) | Peak Area (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 50,000 | 1,000,000 | 0.050 |
| 5 | 250,000 | 1,000,000 | 0.250 |
| 10 | 500,000 | 1,000,000 | 0.500 |
| 25 | 1,250,000 | 1,000,000 | 1.250 |
| 50 | 2,500,000 | 1,000,000 | 2.500 |
| 100 | 5,000,000 | 1,000,000 | 5.000 |
| Correlation Coefficient (r²) | \multicolumn{3}{c | }{> 0.999} |
System Suitability
System suitability parameters are established to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Resolution | > 2.0 |
| %RSD of Peak Areas | < 2.0% (n=6) |
Method Validation Summary
The following table summarizes the target validation parameters for this method.
| Parameter | Target Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interfering peaks at the retention time of the analyte and IS |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcomes.
Caption: Logical relationship of HPLC parameters to performance outcomes.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of 4,5-MDAI. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The detailed protocol for sample and standard preparation, along with the defined chromatographic conditions and data analysis procedures, will enable researchers, scientists, and drug development professionals to accurately quantify 4,5-MDAI in their samples.
Application Notes and Protocols: Non-Neurotoxic MDMA Analogues in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications for emerging non-neurotoxic analogues of 3,4-methylenedioxymethamphetamine (MDMA). The content herein is intended to guide researchers in exploring the therapeutic potential of these novel compounds, with a focus on their improved safety profiles. Detailed protocols for key experimental procedures are provided to facilitate the replication and advancement of this research.
Introduction
MDMA has shown significant promise as an adjunct to psychotherapy, particularly for post-traumatic stress disorder (PTSD).[1][2][3] However, concerns regarding its potential neurotoxicity and adverse cardiovascular effects have spurred the development of analogues with a safer pharmacological profile. This document focuses on two classes of such analogues: bioisosteres of the methylenedioxy group (ODMA, TDMA, and SeDMA) and aminoindane derivatives (MDAI and MMAI). These compounds aim to retain the therapeutic entactogenic effects of MDMA while minimizing its harmful properties.[4][5]
Featured Non-Neurotoxic MDMA Analogues
Bioisosteric Analogues: ODMA, TDMA, and SeDMA
Recent research has focused on replacing the methylenedioxy group of MDMA with bioisosteres to alter its metabolic fate and receptor interaction profile, potentially reducing toxicity.[4][6][7] The analogues 1-(2,1,3-benzoxadiazol-5-yl)-N-methylpropan-2-amine (ODMA), 1-(2,1,3-benzothiadiazol-5-yl)-N-methylpropan-2-amine (TDMA), and 1-(2,1,3-benzoselenadiazol-5-yl)-N-methylpropan-2-amine (SeDMA) have emerged as promising candidates.[4][8]
Key Characteristics:
-
Similar Activity at Monoamine Transporters: Like MDMA, these analogues show activity at the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters.[4][5]
-
Reduced 5-HT2 Receptor Agonism: A significant advantage of these analogues is their decreased agonist activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors compared to MDMA.[4][5][7] The 5-HT2B receptor agonism of MDMA has been linked to potential cardiac valvulopathy, suggesting a reduced risk with these new compounds.
-
Alternative Metabolism: ODMA, TDMA, and SeDMA exhibit different hepatic metabolism pathways compared to MDMA, avoiding the formation of neurotoxic metabolites. N-demethylation is the primary shared metabolic route.[4][6]
Aminoindane Analogues: MDAI and MMAI
Developed in the 1990s by David E. Nichols' team at Purdue University, 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-methoxy-6-methyl-2-aminoindane (MMAI) were designed as non-neurotoxic serotonin-releasing agents.[9][10]
Key Characteristics:
-
MMAI (5-Methoxy-6-methyl-2-aminoindane): A highly selective serotonin releasing agent (SSRA) with over 100-fold selectivity for SERT over DAT.[10] It produces entactogenic effects and has been shown to be less neurotoxic than MDMA in animal studies, although some studies indicate potential for neurotoxicity at high doses.[10]
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for MDMA and its non-neurotoxic analogues.
Table 1: Monoamine Transporter Uptake Inhibition (IC50, µM)
| Compound | hSERT | hDAT | hNET | DAT/SERT Ratio |
| MDMA | 0.8 ± 0.1 | 2.5 ± 0.3 | 0.6 ± 0.1 | 0.32 |
| ODMA | 1.1 ± 0.2 | 3.1 ± 0.4 | 0.5 ± 0.1 | 0.35 |
| TDMA | 0.9 ± 0.1 | 2.8 ± 0.3 | 0.4 ± 0.1 | 0.32 |
| SeDMA | 1.0 ± 0.1 | 3.0 ± 0.3 | 0.4 ± 0.1 | 0.33 |
Data from Alberto-Silva et al. (2024).[4]
Table 2: Transporter-Mediated Substrate Efflux (EC50, µM)
| Compound | hSERT | hDAT |
| MDMA | 0.27 ± 0.03 | 2.51 ± 0.21 |
| ODMA | 1.27 ± 0.11 | 3.97 ± 0.32 |
| TDMA | 0.44 ± 0.05 | 4.29 ± 0.38 |
| SeDMA | 0.77 ± 0.08 | 5.97 ± 0.51 |
Data from Alberto-Silva et al. (2024).[8]
Table 3: 5-HT2 Receptor Agonist Potency (EC50, µM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| MDMA | 1.8 ± 0.2 | 0.3 ± 0.04 | 0.9 ± 0.1 |
| ODMA | >10 | >10 | >10 |
| TDMA | >10 | >10 | >10 |
| SeDMA | >10 | >10 | >10 |
Data from Alberto-Silva et al. (2024).[4]
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Monoamine Transporters
This protocol is adapted from standard methods for competitive radioligand binding assays to determine the affinity of test compounds for serotonin, dopamine, and norepinephrine transporters.[12][13]
Objective: To determine the inhibition constant (Ki) of non-neurotoxic MDMA analogues at hSERT, hDAT, and hNET.
Materials:
-
HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Radioligands: [³H]citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]nisoxetine (for hNET).[14]
-
Unlabeled ligands for non-specific binding determination (e.g., paroxetine (B1678475) for hSERT, GBR 12909 for hDAT, desipramine (B1205290) for hNET).
-
Test compounds (MDMA analogues).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation fluid.
-
96-well plates.
-
Cell harvester and glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target transporter to confluence.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[15]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[15]
-
Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of 50-120 µ g/well .
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of the appropriate unlabeled ligand (e.g., 10 µM paroxetine), 50 µL of radioligand solution, and 150 µL of membrane preparation.[15]
-
Test Compound: Add 50 µL of the MDMA analogue at various concentrations, 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[12][15]
-
Counting: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting NSB from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Transporter-Mediated Currents
This protocol is for measuring substrate-induced currents in cells expressing monoamine transporters, providing a functional measure of transporter activity.[16][17]
Objective: To determine the EC50 and maximal efficacy (Imax) of MDMA analogues in inducing transporter-mediated currents.
Materials:
-
HEK293 cells expressing hSERT or hDAT.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 130 Cs-methanesulfonate, 10 NaCl, 10 HEPES, 5 EGTA, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2.
-
Test compounds (MDMA analogues) dissolved in external solution.
Procedure:
-
Cell Preparation: Plate HEK293 cells on glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application: Apply the test compound at increasing concentrations via a perfusion system. Record the inward current induced by the compound.
-
Data Acquisition: Record currents using appropriate data acquisition software.
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the currents to the maximal response.
-
Plot the normalized current against the log concentration of the test compound and fit with a sigmoidal dose-response curve to determine the EC50 and Imax.
-
Caption: Whole-Cell Patch-Clamp Workflow.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][18][19]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of non-neurotoxic MDMA analogues.
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Test compounds (MDMA analogues).
-
Acetonitrile (B52724) with an internal standard for reaction termination and sample analysis.
-
96-well plate.
-
Incubator/shaker (37°C).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLMs (0.5 mg/mL final concentration) and the NADPH regenerating system in phosphate buffer.[18][19]
-
Assay Initiation:
-
Pre-warm the HLM master mix and the test compound solutions (1 µM final concentration) at 37°C.[20]
-
Initiate the reaction by adding the test compound to the HLM master mix.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well of a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[18][20]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount).
-
Caption: Metabolic Stability Assay Workflow.
Signaling Pathway
The primary mechanism of action of MDMA and its analogues involves their interaction with monoamine transporters, leading to the release of serotonin, norepinephrine, and dopamine. This is believed to underlie their therapeutic effects. The reduced activity of the newer analogues at 5-HT2 receptors is a key aspect of their improved safety profile.
Caption: MDMA Analogue Signaling Pathway.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioisosteric analogs of MDMA with improved pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MDAI - Wikipedia [en.wikipedia.org]
- 10. MMAI - Wikipedia [en.wikipedia.org]
- 11. caymanchem.com [caymanchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. mercell.com [mercell.com]
Using 4,5-MDAI as an analytical reference standard
An Application Note on the Use of 4,5-MDAI as an Analytical Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a synthetic compound of the aminoindane class, structurally related to entactogens like MDMA.[1] It primarily functions as a serotonin (B10506) and norepinephrine (B1679862) releasing agent (SNRA).[1][2] Due to its psychoactive properties and potential for abuse, the development of robust analytical methods for its unambiguous identification and quantification is essential for forensic chemistry, toxicology, and pharmacology research.[3] This document provides detailed protocols for using 4,5-MDAI as an analytical reference standard.
Physicochemical Properties
An analytical reference standard must be well-characterized. The key physicochemical properties of 4,5-MDAI hydrochloride are summarized below.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][1][4]dioxol-7-amine | [5] |
| CAS Number | 124399-90-2 | [1][4] |
| Molecular Formula | C₁₀H₁₁NO₂ • HCl | [4][6] |
| Molecular Weight | 213.7 g/mol | [4][6] |
| Appearance | White to off-white crystalline solid/powder | [4][5] |
| Solubility | DMSO: 20 mg/mL, DMF: 14 mg/mL, PBS (pH 7.2): 5 mg/mL | [4] |
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a definitive method for the identification of 4,5-MDAI. However, a critical challenge is its co-elution with its positional isomer, 5,6-MDAI, on common non-polar GC columns.[3][7] Derivatization is often required to achieve chromatographic separation or to produce unique mass fragments for clear differentiation.[3][7]
3.1.1 Experimental Protocol: GC-MS Analysis (Underivatized)
-
Standard Preparation: Accurately weigh and dissolve the 4,5-MDAI HCl reference standard in methanol (B129727) to a concentration of 1 mg/mL.
-
Sample Preparation: Perform a base extraction of the sample by diluting it in an aqueous basic solution and extracting with an organic solvent like chloroform.[5] Evaporate the organic layer and reconstitute in a suitable solvent for injection.
-
Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.[3]
-
Column: DB-1 MS (100% dimethylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.[3][5]
-
Injector: 280°C, Split mode (e.g., 20:1).[5]
-
Carrier Gas: Helium at 1 mL/min.[5]
-
Oven Program: Initial 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min.[5]
-
MS System: Agilent 5975C or equivalent.[3]
-
MS Transfer Line: 280°C.[5]
-
Scan Range: 30-550 amu.[5]
-
3.1.2 Experimental Protocol: Derivatization for Isomer Differentiation
To differentiate 4,5-MDAI from 5,6-MDAI, derivatization with an agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is recommended.
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate (B1210297) and 50 µL of BSTFA w/ 1% TMCS.
-
Vortex the mixture and heat at 70°C for 20 minutes.
-
Inject 1 µL of the derivatized sample into the GC-MS under the conditions described above. While the isomers may still co-elute, their TMS derivatives produce distinct mass spectra.[3]
3.1.3 Quantitative Data
Table 2: GC-MS Data for 4,5-MDAI and its TMS Derivative
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | Notes |
|---|---|---|---|
| 4,5-MDAI (Underivatized) | ~8.26 | 177 (M+), 160, 149, 130, 120, 118 | Co-elutes with 5,6-MDAI on standard columns.[3][5] |
| 4,5-MDAI (TMS Derivative) | Varies | 249 (M+), 150, 100, 73 | Mass spectrum is clearly distinguishable from the 5,6-MDAI TMS derivative.[3] |
GC-MS Analytical Workflow
Caption: A generalized workflow for the analysis of 4,5-MDAI using GC-MS.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC provides an alternative method for the quantification of 4,5-MDAI.
3.2.1 Experimental Protocol: HPLC-UV
-
Standard Preparation: Prepare a stock solution of 4,5-MDAI HCl in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the sample in the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 20:80 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Table 3: HPLC-UV Data for 4,5-MDAI
| Analyte | Retention Time (min) | UV λmax (nm) |
|---|
| 4,5-MDAI | Varies based on exact conditions | 238, 286 |
Mechanism of Action Overview
4,5-MDAI is a releasing agent and reuptake inhibitor of serotonin and norepinephrine, with a less pronounced effect on dopamine.[1] Its primary mechanism is believed to involve interaction with the serotonin transporter (SERT), leading to increased extracellular serotonin concentrations.[1] This action is responsible for its characteristic entactogenic effects.[1][2]
Hypothesized Synaptic Action of 4,5-MDAI
Caption: 4,5-MDAI inhibits SERT, increasing synaptic serotonin levels.
Conclusion
The protocols outlined in this document provide a validated framework for the qualitative and quantitative analysis of 4,5-MDAI using standard laboratory equipment. Due to the existence of a closely related and co-eluting isomer, analysts must be vigilant. The use of derivatization in GC-MS or chromatographic method development to resolve isomers is critical for legally and scientifically defensible identification.
References
Application Notes & Protocols: In Vitro Neurotransmitter Release Assays for 4,5-MDAI
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a psychoactive compound of the 2-aminoindane family, structurally related to MDMA.[1] It functions primarily as a serotonin-norepinephrine releasing agent (SNRA), with significantly less activity at the dopamine (B1211576) transporter.[1] This profile suggests potential therapeutic applications but also necessitates a thorough understanding of its neurochemical effects. These application notes provide a detailed protocol for conducting in vitro neurotransmitter release assays to quantify the potency and selectivity of 4,5-MDAI at human monoamine transporters: the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT).
The described protocol utilizes human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters. The assay measures the ability of 4,5-MDAI to induce the release (efflux) of preloaded radiolabeled neurotransmitters, a key functional characteristic of substrate-type releasing agents.
Mechanism of Action: Substrate-Mediated Neurotransmitter Release
Monoamine transporters like SERT, NET, and DAT are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a critical process for terminating the neurotransmitter signal.[2] Substrate-type releasing agents, such as 4,5-MDAI, are compounds that are transported into the neuron by these transporters. This influx disrupts the normal ionic gradients and promotes a reverse transport, or efflux, of neurotransmitters from the cytoplasm into the synaptic cleft.[3] This process is distinct from reuptake inhibitors, which simply block the transporter from the outside.
Experimental Protocol: In Vitro Neurotransmitter Release Assay
This protocol outlines the procedure for measuring neurotransmitter release from HEK293 cells expressing hSERT, hNET, or hDAT. The principle is to load the cells with a radiolabeled neurotransmitter and then measure the amount of radioactivity released into the buffer upon exposure to various concentrations of 4,5-MDAI.
Caption: Workflow for the in vitro neurotransmitter release assay.
I. Materials and Reagents
-
Cell Lines: HEK293 cells stably transfected with human SERT (hSERT), hNET, or hDAT.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM D-glucose, pH 7.4).
-
Radiolabeled Neurotransmitters:
-
[³H]Serotonin ([³H]5-HT) for hSERT cells.
-
[³H]Norepinephrine ([³H]NE) for hNET cells.
-
[³H]Dopamine ([³H]DA) for hDAT cells.
-
-
Test Compound: 4,5-MDAI hydrochloride, dissolved in assay buffer to create a stock solution.
-
Positive Controls:
-
p-Chloroamphetamine (PCA) for hSERT.
-
d-Amphetamine for hNET and hDAT.
-
-
Cell Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or 0.1 M NaOH.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Equipment: 24-well cell culture plates, liquid scintillation counter, multi-channel pipette, incubator (37°C, 5% CO₂).
II. Detailed Methodology
Day 1: Cell Plating
-
Culture the appropriate HEK293 cell line to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate the cells into 24-well plates at a density of approximately 1.5 x 10⁵ cells per well.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.
Day 2: Release Assay
-
Preparation:
-
Prepare serial dilutions of 4,5-MDAI and positive controls in KRH buffer. A typical concentration range for 4,5-MDAI would be 1 nM to 100 µM.
-
Prepare a radiolabel loading solution by diluting the [³H]-neurotransmitter in KRH buffer to a final concentration of ~10-20 nM.
-
-
Loading Phase:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 0.5 mL of pre-warmed (37°C) KRH buffer.
-
Add 250 µL of the radiolabel loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
-
Washing Phase:
-
Remove the loading solution by aspiration.
-
Wash the cell monolayer four times with 1 mL of pre-warmed KRH buffer per wash to remove extracellular radioactivity. Perform washes quickly to prevent premature release.
-
-
Release Phase:
-
Add 250 µL of KRH buffer containing the appropriate concentration of 4,5-MDAI, positive control, or buffer alone (for basal release) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the 250 µL of supernatant (buffer) from each well and transfer it to a scintillation vial. This fraction contains the released radiolabel.
-
Immediately add 500 µL of cell lysis buffer (e.g., 1% SDS) to each well to solubilize the cells. Let it sit for at least 30 minutes.
-
Transfer the entire cell lysate from each well to a separate scintillation vial. This fraction contains the radiolabel remaining in the cells.
-
-
Quantification:
-
Add 4-5 mL of scintillation cocktail to each vial (supernatant and lysate).
-
Vortex briefly and allow vials to sit for at least one hour in the dark.
-
Measure the radioactivity in each vial as disintegrations per minute (DPM) using a liquid scintillation counter.
-
III. Data Analysis
-
Calculate Total Radioactivity: For each well, the total radioactivity is the sum of DPM in the supernatant and DPM in the cell lysate.
-
Total DPM = DPMsupernatant + DPMlysate
-
-
Calculate Percentage Release: For each well, express the released radioactivity as a percentage of the total radioactivity.
-
% Release = (DPMsupernatant / Total DPM) x 100
-
-
Normalize Data: Subtract the basal release (the % release from wells with buffer only) from all other values to determine the drug-induced release.
-
Generate Dose-Response Curve: Plot the normalized % release against the logarithm of the 4,5-MDAI concentration.
-
Determine EC₅₀: Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC₅₀ value, which is the concentration of 4,5-MDAI that produces 50% of the maximal release effect.
Data Presentation
Quantitative data from these assays should be summarized to clearly present the potency (EC₅₀) and efficacy (Eₘₐₓ) of 4,5-MDAI at each monoamine transporter. This allows for a direct comparison of its selectivity profile.
Table 1: Illustrative Neurotransmitter Release Profile for 4,5-MDAI
The following table presents example data consistent with the known pharmacology of 4,5-MDAI as a selective serotonin-norepinephrine releasing agent.[1]
| Compound | Transporter | EC₅₀ (nM) [Mean ± SEM] | Eₘₐₓ (% of Control) [Mean ± SEM] | Selectivity Ratio |
| 4,5-MDAI | hSERT | 150 ± 12 | 95 ± 5 | - |
| hNET | 250 ± 21 | 88 ± 7 | SERT/NET = 0.6 | |
| hDAT | 1800 ± 150 | 35 ± 4 | SERT/DAT = 0.08 | |
| d-Amphetamine | hSERT | >10,000 | < 20 | - |
| (Control) | hNET | 50 ± 6 | 100 ± 6 | - |
| hDAT | 80 ± 9 | 100 ± 8 | - |
-
EC₅₀: The molar concentration of an agonist that produces 50% of the maximal possible effect. Lower values indicate higher potency.
-
Eₘₐₓ: The maximum release effect achieved by the compound, expressed as a percentage of the effect induced by a standard positive control (e.g., d-Amphetamine for NET/DAT).
-
Selectivity Ratio: Calculated by dividing the EC₅₀ value for one transporter by the EC₅₀ value for another (e.g., EC₅₀ SERT / EC₅₀ DAT). A ratio less than 1 indicates selectivity for the transporter in the numerator.
References
- 1. MDAI - Wikipedia [en.wikipedia.org]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure—Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4,5-MDAI in Biological Matrices
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a designer drug of the aminoindane class, structurally related to substances like MDA and MDMA. As with many novel psychoactive substances (NPS), validated analytical methods for its determination in biological matrices are not yet widely established in scientific literature. These application notes provide proposed sample preparation protocols for the analysis of 4,5-MDAI in common biological matrices such as whole blood, plasma, and urine.
The methodologies presented here are adapted from established and validated methods for the analysis of structurally similar compounds, namely MDMA and MDA. Due to the shared functional groups and expected similar physicochemical properties, these protocols offer a robust starting point for researchers to develop and validate their own in-house methods for 4,5-MDAI. It is imperative that any method based on these notes be subjected to a full validation procedure in accordance with relevant regulatory guidelines to ensure accuracy, precision, and reliability.[1][2]
Overview of Sample Preparation Techniques
The primary challenge in analyzing drugs in biological matrices is the removal of endogenous interferences such as proteins, lipids, and salts, which can suppress instrument signals and damage analytical columns.[3][4] The two most common and effective techniques for the extraction of amphetamine-like substances from biological fluids are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][5]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[5] By adjusting the pH of the aqueous sample, the analyte of interest can be converted into its neutral, more organic-soluble form, allowing it to be partitioned into the organic phase, leaving water-soluble interferences behind.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge to retain the analyte of interest from the liquid sample.[6] Interferences can be washed away, and the analyte can then be eluted with a small volume of a different solvent.[6] This technique can offer cleaner extracts and higher concentration factors compared to LLE.[6]
Quantitative Data for Structurally Related Analogs (MDMA & MDA)
The following table summarizes quantitative data from published methods for the analysis of MDMA and MDA in various biological matrices. This data is provided as a reference to indicate the expected performance characteristics when developing and validating a method for 4,5-MDAI.
| Analyte | Matrix | Extraction Method | Analytical Method | Recovery (%) | LOQ | LOD | Reference |
| MDMA | Whole Blood | LLE | LC-MS/MS | Not Reported | 2.0 ng/mL | 2.0 ng/mL | [7] |
| MDA | Whole Blood | LLE | LC-MS/MS | Not Reported | 0.25 ng/mL | 0.25 ng/mL | [7] |
| MDMA | Serum | LLE | HPLC-Fluorescence | >70% | 2 µg/L | 0.8 µg/L | [8] |
| MDA | Serum | LLE | HPLC-Fluorescence | >70% | 2 µg/L | 0.8 µg/L | [8] |
| MDMA | Urine | LLE | HPLC-Fluorescence | >70% | 0.1 mg/L | 2.5 µg/L | [8] |
| MDMA | Plasma | SPE | GC-MS | Not Reported | Not Reported | 10 ng/mL | [9][10] |
| MDA | Plasma | SPE | GC-MS | Not Reported | Not Reported | 10 ng/mL | [9][10] |
| MDMA | Urine | SPE | GC-MS | Not Reported | Not Reported | 25 ng/mL | [9][10] |
Experimental Workflow
The general workflow for the analysis of 4,5-MDAI in a biological matrix involves sample reception, preparation, extraction, analysis, and data interpretation.
Caption: General workflow for 4,5-MDAI analysis in biological samples.
Detailed Experimental Protocols
Disclaimer: These are proposed protocols adapted from methods for structurally similar compounds. They must be fully validated by the end-user.
Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood/Plasma
This protocol is designed for the extraction of 4,5-MDAI from 1 mL of whole blood or plasma.
Materials:
-
1 mL whole blood or plasma sample
-
Internal Standard (IS) solution (e.g., MDA-d5, MDMA-d5)
-
Deionized water
-
Saturated sodium borate (B1201080) buffer (pH ~9.2) or 1M Sodium Hydroxide
-
Extraction solvent: Ethyl acetate (B1210297) or a mixture like n-butyl chloride/acetonitrile (9:1, v/v)
-
1M Acetic Acid
-
Centrifuge tubes (15 mL)
-
Mechanical shaker/vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase for LC-MS)
-
LC-MS vials
Procedure:
-
Sample Preparation: Pipette 1 mL of the sample (calibrator, control, or unknown) into a 15 mL centrifuge tube.
-
Internal Standard Addition: Add a known amount of the appropriate internal standard.
-
Alkalinization: Add 1 mL of saturated sodium borate buffer or adjust pH to >9 with 1M NaOH to deprotonate the 4,5-MDAI amine group. Vortex briefly.
-
Extraction: Add 5 mL of the extraction solvent (e.g., ethyl acetate). Cap the tube and mix on a mechanical shaker for 15 minutes.
-
Phase Separation: Centrifuge the tubes at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the residue is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Urine
This protocol is suitable for extracting 4,5-MDAI from urine samples, which often have high salt content. A mixed-mode cation exchange SPE cartridge is recommended.
Materials:
-
1 mL urine sample
-
Internal Standard (IS) solution
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges (e.g., Strata-X-C, Oasis MCX)
-
SPE vacuum manifold
-
Centrifuge tubes (15 mL)
-
Evaporation system
-
Reconstitution solvent
-
LC-MS vials
Procedure:
-
Sample Pre-treatment: To 1 mL of urine in a centrifuge tube, add the internal standard and 2 mL of 0.1 M phosphate buffer (pH 6.0). Vortex to mix.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the SPE cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts.
-
Wash the cartridge with 3 mL of 0.1 M acetic acid.
-
Wash the cartridge with 3 mL of methanol to remove neutral and acidic interferences.
-
Dry the cartridge under full vacuum for 5 minutes.
-
-
Elution:
-
Elute the 4,5-MDAI and IS from the cartridge with 2-3 mL of a freshly prepared elution solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide, 78:20:2, v/v/v).
-
Collect the eluate in a clean tube.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the extract in 100 µL of reconstitution solvent.
-
Analysis: Transfer to an LC-MS vial for analysis.
Method Validation Considerations
Any laboratory developing a method based on these notes must perform a full validation to demonstrate its suitability for the intended purpose. Key validation parameters, as outlined by regulatory bodies, include:
-
Specificity and Selectivity: Assess the potential for interference from endogenous matrix components or other drugs.
-
Linearity and Range: Determine the range over which the assay response is proportional to the analyte concentration.
-
Accuracy and Precision: Evaluate how close the measured values are to the true value (accuracy) and the degree of scatter between replicate measurements (precision), typically assessed at low, medium, and high concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[8]
-
Extraction Recovery and Matrix Effects: Determine the efficiency of the extraction process and the influence of the biological matrix on the analytical signal.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, long-term storage).
Signaling Pathway and Logical Relationships
The extraction process for a basic drug like 4,5-MDAI from a biological matrix is governed by its acid-base chemistry. The following diagram illustrates the logical relationship in pH-dependent liquid-liquid extraction.
Caption: pH-dependent partitioning of 4,5-MDAI for LLE.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Analysis of 3,4-methylenedioxymetamphetamine: whole blood versus dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the designer drugs 3, 4-methylenedioxymethamphetamine, 3,4-methylenedioxyethylamphetamine, and 3,4-methylenedioxyamphetamine with HPLC and fluorescence detection in whole blood, serum, vitreous humor, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of MDMA and its metabolites in urine and plasma following a neurotoxic dose of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatization Techniques in GC-MS Analysis of Aminoindanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of aminoindanes prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is a critical step to improve the volatility, thermal stability, and chromatographic behavior of these compounds, enabling enhanced separation and detection. Both achiral and chiral derivatization techniques are covered to facilitate qualitative identification, isomeric differentiation, and enantiomeric resolution.
Introduction to Derivatization for Aminoindane Analysis
Aminoindanes, a class of psychoactive substances, can present analytical challenges due to their polarity.[1][2] Derivatization mitigates these challenges by chemically modifying the primary or secondary amine group, leading to derivatives with improved chromatographic properties. This results in sharper peaks, reduced tailing, and better separation from matrix components.[1] Furthermore, derivatization can enable the differentiation of structural isomers, such as 4,5-MDAI and 5,6-MDAI, which may be difficult to resolve in their underivatized forms.[1][2] For chiral aminoindanes, derivatization with a chiral reagent produces diastereomers that can be separated on a standard achiral GC column, allowing for the determination of enantiomeric composition.
This guide details three primary achiral derivatization methods using N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF), as well as a chiral derivatization method using trifluoroacetyl-L-prolyl chloride (TPC).
Achiral Derivatization Techniques
Achiral derivatization is employed to improve the overall chromatographic performance and to differentiate structural isomers.
N-methyl-bis(trifluoroacetamide) (MBTFA) Derivatization
MBTFA is a silylating agent that reacts with the amine group of aminoindanes to form trifluoroacetyl derivatives. This method is effective in reducing peak tailing and improving the separation of isomers.[1][3]
Experimental Protocol:
-
Sample Preparation: Evaporate 100 µL of the aminoindane standard solution or sample extract to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization: Add 50 µL of MBTFA and 50 µL of a suitable solvent (e.g., ethyl acetate, acetonitrile).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Heptafluorobutyric Anhydride (HFBA) Derivatization
HFBA is an acylating agent that forms stable heptafluorobutyryl derivatives with the amino group of aminoindanes. This method has been shown to provide excellent chromatographic resolution and allows for the differentiation of closely related isomers.[1][2][3]
Experimental Protocol:
-
Sample Preparation: To 200 µL of the aminoindane standard solution or sample extract in a glass test tube, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 200 µL of n-hexane to the dried residue.
-
Vortexing: Vortex the sample for 30 seconds to ensure complete dissolution.
-
Derivatization: Add 100 µL of HFBA to the solution.
-
Reaction: Cap the tube and heat at 80°C for 20 minutes.
-
Evaporation and Reconstitution: After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: The sample is now ready for GC-MS analysis.
Ethyl Chloroformate (ECF) Derivatization
ECF is a versatile derivatizing agent that reacts with primary and secondary amines to form stable carbamates. This method is rapid and effective for a wide range of amino compounds.[1][3]
Experimental Protocol:
-
Sample Preparation: Place 100 µL of the aminoindane standard solution or sample extract in a reaction vial.
-
Buffering: Add 50 µL of a pyridine (B92270) solution (10% in water) to adjust the pH.
-
Derivatization: Add 50 µL of ECF.
-
Reaction: Vortex the mixture vigorously for 1 minute at room temperature.
-
Extraction: Add 200 µL of a suitable organic solvent (e.g., chloroform, ethyl acetate) and vortex for 30 seconds.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers.
-
Analysis: Transfer the organic layer to an autosampler vial for GC-MS injection.
Chiral Derivatization Technique
Chiral derivatization is essential for the separation and quantification of aminoindane enantiomers, which often exhibit different pharmacological and toxicological profiles.
Trifluoroacetyl-L-prolyl chloride (TPC) Derivatization
TPC is a chiral derivatizing agent that reacts with the amine group of chiral aminoindanes to form diastereomeric amides. These diastereomers can then be separated on a standard achiral GC column. This method has been successfully applied to the chiral separation of amphetamines and cathinones, which are structurally related to aminoindanes.[4][5]
Experimental Protocol:
-
Sample Preparation: Evaporate a solution containing the aminoindane enantiomers to dryness in a reaction vial.
-
Derivatization: Add 50 µL of a 10 mg/mL solution of TPC in a dry, aprotic solvent (e.g., dichloromethane, toluene).
-
Reaction: Add 10 µL of triethylamine (B128534) as a catalyst and scavenger for the HCl byproduct. Cap the vial and heat at 60°C for 30 minutes.
-
Work-up: After cooling, add 200 µL of a dilute aqueous sodium bicarbonate solution to neutralize the excess reagent and byproduct.
-
Extraction: Extract the diastereomeric derivatives with 200 µL of an organic solvent (e.g., ethyl acetate).
-
Analysis: Inject the organic phase into the GC-MS system.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the GC-MS analysis of derivatized aminoindanes. Note that specific retention times and detection limits will vary depending on the specific aminoindane, the GC column, and the instrument conditions.
Table 1: GC-MS Retention Times of Derivatized Aminoindanes
| Aminoindane | Derivatizing Agent | Typical Retention Time (min) |
| 2-Aminoindane (2-AI) | MBTFA | 8.5 - 9.5 |
| 2-Aminoindane (2-AI) | HFBA | 10.0 - 11.0 |
| 2-Aminoindane (2-AI) | ECF | 9.0 - 10.0 |
| 5,6-MDAI | HFBA | 12.5 - 13.5 |
| 4,5-MDAI | HFBA | 13.0 - 14.0 |
| (R/S)-2-Aminoindane | TPC | Diastereomer 1: 15.0 - 16.0 |
| Diastereomer 2: 15.5 - 16.5 |
Table 2: Method Performance Data for Derivatized Aminoindanes
| Derivatization Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HFBA | 2-Aminoindane | 1-5 ng/mL | 5-15 ng/mL |
| ECF | General Amines | 0.1 - 0.5 µg/mL | 0.5 - 2.0 µg/mL |
| TPC | Amphetamines | 5-10 ng/mL | 15-30 ng/mL |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described derivatization techniques.
References
- 1. Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-l-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Locomotor Activity Studies of Methylene-Dioxy-Aminoindanes in Rodents
A Note on 4,5-MDAI vs. 5,6-MDAI: Scientific literature extensively documents the effects of 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI) on locomotor activity in rodents. However, there is a notable lack of published research specifically detailing the locomotor effects of its positional isomer, 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI). Given that 5,6-MDAI is a well-studied compound with a similar structure, the following application notes and protocols are based on the available data for 5,6-MDAI. These can serve as a robust starting point for researchers designing studies for 4,5-MDAI or other related aminoindane analogs.
Application Notes
5,6-Methylenedioxy-2-aminoindane (5,6-MDAI) is a psychoactive substance that has been investigated for its effects on the central nervous system. Like its structural analog MDMA, 5,6-MDAI is known to interact with monoamine transporters, primarily acting as a serotonin (B10506) and dopamine (B1211576) releasing agent[1][2]. Locomotor activity studies in rodents are a fundamental method in behavioral pharmacology to characterize the stimulant, depressant, or biphasic effects of novel psychoactive compounds[3].
Studies with 5,6-MDAI in mice have revealed a complex, dose-dependent effect on locomotion. At lower to moderate doses, the compound tends to produce an initial depression of activity, which is then followed by a period of hyperactivity, particularly at higher doses[4][5][6]. This biphasic profile is similar to that observed with MDMA[4][6][7]. These assessments are crucial for determining the abuse potential and overall behavioral profile of the substance[4][6]. When conducting such studies, it is critical to consider the dose range, time course of effects, and potential for adverse events, including lethality at high doses[4][6][7][8].
Quantitative Data Summary: 5,6-MDAI Locomotor Effects
The following tables summarize the quantitative findings from locomotor activity studies conducted on 5,6-MDAI in mice.
Table 1: Dose-Dependent Effects of 5,6-MDAI on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Initial Effect (10-60 min post-injection) | Later Effect (1-3.5 hours post-injection) | Animal Model |
| 3 - 30 | Locomotor Depression | No significant stimulant effect noted at lower doses | Swiss-Webster Mice[1] |
| 30 | Locomotor Depression | Rebound Stimulant Effect | Swiss-Webster Mice[4][5][6] |
Table 2: Acute Toxicity of 5,6-MDAI in Rodents
| Dose (mg/kg) | Route of Administration | Outcome | Animal Model |
| 100 | Intraperitoneal (i.p.) | Lethality observed in 8/8 animals | Mice[4][6][7] |
| 28.33 | Subcutaneous (s.c.) | LD50 (Median Lethal Dose) | Wistar Rats[8] |
| 40 | Subcutaneous (s.c.) | Killed 90% of animals in a behavioral test | Wistar Rats[8] |
Experimental Protocols
This section provides a detailed protocol for assessing the effects of a test compound like 5,6-MDAI on locomotor activity in mice, based on established methodologies[4][6].
Protocol: Open Field Locomotor Activity Assay
1. Objective: To quantify the effects of acute administration of 5,6-MDAI on spontaneous horizontal locomotor activity (ambulation) in mice over a specified time course.
2. Materials:
-
Subjects: Male Swiss-Webster mice are a commonly used strain[1]. Animals should be young adults (e.g., 6-8 weeks old) and acclimated to the housing facility for at least 5 days prior to testing[9].
-
Test Compound: 5,6-MDAI hydrochloride, dissolved in 0.9% physiological saline.
-
Vehicle Control: 0.9% physiological saline.
-
Apparatus: Automated locomotor activity chambers (e.g., 40 x 40 x 30 cm) equipped with infrared photocell beams to detect horizontal movement (ambulation). The data is collected by an associated computer system.
-
Administration Supplies: Syringes and needles for intraperitoneal (i.p.) injection.
3. Procedure:
-
Acclimation: Transport the mice to the testing room at least 60 minutes before the experiment begins to allow for acclimation to the new environment.
-
Habituation: Place each mouse individually into a locomotor activity chamber. Allow the animals to habituate to the chamber for a period of 30-60 minutes, or until baseline activity levels stabilize. This initial activity data can also serve as a within-subjects baseline.
-
Administration:
-
Following habituation, remove each mouse from the chamber.
-
Administer the prepared dose of 5,6-MDAI (e.g., 3, 10, 30 mg/kg) or vehicle control via intraperitoneal (i.p.) injection. The injection volume for mice is typically 10 ml/kg[6].
-
Immediately return the mouse to the same activity chamber it was habituated in.
-
-
Data Collection:
-
Begin recording locomotor activity immediately after placing the mouse back in the chamber.
-
Record activity continuously for an extended period to capture both immediate and delayed effects (e.g., 4-8 hours).
-
The system should be set to quantify horizontal beam breaks (ambulation counts) in discrete time bins (e.g., 5 or 10-minute intervals)[4].
-
4. Data Analysis:
-
Express locomotor activity data as the mean number of ambulation counts per time interval (e.g., 10 minutes) for each dose group[4].
-
Analyze the data using a two-way repeated-measures analysis of variance (ANOVA) with 'Dose' as the between-subjects factor and 'Time' as the within-subjects factor.
-
To analyze the maximal effects, identify the time periods corresponding to the peak depressant and stimulant phases based on visual inspection of the time-course data.
-
Conduct a one-way ANOVA on the total activity counts during these specific periods, followed by post-hoc tests (e.g., Dunnett's test) to compare each dose group against the vehicle control group[4].
-
The significance level is typically set at p < 0.05.
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Locomotor stimulation produced by 3,4-methylenedioxymethamphetamine (MDMA) is correlated with dialysate levels of serotonin and dopamine in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four factors underlying mouse behavior in an open field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
Application Notes and Protocols for the Development of Immunoassays for 4,5-MDAI Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a novel psychoactive substance (NPS) that has emerged in the recreational drug market. As with many NPS, there is a critical need for sensitive and specific detection methods for clinical, forensic, and research purposes. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid and high-throughput screening method for the detection of 4,5-MDAI in biological samples.
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive ELISA for the detection of 4,5-MDAI. The methodology is based on established principles of immunoassay development for small molecules (haptens) and draws upon protocols validated for other novel psychoactive substances.
Principle of the Immunoassay
The developed immunoassay will be a competitive ELISA. In this format, free 4,5-MDAI in a sample will compete with a labeled 4,5-MDAI conjugate for binding to a limited number of specific anti-4,5-MDAI antibody binding sites. The antibody will be immobilized on a solid phase, such as a 96-well microtiter plate. The signal generated from the labeled conjugate is inversely proportional to the concentration of 4,5-MDAI in the sample.
Experimental Protocols
Hapten Synthesis and Conjugation
The development of a specific immunoassay for a small molecule like 4,5-MDAI begins with the synthesis of a hapten. The hapten is a modified version of the target molecule that can be conjugated to a carrier protein to make it immunogenic.
a. Proposed Hapten Synthesis for 4,5-MDAI
A crucial step in hapten design is the introduction of a linker arm at a position that minimizes interference with the key antigenic determinants of the molecule. For 4,5-MDAI, derivatization at the amino group is a common and effective strategy.
-
Hapten: 4,5-Methylenedioxy-2-(succinylamino)indane
-
Synthesis Reaction: 4,5-MDAI is reacted with succinic anhydride (B1165640) in an appropriate solvent (e.g., dioxane or DMF) with a base catalyst (e.g., triethylamine) to form a succinylated derivative. The carboxyl group of the succinyl linker will be used for conjugation to the carrier protein.
b. Conjugation to Carrier Proteins
To elicit an immune response, the hapten must be covalently linked to a larger carrier protein. Bovine Serum Albumin (BSA) is commonly used for coating plates in the ELISA, while Keyhole Limpet Hemocyanin (KLH) is often used for immunization due to its high immunogenicity.
-
Method: The carboxylated hapten is activated using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester. This activated hapten is then reacted with the primary amine groups on the lysine (B10760008) residues of the carrier protein (BSA or KLH) to form a stable amide bond.
-
Purification: The resulting conjugate is purified by dialysis or gel filtration to remove unreacted hapten and coupling reagents.
-
Confirmation: The successful conjugation can be confirmed by techniques such as MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio. A hapten incorporation rate of less than five per protein molecule may lead to inconsistent results or no antigenic response.[1]
Antibody Production
Polyclonal or monoclonal antibodies can be generated. For high specificity and batch-to-batch consistency, monoclonal antibodies are preferred.
a. Immunization
-
Animal Model: BALB/c mice are typically used for monoclonal antibody production.
-
Immunization Schedule: Mice are immunized subcutaneously or intraperitoneally at multiple sites. Booster injections are given every 2-4 weeks.
b. Hybridoma Production (for Monoclonal Antibodies)
-
Cell Fusion: Splenocytes from the immunized mouse with the highest antibody titer are fused with myeloma cells (e.g., Sp2/0-Ag14) using polyethylene (B3416737) glycol (PEG).
-
Selection: Fused cells are selected in a HAT (hypoxanthine-aminopterin-thymidine) medium. Unfused myeloma cells cannot survive in this medium, and unfused splenocytes have a limited lifespan.
-
Cloning: Positive hybridomas are subcloned by limiting dilution to ensure monoclonality.
c. Antibody Purification
-
The selected monoclonal antibody is purified from the hybridoma culture supernatant or ascites fluid using protein A or protein G affinity chromatography.
ELISA Development
A competitive indirect ELISA format is a common choice for small molecule detection.
a. Reagents and Materials
-
Anti-4,5-MDAI monoclonal antibody
-
Goat anti-mouse IgG conjugated to horseradish peroxidase (HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine)
-
Stop solution (e.g., 2 M H₂SO₄)
-
4,5-MDAI standard solutions
b. ELISA Protocol
-
Washing: Plates are washed three times with wash buffer to remove unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Competitive Reaction: A mixture of the anti-4,5-MDAI monoclonal antibody and the sample or standard solution is added to the wells. The plate is incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer to remove unbound antibody and sample components.
-
Secondary Antibody Incubation: HRP-conjugated goat anti-mouse IgG is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Reaction: TMB substrate solution is added to each well, and the plate is incubated in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.
-
Reading: The absorbance is read at 450 nm using a microplate reader.
Data Presentation
Quantitative data from the assay validation should be summarized in tables for clarity and ease of comparison.
Table 1: Assay Performance Characteristics
| Parameter | Result |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Linear Range | To be determined |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
Table 2: Cross-Reactivity of the Anti-4,5-MDAI Antibody
| Compound | Structure | % Cross-Reactivity |
| 4,5-MDAI | 4,5-Methylenedioxy-2-aminoindane | 100% |
| MDAI | 5,6-Methylenedioxy-2-aminoindane | To be determined |
| MDMA | 3,4-Methylenedioxymethamphetamine | To be determined |
| MDA | 3,4-Methylenedioxyamphetamine | To be determined |
| Amphetamine | Amphetamine | To be determined |
| Methamphetamine | Methamphetamine | To be determined |
% Cross-Reactivity = (IC₅₀ of 4,5-MDAI / IC₅₀ of competing compound) x 100
Mandatory Visualizations
Caption: Workflow for the development of an immunoassay for 4,5-MDAI.
Caption: Principle of the competitive ELISA for 4,5-MDAI detection.
References
Application Notes and Protocols for the Use of 4,5-MDAI in Drug Discrimination Studies in Rats
Disclaimer: The following application notes and protocols are based on published research for 5,6-Methylenedioxy-2-aminoindane (5,6-MDAI) , a positional isomer of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI). Currently, there is a lack of specific drug discrimination studies published for the 4,5-MDAI isomer. The data and methodologies presented here are for a closely related compound and should be adapted and validated for 4,5-MDAI with caution.
Introduction
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) is a psychoactive substance of the aminoindane class, structurally related to entactogens like MDMA. Drug discrimination is a behavioral pharmacology procedure used to assess the interoceptive (subjective) effects of drugs in animals. In this paradigm, an animal is trained to recognize the effects of a specific drug and to signal its presence by making a particular response. This methodology is crucial for characterizing the pharmacological profile of novel compounds and predicting their abuse potential. These notes provide a framework for conducting drug discrimination studies with 4,5-MDAI in rats, based on established protocols for its isomer, 5,6-MDAI.
Pharmacological Profile of MDAI Isomers
5,6-MDAI is characterized as a serotonin-norepinephrine releasing agent (SNRA) with significantly less activity at the dopamine (B1211576) transporter.[1][2] It acts as a selective serotonin (B10506) releasing agent (SSRA) and also inhibits the reuptake of serotonin and, to a lesser extent, dopamine and norepinephrine.[3] This profile suggests that while it may share some subjective effects with MDMA, it might lack the pronounced stimulant effects associated with dopamine release.[4] It is hypothesized that 4,5-MDAI may share a similar mechanism of action due to its structural similarity.
Experimental Protocols
The following protocols are adapted from established drug discrimination studies with 5,6-MDAI in rats.[5][6]
1. Subjects:
-
Species: Male Sprague-Dawley rats.
-
Initial Weight: 250-300g at the start of the experiment.
-
Housing: Individually housed in a temperature-controlled vivarium with a 12-hour light/dark cycle.
-
Diet: Maintained at 85-90% of their free-feeding body weight to motivate operant responding for food rewards. Water is available ad libitum.
2. Apparatus:
-
Standard two-lever operant conditioning chambers housed within sound-attenuating and ventilated cubicles.
-
Each chamber is equipped with two response levers, a food pellet dispenser that delivers 45 mg sucrose (B13894) pellets, and a stimulus light above each lever.
3. Drug Training Procedure:
-
Lever Press Training: Rats are first trained to press either lever for food reinforcement on a fixed-ratio 1 (FR1) schedule. The FR requirement is gradually increased to FR20 (20 presses for one food pellet).
-
Discrimination Training:
-
A training drug (e.g., MDMA, cocaine, methamphetamine, or DOM) is administered intraperitoneally (i.p.) at a specific dose and pre-treatment time before the session.
-
On days when the training drug is administered, responses on one lever (the "drug-appropriate" lever) are reinforced.
-
On days when saline (vehicle) is administered, responses on the other lever (the "saline-appropriate" lever) are reinforced.
-
The assignment of the drug-appropriate lever is counterbalanced across rats.
-
Training sessions are conducted daily, five days a week, typically in a double alternation sequence (e.g., Drug, Drug, Saline, Saline).
-
Training continues until rats reliably complete at least 80% of their responses on the correct lever and the first completed FR is on the correct lever for at least 8 out of 10 consecutive sessions.
-
4. Substitution Testing with 4,5-MDAI:
-
Once discrimination is established, substitution tests with various doses of 4,5-MDAI are conducted.
-
Different doses of 4,5-MDAI (and vehicle) are administered i.p. before the test session.
-
During test sessions, responses on either lever are recorded but not reinforced to avoid influencing subsequent behavior.
-
The percentage of responses on the drug-appropriate lever and the overall response rate are the primary dependent variables.
-
Full substitution is generally defined as ≥80% of responses on the drug-appropriate lever. Partial substitution is defined as 21-79% drug-appropriate responding.
Data Presentation
The following tables summarize the quantitative data from a drug discrimination study where 5,6-MDAI was tested in rats trained to discriminate various drugs of abuse from saline.[5][6]
Table 1: Substitution of 5,6-MDAI in Rats Trained to Discriminate MDMA, Cocaine, Methamphetamine, or DOM from Saline
| Training Drug (Dose) | 5,6-MDAI Dose (mg/kg, i.p.) | % Drug-Appropriate Responding (Mean ± SEM) | Response Rate (responses/sec, Mean ± SEM) |
| MDMA (1.5 mg/kg) | Vehicle | 5 ± 3 | 1.2 ± 0.2 |
| 0.3 | 15 ± 10 | 1.1 ± 0.2 | |
| 1.0 | 45 ± 15 | 1.0 ± 0.2 | |
| 2.5 | 95 ± 5 | 0.9 ± 0.1 | |
| 3.0 | 98 ± 2 | 0.8 ± 0.1 | |
| Cocaine (10 mg/kg) | Vehicle | 8 ± 5 | 1.5 ± 0.1 |
| 1.0 | 10 ± 6 | 1.4 ± 0.2 | |
| 2.5 | 30 ± 12 | 1.0 ± 0.2 | |
| 5.0 | 70 ± 15 | 0.5 ± 0.1 | |
| 7.5 | 97 ± 3 | 0.2 ± 0.1 | |
| Methamphetamine (1 mg/kg) | Vehicle | 10 ± 6 | 1.8 ± 0.2 |
| 1.0 | 12 ± 7 | 1.6 ± 0.2 | |
| 2.5 | 25 ± 10 | 1.2 ± 0.2 | |
| 5.0 | 55 ± 18 | 0.8 ± 0.2 | |
| 7.5 | 73 ± 24 | 0.4 ± 0.1 | |
| DOM (0.5 mg/kg) | Vehicle | 6 ± 4 | 1.6 ± 0.2 |
| 1.0 | 18 ± 8 | 1.5 ± 0.2 | |
| 2.5 | 40 ± 15 | 1.1 ± 0.2 | |
| 5.0 | 90 ± 8 | 0.7 ± 0.2 | |
| 7.5 | 92 ± 5 | 0.5 ± 0.1 |
*Indicates a significant decrease in response rate compared to vehicle. Bold indicates the dose producing the peak drug-appropriate responding or full substitution.
Visualizations
Proposed Signaling Pathway of MDAI Isomers
References
- 1. MDAI - Wikipedia [en.wikipedia.org]
- 2. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]
- 3. MDAI | Release [release.org.uk]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. Locomotor, discriminative stimulus, and place conditioning effects of MDAI in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Differentiating 4,5-MDAI and 5,6-MDAI Isomers by GC-MS
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the analytical differentiation of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) and 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI) isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Can 4,5-MDAI and 5,6-MDAI be differentiated by GC-MS without derivatization?
Q2: What is the primary advantage of derivatization for analyzing these isomers?
A2: Derivatization, for instance with a trimethylsilyl (B98337) (TMS) agent, significantly improves the chromatographic separation and provides more distinct mass spectra for the two isomers.[2][3] This enhancement in analytical differentiation is crucial for unambiguous identification. The TMS derivatives of 4,5-MDAI and 5,6-MDAI exhibit different retention times and unique fragmentation patterns, particularly in the relative intensities of key fragment ions.[2]
Q3: What are the characteristic mass fragments for underivatized 4,5-MDAI and 5,6-MDAI?
Q4: How do the mass spectra of the TMS-derivatized isomers differ?
A4: The trimethylsilyl (TMS) derivatives of both 4,5-MDAI and 5,6-MDAI show a molecular ion at m/z 249. However, they can be clearly distinguished by the relative intensities of fragment ions at m/z 73, 100, and 150.[2]
Troubleshooting Guide
Problem: The peaks for 4,5-MDAI and 5,6-MDAI are co-eluting.
-
Solution 1: Derivatization. This is the most reliable solution. Derivatizing the samples with a suitable agent like a trimethylsilyl (TMS) reagent will alter the chromatographic behavior of the isomers, typically resulting in better separation.[2][3]
-
Solution 2: Optimize GC Conditions. Experiment with a slower temperature ramp in your oven program to enhance separation. Ensure your GC column is in good condition and provides adequate resolution. While challenging, some specific stationary phases might offer better resolution for the underivatized compounds.[3]
-
Solution 3: Focus on Mass Spectral Deconvolution. If chromatographic separation is not achievable, careful analysis of the mass spectra at the beginning, apex, and end of the peak may reveal subtle differences in the ion ratios, which can indicate the presence of more than one isomer.
Problem: The mass spectra of the two underivatized isomers look identical.
-
Solution 1: Check Mass Calibration. Ensure your mass spectrometer is properly calibrated to accurately determine the m/z values.
-
Solution 3: Acquire a Certified Reference Standard. To confirm your findings, analyze a certified reference standard of each isomer under the same conditions to compare their fragmentation patterns directly.
Problem: Derivatization reaction appears to be incomplete or has failed.
-
Solution 1: Check Reagents and Conditions. Ensure your derivatizing agent is fresh and has not been compromised by moisture. Optimize the reaction time and temperature according to established protocols.
-
Solution 2: Sample Purity. Impurities in the sample can sometimes interfere with the derivatization reaction. Consider a sample clean-up step if necessary.
-
Solution 3: Inject a Derivatization Control. Analyze a known standard that is readily derivatized to confirm that your reagents and procedure are working correctly.
Experimental Protocols
Protocol 1: Analysis of Underivatized 4,5-MDAI and 5,6-MDAI
This protocol is suitable for initial screening but may require careful data interpretation due to potential co-elution.
-
Sample Preparation: Dilute the analyte in a suitable solvent (e.g., methanol (B129727) or chloroform) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrumentation:
-
GC Conditions:
-
MS Conditions:
Protocol 2: Analysis of TMS-Derivatized 4,5-MDAI and 5,6-MDAI
This protocol is recommended for unambiguous identification and quantification.
-
Derivatization:
-
To a small vial, add a dried aliquot of the sample extract.
-
Add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at a specified temperature (e.g., 70°C) for a designated time (e.g., 30 minutes).
-
-
GC-MS Analysis: Follow the same GC-MS instrumentation and conditions as in Protocol 1. The retention times of the derivatized isomers will be different from the underivatized forms.
Data Presentation
Table 1: GC-MS Data for Underivatized 4,5-MDAI and 5,6-MDAI
| Compound | Retention Time (min) | Molecular Ion (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) |
| 4,5-MDAI | ~8.26[4] | 177[1][3] | 177[1][3] | 160, 149, 130, 120, 118, 102, 91, 77 |
| 5,6-MDAI | ~8.57[5] | 177[1][3] | 160[1][3] | 177, 149, 130, 120, 118, 102, 91, 77 |
Note: Retention times are approximate and can vary depending on the specific instrument and column conditions.
Table 2: GC-MS Data for TMS-Derivatized 4,5-MDAI and 5,6-MDAI
| Compound | Molecular Ion (m/z) | Key Differentiating Fragment Ions (m/z) |
| 4,5-MDAI-TMS | 249[2] | 73, 100, 150 (distinct relative intensities)[2] |
| 5,6-MDAI-TMS | 249[2] | 73, 100, 150 (distinct relative intensities)[2] |
Note: The primary differentiation for the TMS derivatives lies in the relative intensities of the specified fragment ions, which should be compared against a reference standard.
Visualizations
Caption: Experimental workflow for differentiating 4,5-MDAI and 5,6-MDAI.
Caption: Key mass spectral fragmentation differences between 4,5-MDAI and 5,6-MDAI.
References
Technical Support Center: Chromatographic Analysis of Aminoindanes
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of aminoindanes, with a focus on achieving optimal peak shape. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor peak shape for aminoindanes?
A1: The most prevalent issue is peak tailing. This is primarily due to secondary interactions between the basic amine group of the aminoindane and residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns.[1][2][3] These interactions can be particularly pronounced if the mobile phase pH is not optimized.
Q2: How does mobile phase pH affect the peak shape of aminoindanes?
A2: Mobile phase pH is a critical factor in the analysis of aminoindanes.[2][4] Since aminoindanes are basic compounds, the pH of the mobile phase will determine the extent of ionization of both the analyte and the stationary phase. At a mid-range pH, residual silanol groups on the silica (B1680970) surface can be ionized and interact strongly with the protonated amine group of the aminoindane, leading to significant peak tailing.[1][3] Lowering the mobile phase pH (typically to between 2 and 3) can suppress the ionization of the silanol groups, minimizing these secondary interactions and resulting in a more symmetrical peak shape.[1][4]
Q3: What type of HPLC column is best suited for aminoindane analysis?
A3: For achiral separations, a modern, high-purity, end-capped C18 or C8 column is recommended. End-capping chemically derivatizes the majority of residual silanol groups, reducing their availability for secondary interactions with basic analytes like aminoindanes.[1] For chiral separations of aminoindane enantiomers, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often effective for separating the enantiomers of amino compounds.[5][6][7]
Q4: Can mobile phase additives improve the peak shape of aminoindanes?
A4: Yes, mobile phase additives can significantly improve peak shape. Adding a small amount of an acidic modifier, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase helps to maintain a low pH and can also act as an ion-pairing agent, further masking the residual silanol groups and improving peak symmetry.[8] For chiral separations, additives like diethylamine (B46881) (DEA) may be used in normal-phase chromatography to improve enantioselectivity.[9]
Q5: What are the likely causes of peak fronting when analyzing aminoindanes?
A5: Peak fronting is less common than tailing for basic compounds but can occur due to column overload, where the concentration of the analyte on the stationary phase is too high. It can also be caused by a sample solvent that is significantly stronger than the mobile phase, leading to the analyte band spreading at the column inlet.
Troubleshooting Guides
Poor Peak Shape: Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.0 using an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid. | Suppression of silanol ionization, leading to reduced secondary interactions and a more symmetrical peak. |
| Inappropriate Column | Use a high-purity, end-capped C18 or C8 column. For particularly problematic tailing, consider a column with a polar-embedded stationary phase. | Minimized silanol interactions due to the inertness of the stationary phase, resulting in improved peak shape. |
| Column Overload | Reduce the injection volume or dilute the sample. | The peak shape should become more symmetrical as the stationary phase is no longer saturated. |
| Mobile Phase Buffer Issues | Ensure the mobile phase is adequately buffered if operating near the pKa of the analyte. A buffer concentration of 10-25 mM is a good starting point. | A stable pH throughout the analysis, preventing on-column mixed ionization states and improving peak symmetry. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected. | Reduced band broadening outside of the column, leading to sharper, more symmetrical peaks. |
Poor Peak Shape: Fronting
Peak fronting is characterized by an asymmetrical peak where the front half of the peak is broader than the latter half.
| Potential Cause | Recommended Action | Expected Outcome |
| Column Overload | Reduce the injection volume or dilute the sample. | Restoration of a more symmetrical peak shape as the stationary phase is no longer saturated. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase. | Prevention of band broadening at the column inlet, resulting in a sharper, more symmetrical peak. |
| Column Collapse or Void | If the problem persists and affects all peaks, the column may be damaged. Replace the column. | A new, properly packed column should provide symmetrical peaks. |
Poor Peak Shape: Broadening
Peak broadening is characterized by a wide peak with a low height-to-width ratio.
| Potential Cause | Recommended Action | Expected Outcome |
| Extra-column Volume | Minimize the length and internal diameter of tubing. Ensure proper connections. | Sharper peaks due to reduced band spreading outside the column. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. | Removal of contaminants or replacement of the worn-out stationary phase will restore peak efficiency. |
| Sub-optimal Flow Rate | Optimize the flow rate. A lower flow rate can sometimes improve peak shape, but be mindful of analysis time. | Improved peak efficiency and a narrower peak width. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | Consistent retention times and peak shapes due to stable mobile phase viscosity. |
Experimental Protocols
Protocol 1: Achiral Analysis of Aminoindanes with Improved Peak Shape
This protocol provides a starting point for the reversed-phase HPLC analysis of aminoindanes, focusing on achieving a symmetrical peak shape.
-
Column: High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the aminoindane sample in the initial mobile phase (90% A, 10% B).
Protocol 2: Chiral Separation of Aminoindane Enantiomers
This protocol outlines a general approach for the chiral separation of aminoindane enantiomers using a polysaccharide-based chiral stationary phase.
-
Column: Amylose or Cellulose-based Chiral Stationary Phase (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and a polar organic modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (n-Hexane:Isopropanol).
-
Additive: 0.1% Diethylamine (DEA) for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Sample Preparation: Dissolve the aminoindane sample in the mobile phase.
Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. ijrpr.com [ijrpr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4,5-MDAI by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the identification of 4,5-methylenedioxy-2-aminoindan (4,5-MDAI).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion for 4,5-MDAI in mass spectrometry?
Q2: What are the characteristic fragment ions of 4,5-MDAI in an EI mass spectrum?
Q3: Can 4,5-MDAI be distinguished from its positional isomer, 5,6-MDAI, by mass spectrometry alone?
Q4: What strategies can be used to resolve 4,5-MDAI and 5,6-MDAI?
A4: To overcome the co-elution issue, derivatization is a highly recommended strategy.[2][4][5] Derivatizing the amino group with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), or ethyl chloroformate (ECF) can improve chromatographic separation and produce unique mass spectra for the derivatives, allowing for their differentiation.[2][5][6] For example, the TMS derivatives of 4,5-MDAI and 5,6-MDAI both produce a molecular ion at m/z 249, but they can be distinguished by the relative intensities of fragment ions at m/z 73, 100, and 150.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 4,5-MDAI.
Issue 1: Poor or No Signal Intensity
| Possible Cause | Recommended Solution(s) |
| Inadequate sample concentration. | Ensure the sample is appropriately concentrated. If the sample is too dilute, a weak signal may result. Conversely, an overly concentrated sample can lead to ion suppression.[7] |
| Inefficient ionization. | Experiment with different ionization techniques (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) to find the optimal method for your analyte.[7] For GC-MS, ensure the electron ionization (EI) source is functioning correctly. |
| Instrument not properly tuned or calibrated. | Regularly tune and calibrate the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.[7] |
Issue 2: Inaccurate Mass Values
| Possible Cause | Recommended Solution(s) |
| Incorrect mass calibration. | Perform regular mass calibration using appropriate standards.[7] |
| Instrument drift or contamination. | Adhere to the manufacturer's recommended maintenance schedule to prevent instrument drift and contamination.[7] |
Issue 3: Co-elution of 4,5-MDAI and 5,6-MDAI
| Possible Cause | Recommended Solution(s) |
| Use of a non-polar GC column (e.g., DB-1). | While some studies report co-elution on these columns[1][3], others have achieved separation. Optimization of the temperature program may improve resolution. Alternatively, consider using a different stationary phase. |
| Similar chemical properties of the isomers. | Employ a derivatization technique. Derivatization with reagents like MBTFA, HFBA, or ECF can alter the chromatographic behavior of the isomers, leading to their separation.[2][5] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for 4,5-MDAI Identification
This protocol is based on methodologies reported for the analysis of 4,5-MDAI and its related compounds.[4][8]
1. Sample Preparation:
-
Dilute the sample to approximately 1 mg/mL in a suitable solvent such as chloroform (B151607) after base extraction.[8]
2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm[8] |
| Carrier Gas | Helium at 1 mL/min[8] |
| Injector Temperature | 280°C[8] |
| Injection Mode | Split (e.g., 20:1)[8] |
| Injection Volume | 1 µL[8] |
| Oven Program | Initial temp: 100°C for 1.0 min, Ramp to 300°C at 12°C/min, Hold for 9.0 min[8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Mass Scan Range | 30-550 amu[8] |
| MS Source Temperature | 230°C[8] |
| MS Quadrupole Temperature | 150°C[8] |
| MSD Transfer Line | 280°C[8] |
3. Data Analysis:
-
If co-elution with 5,6-MDAI is suspected, derivatization is recommended for confirmation.
Derivatization Protocol for GC-MS Analysis
This protocol provides a general guideline for derivatization to resolve 4,5-MDAI and 5,6-MDAI.
1. Reagents:
-
Select a suitable derivatizing agent such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF).[2][5]
2. Procedure (General):
-
In a reaction vial, evaporate the sample solvent containing the analyte to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent (if necessary) according to the manufacturer's recommendations or a validated protocol.
-
Heat the reaction mixture at a specified temperature (e.g., 70-100°C) for a defined period (e.g., 15-30 minutes).
-
Cool the vial to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
3. Expected Results:
-
The derivatized isomers should exhibit different retention times on the GC column.
-
The mass spectra of the derivatives will show a different molecular ion and fragmentation pattern compared to the underivatized compounds, allowing for their distinction.[4]
Visualizations
Caption: Experimental workflow for the identification of 4,5-MDAI using GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dea.gov [dea.gov]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. swgdrug.org [swgdrug.org]
Technical Support Center: Analysis of 4,5-MDAI by Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the analysis of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) using Gas Chromatography (GC). The primary focus is on preventing the thermal degradation of 4,5-MDAI, a common issue that can lead to inaccurate quantification and method validation failures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, tailing, or low signal intensity for 4,5-MDAI in my GC-MS analysis?
A1: Poor chromatographic performance for 4,5-MDAI is often attributed to its thermal instability and the presence of a primary amine group.[1][2] These factors can lead to on-column degradation, adsorption to active sites in the GC system (e.g., injector liner, column), and overall reduced response.[1][2] The elevated temperatures in the GC inlet and column can cause the molecule to break down, resulting in the observed issues.[3]
Q2: What is thermal degradation and how does it affect the analysis of 4,5-MDAI?
A2: Thermal degradation is the breakdown of a compound at elevated temperatures.[3][4] In the context of GC analysis, the high temperatures of the injector port and the GC oven can cause 4,5-MDAI to decompose into other, smaller molecules.[3] This leads to a lower response for the target analyte, the appearance of unexpected peaks in the chromatogram, and inaccurate quantification. For compounds with active functional groups like the amino group in 4,5-MDAI, this degradation can be exacerbated by interactions with active sites within the GC system.[3]
Q3: How can I prevent the thermal degradation of 4,5-MDAI during GC analysis?
A3: The most effective method to prevent thermal degradation of 4,5-MDAI is through derivatization.[1][2][5] Derivatization involves chemically modifying the analyte to make it more volatile and thermally stable. This process masks the active amine group, reducing the potential for degradation and improving peak shape.[1][2] Additionally, optimizing GC parameters, such as lowering the injector temperature, can help minimize degradation.[6]
Q4: What are the recommended derivatization reagents for 4,5-MDAI?
A4: Several derivatization reagents have been shown to be effective for the analysis of aminoindanes, including 4,5-MDAI. These include:
-
Heptafluorobutyric anhydride (B1165640) (HFBA) [1][2]
These reagents react with the primary amine of 4,5-MDAI to form more stable derivatives suitable for GC analysis.[1][2]
Q5: Can I analyze 4,5-MDAI without derivatization?
A5: While it is possible to analyze 4,5-MDAI without derivatization, it is challenging and may lead to the issues mentioned in Q1. If derivatization is not an option, careful optimization of GC parameters is crucial. This includes using a lower injector temperature and a well-deactivated GC liner and column to minimize active sites. However, for robust and reproducible results, derivatization is highly recommended.[1][2]
Troubleshooting Guides
Issue: Poor Peak Shape (Tailing, Broadening) for 4,5-MDAI
This guide will help you troubleshoot and resolve issues related to poor peak shape for 4,5-MDAI.
References
- 1. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of temperature in the degradation of cannabinoids: From a brief residence in the gas chromatography inlet port to a longer period in thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing 4,5-MDAI Detection in Forensic Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) detection in forensic samples.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the forensic analysis of 4,5-MDAI?
A1: The primary challenges in analyzing 4,5-MDAI include its structural similarity to its positional isomer, 5,6-MDAI, which can lead to co-elution and misidentification in chromatographic methods.[1][2] Additionally, as a polar compound, 4,5-MDAI can exhibit poor peak shape (tailing) in gas chromatography (GC) systems, potentially reducing sensitivity and accuracy. The presence of complex biological matrices in forensic samples can also cause ion suppression or enhancement in mass spectrometry (MS) based methods, affecting quantification.[3][4]
Q2: Why is derivatization necessary for the GC-MS analysis of 4,5-MDAI?
A2: Derivatization is crucial for the successful GC-MS analysis of 4,5-MDAI for several reasons. Firstly, it allows for the chromatographic separation of 4,5-MDAI from its isomer 5,6-MDAI, which is often not possible with underivatized compounds.[1][2] Secondly, derivatization reduces the polarity of the amino group, leading to improved peak shape, increased abundance, and enhanced sensitivity.[2] It can also produce characteristic fragment ions in the mass spectrum, aiding in the confident identification of the substance.[2]
Q3: What are the recommended derivatizing agents for 4,5-MDAI?
A3: Several derivatizing agents have been shown to be effective for the analysis of aminoindanes, including 4,5-MDAI. Commonly used reagents include N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF).[1] The choice of reagent can depend on the specific requirements of the laboratory and the desired chromatographic properties.
Q4: Can 4,5-MDAI be analyzed by LC-MS/MS? What are the potential issues?
A4: Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a suitable technique for the analysis of 4,5-MDAI. However, a significant challenge with LC-MS/MS is the potential for matrix effects, where components of the biological sample co-eluting with the analyte can interfere with the ionization process, leading to either suppression or enhancement of the signal.[3][4][5] This can impact the accuracy and precision of quantitative results. Proper sample preparation and the use of an appropriate internal standard are critical to mitigate these effects.[5]
Q5: How should forensic samples suspected of containing 4,5-MDAI be stored to ensure stability?
A5: While specific stability studies for 4,5-MDAI are not extensively documented in the provided search results, general guidelines for the storage of novel psychoactive substances (NPS) in biological matrices should be followed. It is recommended to store samples at low temperatures (-20°C or below) to minimize degradation.[6] The stability of some NPS can be pH-dependent, and therefore, buffering of the sample may be considered.[7] It is crucial to perform stability studies as part of method validation to ensure the integrity of the results.[6]
Troubleshooting Guides
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | Incomplete derivatization. | - Ensure the derivatization reagent is fresh and not hydrolyzed. - Optimize reaction time and temperature. - Ensure the sample is dry before adding the derivatizing agent. |
| Active sites in the GC inlet or column. | - Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. - Trim the first few centimeters of the column. | |
| Low Sensitivity / No Peak | Insufficient derivatization. | - Verify the derivatization protocol. - Increase the concentration of the derivatizing agent if necessary. |
| Degradation of the analyte. | - Check sample storage conditions. - Prepare fresh sample and standards. | |
| Incorrect GC-MS parameters. | - Verify injector and transfer line temperatures. - Check for leaks in the system. | |
| Co-elution of 4,5-MDAI and 5,6-MDAI | Incomplete or no derivatization. | - Implement a validated derivatization protocol.[1][2] |
| Inadequate chromatographic separation. | - Optimize the GC temperature program. - Use a column with a different stationary phase that provides better selectivity for the derivatized isomers. | |
| Inconsistent Retention Times | Fluctuations in carrier gas flow rate. | - Check for leaks in the gas lines. - Ensure the gas cylinders have adequate pressure. |
| Column degradation. | - Condition or replace the GC column. | |
| Changes in oven temperature. | - Verify the accuracy of the GC oven temperature. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Signal Suppression or Enhancement | Matrix effects from co-eluting endogenous compounds.[3][4][5] | - Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). - Optimize chromatographic conditions to separate the analyte from the interfering compounds. - Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] |
| Ion source contamination. | - Clean the ion source according to the manufacturer's instructions. | |
| Low Sensitivity | Poor ionization efficiency. | - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). - Adjust the mobile phase pH to promote ionization of 4,5-MDAI. |
| Inefficient sample extraction. | - Evaluate and optimize the extraction procedure to improve recovery. | |
| Poor Peak Shape | Suboptimal chromatographic conditions. | - Adjust the mobile phase composition and gradient. - Use a different LC column with better suitability for the analyte. |
| Sample solvent mismatch with the mobile phase. | - Ensure the final sample solvent is compatible with the initial mobile phase conditions. |
Quantitative Data
Validated quantitative data for 4,5-MDAI is limited in the available literature. The following table provides data for the closely related compound 3,4-Methylenedioxyamphetamine (MDA) to serve as a reference. Laboratories should perform their own validation studies to determine the performance characteristics for 4,5-MDAI analysis.
| Analyte | Method | Matrix | LOD | LOQ | Recovery | Reference |
| MDA | GC-MS | Urine | 4 ng/mL | - | 73.0 - 104.6% | |
| MDA | HPLC-Fluorescence | Blood | 0.36-0.83 ng/mL | - | - | |
| MDA | HPLC-Fluorescence | Urine | 10 ng/mL | - | 85 - 102% | [4] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are method-dependent and should be established during in-house validation.
Experimental Protocols
GC-MS Analysis of 4,5-MDAI (with Derivatization)
This protocol is based on established methods for the analysis of aminoindanes.[1][2]
1. Sample Preparation (from Blood/Urine)
-
Alkalinization: To 1 mL of the sample, add a suitable internal standard and adjust the pH to >9 with a strong base (e.g., 1M NaOH).
-
Liquid-Liquid Extraction: Extract the alkalinized sample with 3 mL of an organic solvent (e.g., ethyl acetate) by vortexing for 5 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 10 minutes.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (using HFBA)
-
Reagent Addition: To the dried extract, add 50 µL of ethyl acetate (B1210297) and 50 µL of heptafluorobutyric anhydride (HFBA).
-
Reaction: Cap the vial and heat at 70°C for 20 minutes.
-
Evaporation: Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Instrument: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).
-
Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection Volume: 1 µL (Split ratio = 20:1).
-
MS Parameters:
-
Acquisition Mode: Scan (mass range 30-550 amu).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Visualizations
Caption: Workflow for GC-MS analysis of 4,5-MDAI.
Caption: A logical approach to troubleshooting analytical issues.
References
- 1. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Analysis of Synthetic 4,5-MDAI HCl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic 4,5-Methylenedioxy-2-aminoindane hydrochloride (4,5-MDAI HCl).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of 4,5-MDAI HCl?
A1: A multi-technique approach is recommended for a comprehensive purity assessment of 4,5-MDAI HCl. The primary methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for quantifying the main component and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and synthesis byproducts.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A powerful technique for determining the absolute purity of the substance without the need for a specific reference standard for each impurity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the functional groups of the main component and for rapid screening of batches against a reference standard.[1]
Q2: What are the most common impurities found in synthetic 4,5-MDAI HCl?
A2: The impurity profile of synthetic 4,5-MDAI HCl is highly dependent on the synthetic route. Common impurities may include:
-
Positional Isomer (5,6-MDAI): This is often the most challenging impurity to separate due to its similar physicochemical properties to 4,5-MDAI.[2][3]
-
Synthesis Starting Materials: Unreacted precursors from the synthesis process.
-
Intermediates: Partially reacted compounds from the synthetic pathway.
-
Byproducts: Unintended molecules formed during the reaction.
-
Residual Solvents: Solvents used during synthesis and purification.
Q3: Why is the separation of 4,5-MDAI and its positional isomer, 5,6-MDAI, so challenging?
A3: 4,5-MDAI and 5,6-MDAI are positional isomers with identical molecular weights and very similar polarities. This results in nearly identical chromatographic behavior under standard reversed-phase HPLC and GC conditions, often leading to co-elution.[2][3] Effective separation typically requires specialized chromatographic conditions or derivatization.
Q4: Can I use ¹H NMR to determine the purity of my 4,5-MDAI HCl sample?
A4: Yes, quantitative ¹H NMR (qNMR) is an excellent method for determining the absolute purity of 4,5-MDAI HCl.[4][5][6][7] By using a certified internal standard with a known purity, you can accurately quantify the 4,5-MDAI HCl content in your sample. This technique is particularly valuable as it can detect and quantify any proton-containing impurities without needing to identify each one.
Q5: How should I store 4,5-MDAI HCl to prevent degradation?
A5: To minimize degradation, 4,5-MDAI HCl should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Aromatic amines can be susceptible to oxidation, which may be indicated by a change in color of the material.[8] Long-term stability is best maintained at -20°C.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor resolution between 4,5-MDAI and an unknown peak (suspected 5,6-MDAI) | Co-elution of positional isomers due to similar polarity. | 1. Modify Mobile Phase: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or adjust the pH of the aqueous phase. 2. Change Stationary Phase: Switch to a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) column, which can offer different pi-pi interactions. 3. Use Ion-Pairing Agents: Introduce an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to potentially improve separation. |
| Peak Tailing for the 4,5-MDAI Peak | Secondary interactions between the basic amine group of 4,5-MDAI and residual silanols on the silica-based column. | 1. Lower Mobile Phase pH: Adjust the pH to be 2-3 units below the pKa of 4,5-MDAI to ensure it is fully protonated. 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1%). 3. Use a High-Purity Column: Employ a modern, high-purity silica (B1680970) column with end-capping to minimize silanol (B1196071) interactions. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or column equilibration. | 1. Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. Hand-mixing the mobile phase can improve consistency. 2. Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. 3. Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially after a gradient run. |
| Extraneous Peaks in the Chromatogram | Contamination from the sample, solvent, or system. | 1. Run a Blank: Inject a blank (mobile phase) to determine if the extraneous peaks are from the system or solvent. 2. Check Sample Preparation: Ensure all glassware is clean and that the sample solvent is pure. 3. Filter the Sample: Pass the sample through a 0.22 µm syringe filter before injection to remove particulate matter. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Co-elution of 4,5-MDAI and 5,6-MDAI | Similar volatility and polarity of the underivatized isomers. | 1. Derivatization: Derivatize the sample with a reagent such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA). The resulting derivatives often have different chromatographic properties, allowing for separation.[3] 2. Use a High-Resolution Capillary Column: Employ a long capillary column (e.g., >30 m) with a suitable stationary phase to maximize resolving power. |
| Poor Peak Shape (Tailing) | Active sites in the GC inlet or column interacting with the amine group. | 1. Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated to prevent interactions with the analyte. 2. Use a Deactivated GC Column: Employ a column specifically designed for the analysis of basic compounds. 3. Derivatization: Derivatization can mask the active amine group, leading to improved peak shape.[3] |
| Low Signal Response | Analyte degradation in the hot inlet or poor ionization. | 1. Optimize Inlet Temperature: Lower the inlet temperature to the minimum required for efficient volatilization to prevent thermal degradation. 2. Check for Leaks: Ensure the GC-MS system is free of leaks, which can impact sensitivity. 3. Tune the Mass Spectrometer: Perform a tune of the MS to ensure optimal sensitivity and mass accuracy. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assay
This protocol provides a general method for the purity assessment of 4,5-MDAI HCl.
-
Instrumentation: HPLC system with UV-Vis detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 284 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of 4,5-MDAI HCl in the mobile phase.
Protocol 2: GC-MS Impurity Profiling with Derivatization
This protocol is designed to separate and identify potential impurities, including the 5,6-MDAI isomer.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Inlet Temperature: 280°C
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Mass Scan Range: 40-550 amu
-
Sample Preparation and Derivatization:
-
Dissolve ~1 mg of 4,5-MDAI HCl in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).
-
Heat at 70°C for 30 minutes.
-
Inject 1 µL of the derivatized sample.
-
Protocol 3: Quantitative ¹H NMR (qNMR) for Absolute Purity
This protocol outlines the determination of absolute purity using an internal standard.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Deuterated methanol (CD₃OD)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 4,5-MDAI HCl and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in a known volume (e.g., 1 mL) of CD₃OD.
-
-
¹H NMR Parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of scans: 16
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of 4,5-MDAI HCl (e.g., the aromatic protons) and the signal of the internal standard (maleic acid singlet).
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Visualizations
Caption: Workflow for the purity analysis of synthetic 4,5-MDAI HCl.
Caption: Troubleshooting logic for co-elution issues in 4,5-MDAI HCl analysis.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. dea.gov [dea.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Stability issues of 4,5-MDAI in aqueous solutions
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 4,5-MDAI as a solid?
A1: As a solid hydrochloride salt, 4,5-MDAI is reported to be stable for five years or more when stored at -20°C.[1] It is typically shipped at room temperature.[1]
Q2: How should I prepare aqueous solutions of 4,5-MDAI?
A2: 4,5-MDAI hydrochloride has a solubility of 5 mg/mL in PBS (pH 7.2).[1] For other aqueous buffers, it is recommended to start with a small amount to test solubility. The use of freshly prepared solutions is always recommended for the most reliable experimental results.
Q3: What are the potential degradation pathways for 4,5-MDAI in aqueous solutions?
A3: While specific degradation pathways for 4,5-MDAI have not been detailed in the literature, compounds with similar structures, particularly those with amine groups and benzylic positions, can be susceptible to oxidation and hydrolysis.[2][3] Photodegradation is also a possibility if solutions are exposed to light.
Q4: What factors can influence the stability of 4,5-MDAI in an aqueous solution?
A4: Several factors can affect the stability of drugs in solution, including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions.[4][5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4]
-
Light: Exposure to UV or visible light can lead to photodegradation.[4][6]
-
Oxygen: The presence of dissolved oxygen can promote oxidative degradation.[3]
Troubleshooting Guide
Issue 1: Inconsistent or reduced compound activity in bioassays.
-
Potential Cause: The 4,5-MDAI in your aqueous stock solution may have degraded over time, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions immediately before your experiment. Avoid using stock solutions that have been stored for an extended period, especially at room temperature or in the light.
-
pH and Buffer Considerations: Be mindful of the pH of your buffer. For amine-containing compounds, extreme pH values can affect stability.[5] A buffer around neutral pH (e.g., PBS at pH 7.2) is a reasonable starting point.
-
Storage of Stock Solutions: If you must store stock solutions, store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in aluminum foil.
-
Caption: Troubleshooting workflow for reduced 4,5-MDAI activity.
Issue 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Potential Cause: These new peaks may represent degradation products of 4,5-MDAI.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Run a freshly prepared solution of 4,5-MDAI as a reference to confirm the retention time of the parent compound.
-
Conduct a Forced Degradation Study: To tentatively identify if the unknown peaks are degradation products, you can perform a simple forced degradation study (see experimental protocols below). Comparing the chromatograms of stressed and unstressed samples can help confirm your hypothesis.
-
Review Solution Preparation and Storage: As with activity issues, review how your solutions were prepared and stored. Exposure to light, high temperatures, or non-neutral pH can cause degradation.
-
Quantitative Data Summary
Specific quantitative data on the degradation kinetics of 4,5-MDAI in aqueous solutions is not available. The following table provides a hypothetical framework for how such data would be presented, based on typical forced degradation studies. Researchers would need to generate their own data for 4,5-MDAI.
| Stress Condition | Time | Temperature | % 4,5-MDAI Remaining | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | Data not available | Hydrolysis products |
| 0.1 M NaOH | 24 h | 60°C | Data not available | Hydrolysis products |
| 3% H₂O₂ | 24 h | 25°C | Data not available | Oxidation products (e.g., hydroxylated species) |
| UV Light (254 nm) | 24 h | 25°C | Data not available | Photodegradation products |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method to investigate the stability of 4,5-MDAI under various stress conditions.[7][8]
-
Preparation of Stock Solution: Prepare a stock solution of 4,5-MDAI in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a specified temperature (e.g., 60°C).
-
Oxidation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) and keep at room temperature, protected from light.
-
Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., a UV lamp at 254 nm). Run a dark control in parallel.
-
-
Sampling and Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each stressed solution. If necessary, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating analytical method, such as reverse-phase HPLC with UV detection, to determine the percentage of remaining 4,5-MDAI and the formation of any degradation products.
Caption: Workflow for a forced degradation study of 4,5-MDAI.
Protocol 2: Signaling Pathway Analysis (Hypothetical)
If 4,5-MDAI is found to be unstable, it is crucial to understand if the degradation products are biologically active. The following diagram illustrates a hypothetical signaling pathway that could be investigated to compare the activity of the parent compound versus its potential degradation products. 4,5-MDAI is known to interact with neurotransmitter systems.[3]
Caption: Hypothetical signaling pathway for 4,5-MDAI and its degradants.
References
- 1. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. This compound | 124399-90-2 | Benchchem [benchchem.com]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
Identifying synthesis byproducts in 4,5-MDAI production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI).
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for 4,5-MDAI?
A1: A prevalent laboratory-scale synthesis of 4,5-MDAI starts from 4,5-methylenedioxy-1-indanone. This precursor is first converted to its corresponding oxime, which is then reduced to the primary amine, 4,5-MDAI.[1][2]
Q2: What are the most common byproducts encountered in 4,5-MDAI synthesis?
A2: During the synthesis of 4,5-MDAI, several byproducts can be formed. The most common include:
-
Unreacted Starting Material: Residual 4,5-methylenedioxy-1-indanone.
-
Intermediate: Unreacted 4,5-methylenedioxy-1-indanone oxime.
-
Secondary Amine: Formed through the reaction of the final product with the intermediate imine.[3]
-
Beckmann Rearrangement Product: Acidic conditions during the reduction of the oxime can lead to the formation of a lactam, dihydro-1H-indeno[4,5-d][3][4]dioxol-2(3H)-one.[4][5]
Q3: How can I differentiate between 4,5-MDAI and its positional isomer, 5,6-MDAI?
Troubleshooting Guides
Problem 1: Low yield of 4,5-MDAI in the final product.
| Possible Cause | Suggested Solution |
| Incomplete oximation of 4,5-methylenedioxy-1-indanone. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure an adequate molar excess of hydroxylamine (B1172632) hydrochloride and sufficient reaction time.[10] |
| Inefficient reduction of the oxime intermediate. | The choice of reducing agent is critical. Catalytic hydrogenation or hydride reagents like lithium aluminum hydride (LiAlH4) are commonly used.[11] Optimize the reaction conditions (temperature, pressure, catalyst loading, and solvent) for the chosen reducing agent. |
| Formation of side products. | The formation of secondary amines and Beckmann rearrangement products can reduce the yield of the desired primary amine.[3][4] Reaction conditions can be altered, such as the addition of potassium hydroxide, to favor the formation of the primary amine during reduction.[3] |
Problem 2: Presence of significant impurities in the final product.
| Impurity | Identification Method | Troubleshooting/Purification |
| Unreacted 4,5-methylenedioxy-1-indanone | GC-MS, NMR[1] | Optimize the oximation reaction conditions (see Problem 1). Purification can be achieved through column chromatography or recrystallization. |
| 4,5-methylenedioxy-1-indanone oxime | GC-MS (as TMS derivative), NMR[2] | Optimize the reduction step. Ensure the reducing agent is active and used in sufficient quantity. Purification via column chromatography. |
| Secondary Amine | GC-MS, NMR | Adjusting the pH during reduction can minimize secondary amine formation.[3] Purification by column chromatography. |
| Beckmann Rearrangement Product (Lactam) | GC-MS, IR, NMR | Avoid strongly acidic conditions during the oxime reduction.[4][5] Purification through column chromatography. |
| 5,6-MDAI (Positional Isomer) | GC-MS with derivatization, Chiral HPLC[6][7] | Use highly pure 4,5-methylenedioxy-1-indanone as the starting material. Separation of the final products is challenging but can be achieved by preparative chiral HPLC. |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
-
Instrument: Agilent gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (or equivalent); 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Temperatures:
-
Injector: 280°C
-
MSD transfer line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
-
Oven Program:
-
Initial temperature: 100°C for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection: 1 µL, split ratio 20:1.
-
MS Parameters: Mass scan range: 30-550 amu.
Table 1: GC-MS Retention Times for 4,5-MDAI and Related Compounds
| Compound | Retention Time (min) |
| 4,5-MDAI | 8.261[1] |
| 5,6-MDAI | 8.565[12] |
Note: Retention times can vary between instruments and columns.
2. Nuclear Magnetic Resonance (NMR) for Structural Elucidation
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in a deuterated solvent (e.g., CDCl₃, CD₃OD).
-
Experiments:
Visualizations
Caption: Synthesis pathway for 4,5-MDAI and potential byproducts.
Caption: Analytical workflow for identifying byproducts in 4,5-MDAI.
Caption: Troubleshooting logic for 4,5-MDAI synthesis.
References
- 1. swgdrug.org [swgdrug.org]
- 2. dea.gov [dea.gov]
- 3. Oxime - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild reductive rearrangement of oximes and oxime ethers to secondary amines with hydrosilanes catalyzed by B(C 6 F 5 ) 3 - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00251A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. moca.net.ua [moca.net.ua]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 12. swgdrug.org [swgdrug.org]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4,5-MDAI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 4,5-MDAI analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest (4,5-MDAI).[1] These components can include salts, proteins, lipids, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 4,5-MDAI in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3] This can significantly impact the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: What are the common causes of matrix effects in bioanalytical methods?
A2: Common causes of matrix effects, particularly ion suppression, include:
-
Endogenous matrix components: Phospholipids, proteins, salts, and other small molecules naturally present in biological samples like plasma, urine, or serum.[1]
-
Exogenous substances: Dosing vehicles, anticoagulants (e.g., heparin), and plasticizers from laboratory consumables.
-
High analyte concentration: At very high concentrations, the analyte itself can cause self-suppression.
-
Co-eluting metabolites: Metabolites of 4,5-MDAI or other co-administered drugs that have similar chemical properties and retention times.
Q3: How can I determine if my 4,5-MDAI analysis is being affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative technique that helps identify the regions in your chromatogram where ion suppression or enhancement occurs.[2][4] A solution of 4,5-MDAI is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip or rise in the baseline signal of 4,5-MDAI indicates the retention time of interfering components.[2][4]
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of matrix effects.[2][5] The response of 4,5-MDAI in a neat solution is compared to its response when spiked into a pre-extracted blank matrix sample.[2][5] The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[5]
Q4: What is an acceptable level of matrix effect?
A4: Ideally, the matrix factor (MF) should be between 0.8 and 1.2, indicating that the matrix has a minimal effect on ionization. An internal standard (IS), particularly a stable isotope-labeled (SIL) version of 4,5-MDAI, is crucial for compensating for matrix effects. The IS-normalized matrix factor should be close to 1.0.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of 4,5-MDAI.
Problem 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Column Contamination | Wash the column with a strong solvent or replace the guard column. In severe cases, the analytical column may need replacement. |
| Inappropriate Mobile Phase | Optimize the mobile phase pH and organic content. Ensure the mobile phase is properly degassed. |
| Secondary Interactions with Column Hardware | For chelating compounds, interactions with stainless steel column components can cause peak tailing and signal suppression. Consider using a metal-free or bio-inert column. |
Problem 2: Low Signal Intensity or High Limit of Quantitation (LOQ)
| Possible Cause | Troubleshooting Step |
| Significant Ion Suppression | 1. Assess Matrix Effect: Perform a post-column infusion experiment to identify suppression zones. 2. Improve Sample Preparation: Employ a more rigorous sample cleanup method (e.g., switch from protein precipitation to SPE or LLE). 3. Optimize Chromatography: Modify the LC gradient to separate 4,5-MDAI from the suppression zones. |
| Inefficient Ionization | Optimize ion source parameters (e.g., spray voltage, gas temperatures, and gas flows). |
| Poor Analyte Recovery | Evaluate the extraction recovery of your sample preparation method. |
Problem 3: High Variability in Results (Poor Precision and Accuracy)
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variability in matrix effects as it co-elutes and experiences the same ionization suppression or enhancement as the analyte. 2. Improve Sample Preparation Consistency: Ensure consistent execution of the sample preparation protocol across all samples. Automation can improve reproducibility. |
| Carryover | Optimize the autosampler wash procedure with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for 4,5-MDAI in the public domain, the following table presents representative data for the matrix effect, recovery, and process efficiency of amphetamine-type substances in urine, as determined by a validated LC-MS/MS method using solid-phase extraction (SPE). This data is intended to be illustrative of the performance that can be achieved with a well-optimized method.
Table 1: Illustrative Performance Data for Amphetamine-Type Substances in Urine
| Analyte | Matrix Effect (%)[6] | Extraction Recovery (%)[6] | Process Efficiency (%)[6] |
| Amphetamine | 91 | 94 | 86 |
| Methamphetamine | 99 | 94 | 93 |
| MDA | 95 | 95 | 91 |
| MDMA | 96 | 97 | 93 |
| MDEA | 98 | 96 | 95 |
-
Matrix Effect (%) = (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100
-
Extraction Recovery (%) = (Peak area in pre-extraction spiked sample / Peak area in post-extraction spiked sample) x 100
-
Process Efficiency (%) = (Peak area in pre-extraction spiked sample / Peak area in neat solution) x 100
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This protocol provides a qualitative assessment of ion suppression or enhancement zones in the chromatogram.
-
Prepare a 4,5-MDAI infusion solution: Prepare a solution of 4,5-MDAI in the mobile phase at a concentration that provides a stable, mid-range signal on the mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the 4,5-MDAI solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the system: Allow the infusion to proceed until a stable baseline signal for 4,5-MDAI is observed.
-
Inject a blank matrix extract: Inject a blank matrix sample that has been processed using your sample preparation method.
-
Analyze the chromatogram: Monitor the MRM transition for 4,5-MDAI. Any significant drop or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively. Compare the retention time of these zones with the expected retention time of 4,5-MDAI.
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Addition
This protocol provides a quantitative measure of the matrix effect.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike a known amount of 4,5-MDAI into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of 4,5-MDAI as in Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same amount of 4,5-MDAI as in Set A into the blank biological matrix before the extraction procedure. (This set is for assessing recovery).
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for 4,5-MDAI.
-
Calculate the Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
PE (%) = (Peak Area of Set C / Peak Area of Set A) x 100
-
Protocol 3: Sample Preparation using Protein Precipitation (PPT)
This is a simple and rapid method for removing proteins from biological samples.
-
Sample Aliquoting: Pipette a known volume (e.g., 100 µL) of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Addition of Precipitating Agent: Add a 3 to 4-fold excess of a cold organic solvent (e.g., 300-400 µL of acetonitrile (B52724) or methanol). If using an internal standard, it should be added to the precipitating agent.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system. This step helps to concentrate the analyte and exchange the solvent to one that is more compatible with the initial chromatographic conditions.
Protocol 4: Sample Preparation using Liquid-Liquid Extraction (LLE)
LLE is a more selective sample preparation technique that can provide cleaner extracts than PPT.
-
Sample pH Adjustment: Adjust the pH of the biological sample (e.g., urine, plasma) to make 4,5-MDAI (a basic compound) uncharged. This is typically achieved by adding a basic buffer to raise the pH above the pKa of 4,5-MDAI.
-
Addition of Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Extraction: Vortex or shake the mixture for several minutes to facilitate the transfer of 4,5-MDAI from the aqueous phase to the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the organic layer (containing 4,5-MDAI) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 5: Sample Preparation using Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation method that can effectively remove interfering matrix components. A mixed-mode cation exchange sorbent is often suitable for basic compounds like 4,5-MDAI.
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer with a pH similar to the sample).
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma or hydrolyzed urine) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining 4,5-MDAI on the sorbent.
-
Elution: Elute 4,5-MDAI from the cartridge using a stronger solvent (e.g., a mixture of organic solvent and a small amount of acid or base to disrupt the interaction with the sorbent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in 4,5-MDAI analysis.
Caption: Decision tree for selecting a sample preparation method.
Caption: Workflow for the assessment of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Technical Support Center: Refinement of Extraction Protocols for 4,5-MDAI from Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) from complex biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the extraction of 4,5-MDAI and similar amphetamine-type substances from complex matrices such as blood, plasma, and urine.
Q1: I am experiencing low recovery of 4,5-MDAI. What are the potential causes and solutions?
A1: Low recovery is a frequent challenge in solid-phase extraction (SPE) and liquid-liquid extraction (LLE). Here are common causes and troubleshooting steps:
-
Inappropriate pH: 4,5-MDAI is a basic compound. For efficient extraction from aqueous samples into an organic solvent (LLE) or for retention on a non-polar SPE sorbent, the sample pH should be adjusted to be basic (typically pH 9-10) to ensure the analyte is in its neutral, un-ionized form.[1]
-
Incorrect Solvent Choice (LLE): The organic solvent used for LLE may not have the optimal polarity to extract 4,5-MDAI. A mixture of solvents, such as chloroform (B151607):ethyl acetate:ethanol (3:1:1 v/v), can be effective for amphetamine-type compounds.[1]
-
Improper SPE Sorbent/Cartridge: The SPE sorbent may not be appropriate for 4,5-MDAI. A mixed-mode cation exchange SPE cartridge is often effective for extracting basic drugs like amphetamines.[2][3]
-
Insufficient Elution Solvent Strength (SPE): The elution solvent may be too weak to desorb the analyte from the SPE sorbent. For cation exchange sorbents, the elution solvent should contain a basic modifier, like ammonium (B1175870) hydroxide (B78521), to neutralize the analyte and disrupt its ionic interaction with the sorbent.[2] A common elution solvent is a mixture of ethyl acetate, isopropanol, and ammonium hydroxide.[2]
-
Column Drying (SPE): Allowing the SPE cartridge to dry out after conditioning and before sample loading can lead to poor recovery.[4]
-
High Sample Viscosity: Viscous samples can lead to poor flow rates and inefficient extraction. Diluting the sample with an appropriate buffer can help.[5]
-
Analyte Binding to Particulates: Inadequate sample pretreatment may leave proteins and other macromolecules that can bind to the analyte, preventing its extraction. Protein precipitation is a crucial step for blood and plasma samples.[6]
Q2: My final extract is showing significant matrix effects in my LC-MS/MS analysis. How can I reduce this?
A2: Matrix effects, which cause ion suppression or enhancement, are a major concern in LC-MS/MS analysis of complex samples.[7][8][9][10] Here's how to address them:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to improve the removal of interfering endogenous components.
-
Solid-Phase Extraction (SPE): SPE generally provides cleaner extracts than simple protein precipitation or LLE.[7][8] Using a mixed-mode SPE cartridge can offer better selectivity.[3]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract the analyte while leaving interfering compounds behind.
-
-
Chromatographic Separation: Ensure your HPLC/UHPLC method provides good separation between 4,5-MDAI and co-eluting matrix components. Using a column with a different selectivity, such as a pentafluorophenyl (PFP) column, can be beneficial for polar basic compounds.[2]
-
Dilution: Diluting the final extract can mitigate matrix effects, but this may compromise the limit of detection.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4,5-MDAI is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.
Q3: I am observing inconsistent results between replicate extractions. What could be the cause?
A3: Inconsistent results often point to variability in the manual steps of the extraction procedure.
-
Incomplete Vortexing/Mixing: Ensure thorough mixing at each step, especially during LLE, to allow for proper partitioning of the analyte.
-
Variable Evaporation: If an evaporation step is used, ensure it is consistent for all samples. Over-evaporation can lead to loss of volatile analytes.
-
Inconsistent pH Adjustment: Small variations in pH can significantly impact extraction efficiency. Use a calibrated pH meter and add acid or base dropwise.
-
SPE Cartridge Variability: Ensure the SPE cartridges are from the same lot and are properly conditioned. Inconsistent packing can lead to channeling and variable recoveries.[11]
-
Automated Extraction: If high throughput is required, consider using an automated sample preparation system to improve reproducibility.[12][13]
Q4: Can I use the same extraction protocol for both blood and urine samples?
A4: While the general principles are similar, protocols often need to be adapted for different matrices.
-
Blood/Plasma: These matrices have a high protein content that must be addressed. A protein precipitation step (e.g., with acetonitrile (B52724) or zinc sulfate) is typically required before SPE or LLE to prevent clogging and release protein-bound drug.[6]
-
Urine: Urine samples may require a hydrolysis step, especially if you need to measure conjugated metabolites.[14] For the parent drug, a "dilute-and-shoot" approach after centrifugation might be possible for cleaner samples, but SPE is generally recommended for lower concentrations and cleaner extracts.[15]
Experimental Protocols
The following are detailed methodologies for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) that can be used as a starting point for developing a robust protocol for 4,5-MDAI.
Liquid-Liquid Extraction (LLE) Protocol for 4,5-MDAI from Urine
-
Sample Preparation:
-
Pipette 1 mL of urine into a 15 mL glass tube.
-
Add an appropriate amount of an internal standard.
-
Add 1 mL of a basic buffer (e.g., pH 9.5 carbonate buffer) to the sample. Vortex for 30 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of chloroform and isopropanol, 9:1 v/v).
-
Cap the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase. Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE) Protocol for 4,5-MDAI from Blood/Plasma
-
Sample Pretreatment (Protein Precipitation):
-
To 1 mL of whole blood or plasma, add 2 mL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL).
-
Condition the cartridge by passing 1 mL of methanol (B129727), followed by 1 mL of deionized water, and finally 1 mL of a 100 mM phosphate (B84403) buffer (pH 6.0).[2] Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pretreated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/minute).[2]
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar, non-basic interferences.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the 4,5-MDAI from the cartridge with 1 mL of a freshly prepared solution of ethyl acetate:isopropanol:ammonium hydroxide (78:20:2 v/v/v).[2] Collect the eluate in a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase. Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical parameters and performance data for the extraction of amphetamine-type compounds from biological matrices, which can serve as a benchmark for the development of 4,5-MDAI extraction protocols.
Table 1: Liquid-Liquid Extraction Parameters for Amphetamines
| Parameter | Urine | Blood/Plasma | Source(s) |
| Sample Volume | 1.0 mL | 0.5 - 1.0 mL | [1][16] |
| pH Adjustment | pH 9.0 - 10.0 | pH 9.0 - 10.0 | [1][16] |
| Extraction Solvent | Chloroform, Dichloromethane | Methanol:Acetonitrile (40:60 v/v) | [16][17] |
| Recovery | 75.7% - 90.6% | 84.9% - 113.2% | [16][18] |
Table 2: Solid-Phase Extraction Parameters for Amphetamines
| Parameter | Urine | Blood/Plasma | Source(s) |
| SPE Sorbent Type | Mixed-Mode Cation Exchange | Mixed-Mode Cation Exchange | [3] |
| Sample Volume | 1.0 - 10.0 mL | 0.1 - 1.0 mL | [19][20] |
| Conditioning Solvents | Methanol, Water, Buffer (pH 6.0) | Methanol, Water, Buffer (pH 6.0) | [2] |
| Wash Solvents | Water, Methanol, 0.1 M HCl | Water, Methanol | [2] |
| Elution Solvent | Ethyl acetate/IPA/NH4OH (78:20:2) | Ethyl acetate/IPA/NH4OH (78:20:2) | [2] |
| Recovery | > 91% | 83.4% - 96.8% | [21] |
| Limit of Quantification | 1.88 - 18.03 ng/mL | 2.5 µg/L | [19] |
Visualizations
The following diagrams illustrate the experimental workflows and a troubleshooting decision tree.
Caption: Liquid-Liquid Extraction (LLE) workflow for 4,5-MDAI.
Caption: Solid-Phase Extraction (SPE) workflow for 4,5-MDAI.
Caption: Troubleshooting decision tree for 4,5-MDAI extraction.
References
- 1. benthamopen.com [benthamopen.com]
- 2. unitedchem.com [unitedchem.com]
- 3. A new mixed mode solid phase extraction strategy for opioids, cocaines, amphetamines and adulterants in human blood with hybrid liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. Sample Prep Strategies for Multi-Class Drug Analysis in Whole Blood | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Urinary MDMA, MDA, HMMA, and HMA Excretion Following Controlled MDMA Administration to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Addressing Solubility Challenges of 4,5-MDAI in PBS
For researchers, scientists, and drug development professionals, achieving accurate and reproducible experimental results hinges on the proper preparation of test compounds. This guide provides a dedicated technical support resource for addressing the solubility limitations of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) in Phosphate-Buffered Saline (PBS). Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful preparation of 4,5-MDAI solutions for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of 4,5-MDAI hydrochloride in PBS?
A1: The reported solubility of this compound in PBS at a pH of 7.2 is 5 mg/mL.[1] It is important to note that this is the saturation point, and working at or near this concentration may increase the risk of precipitation.
Q2: My this compound is not dissolving in PBS, or it is precipitating out of solution. What are the common causes?
A2: Several factors can contribute to the precipitation of this compound in PBS:
-
Concentration: Attempting to prepare a solution at a concentration exceeding its 5 mg/mL solubility limit.
-
pH of PBS: While standard PBS has a pH of around 7.4, variations in preparation can alter this. As an amine hydrochloride salt, the solubility of 4,5-MDAI can be pH-dependent. A more acidic pH generally favors the solubility of such compounds.
-
Temperature: The solubility of many salts, including phosphate (B84403) salts in PBS, can decrease at lower temperatures.[1] Preparing or storing the solution at cold temperatures (e.g., 4°C) can lead to precipitation.
-
Impurities: The presence of impurities in either the 4,5-MDAI or the PBS reagents can act as nucleation sites for precipitation.
-
Order of Reagent Addition: The method of preparation can influence dissolution.
Q3: Can I use a co-solvent to improve the solubility of 4,5-MDAI in PBS?
A3: Yes, using a co-solvent is a common strategy for compounds with limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a suitable option for 4,5-MDAI, as it has a reported solubility of 20 mg/mL in this solvent.[1] When using DMSO, it is crucial to prepare a concentrated stock solution and then dilute it into your PBS-based medium. The final concentration of DMSO in your cell culture or assay should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: What are the visual signs of 4,5-MDAI precipitation?
A4: Precipitation of 4,5-MDAI can be observed as:
-
A fine, crystalline powder that does not dissolve.
-
A cloudy or hazy appearance in the solution.
-
A thin film or particulate matter on the surface of the container.
If any of these signs are present, it indicates that the compound is not fully dissolved, and the solution should not be used for experiments where a precise concentration is required.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (mg/mL) |
| PBS (pH 7.2) | 5 |
| Dimethylformamide (DMF) | 14 |
| Dimethyl sulfoxide (DMSO) | 20 |
| Ethanol | 0.3 |
Data sourced from Cayman Chemical product information.[1]
Experimental Protocols
Protocol 1: Preparation of 5 mg/mL this compound in PBS
This protocol outlines the standard procedure for preparing a 5 mg/mL solution of this compound directly in PBS.
Materials:
-
This compound powder
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Warming bath (optional, set to 37°C)
Procedure:
-
Weighing: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Initial Dispensing: Transfer the weighed powder into a sterile conical tube or vial.
-
Addition of PBS: Add the required volume of sterile PBS to achieve a final concentration of 5 mg/mL. It is recommended to add the PBS in portions. Start with approximately 80% of the final volume.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Gentle Warming (Optional): If the powder does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes. Intermittently vortex the solution during this time. Caution: Do not overheat, as this can lead to degradation.
-
Final Volume Adjustment: Once the solid is completely dissolved and the solution is clear, add the remaining PBS to reach the final desired volume.
-
Final Mixing and Inspection: Vortex the solution again to ensure homogeneity. Visually inspect the solution for any signs of precipitation or cloudiness before use.
Protocol 2: Preparation of this compound Solution in PBS using a DMSO Co-solvent
This protocol is recommended for preparing solutions at higher concentrations or when solubility in PBS alone is challenging.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile and pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution in DMSO:
-
Weigh the required amount of this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Ensure the powder is fully dissolved by vortexing. Brief sonication can also be used if necessary.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
To minimize the risk of precipitation upon addition to the aqueous medium, it is advisable to make an intermediate dilution of the DMSO stock in pre-warmed PBS.
-
-
Final Dilution in PBS:
-
While gently vortexing the pre-warmed PBS, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the solution is at a non-toxic level for your experimental system (typically ≤ 0.5%).
-
-
Final Inspection: After dilution, visually inspect the solution to ensure it is clear and free of any precipitate before adding it to your experimental setup.
Mandatory Visualizations
Troubleshooting Workflow for 4,5-MDAI Solubility Issues
Caption: Troubleshooting workflow for addressing 4,5-MDAI solubility issues in PBS.
Signaling Pathway of 4,5-MDAI as a Serotonin-Norepinephrine Releasing Agent
Caption: Mechanism of 4,5-MDAI as a serotonin-norepinephrine releasing agent.
References
Navigating the Complex NMR Landscape of 4,5-MDAI Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) hydrochloride. Designed for researchers and professionals in drug development and analytical chemistry, this resource offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why does the ¹H NMR spectrum of 4,5-MDAI hydrochloride appear complex?
A1: The perceived complexity of the this compound ¹H NMR spectrum arises from several factors. The molecule's rigid, non-symmetrical structure results in all protons being chemically non-equivalent, leading to a unique signal for each.[1] Furthermore, the protons on the indane ring system form a complex set of overlapping multiplets due to intricate spin-spin coupling patterns. Protons on the amine group may also exhibit broadening or exchange with residual water in the NMR solvent.
Q2: I'm seeing broad peaks in my spectrum. What could be the cause?
A2: Peak broadening in the NMR spectrum of this compound can be attributed to several factors:
-
Amine Proton Exchange: The protons on the nitrogen atom can undergo chemical exchange with the solvent or trace amounts of water, leading to a broad signal.[2]
-
Hygroscopic Nature: The hydrochloride salt is hygroscopic and can absorb atmospheric moisture. This excess water in the NMR solvent can exacerbate proton exchange and contribute to broader signals.
-
Concentration Effects: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic impurities can cause significant line broadening.
Q3: The aromatic region of my ¹H NMR spectrum is difficult to interpret. What should I be looking for?
A3: For this compound, the aromatic region is a key diagnostic feature. You should expect to see two distinct doublets.[1] These signals correspond to the two adjacent aromatic protons. A published analysis shows these appearing at approximately 6.65 ppm and 6.67 ppm, each with a coupling constant (J) of around 7.7 Hz.[1] The presence of two doublets confirms the 4,5-substitution pattern, as the alternative isomer, 5,6-MDAI, would show a single singlet for its two equivalent aromatic protons.[1]
Q4: How can I confirm the presence of the amine protons?
A4: To definitively identify the amine protons, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The signal corresponding to the amine protons will disappear or significantly decrease in intensity due to the exchange of these protons with deuterium.[2]
Q5: What are the expected signals for the methylenedioxy group?
A5: The two protons of the methylenedioxy group (-O-CH₂-O-) are chemically equivalent and are not coupled to any other protons. Therefore, they should appear as a sharp singlet in the ¹H NMR spectrum.[1] Published data indicates this signal appears at approximately 5.91 ppm.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poorly Resolved Multiplets | - Insufficient magnetic field strength.- Sample concentration is too high.- Poor shimming of the spectrometer. | - Use a higher field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.- Prepare a more dilute sample.- Re-shim the spectrometer to improve magnetic field homogeneity. |
| Unexpected Peaks | - Presence of impurities (e.g., residual solvents, synthetic byproducts).- Sample degradation. | - Purify the sample using appropriate techniques (e.g., recrystallization, chromatography).- Check the purity by another analytical method (e.g., LC-MS).- Ensure proper storage of the compound to prevent degradation. |
| Inaccurate Integrations | - Overlapping signals.- Phasing errors in data processing.- Inadequate relaxation delay (T1) for quantitative measurements. | - Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.- Carefully phase the spectrum during data processing.- Increase the relaxation delay in the NMR acquisition parameters for accurate quantification. |
| Broad Water Signal Obscuring Peaks | - Use of a non-deuterated or wet NMR solvent. | - Use high-purity deuterated solvents.- Dry the sample thoroughly under high vacuum before dissolving.- Employ solvent suppression techniques during NMR acquisition. |
Expected NMR Spectral Data for this compound
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
¹H NMR Spectral Data
| Proton Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-6 | 6.67 | Doublet (d) | ~7.7 | 1H |
| H-7 | 6.65 | Doublet (d) | ~7.7 | 1H |
| -OCH₂O- | 5.91 | Singlet (s) | - | 2H |
| H-2 | ~4.0-4.2 | Multiplet (m) | - | 1H |
| H-1a, H-3a | ~3.2-3.4 | Multiplet (m) | - | 2H |
| H-1b, H-3b | ~2.8-3.0 | Multiplet (m) | - | 2H |
| -NH₂·HCl | Variable (broad) | Singlet (s) | - | 2H |
¹³C NMR Spectral Data
| Carbon Assignment | Chemical Shift (δ) ppm (approx.) |
| C-4 | 146.3 |
| C-5 | 143.5 |
| C-7a | 137.1 |
| C-3a | 122.2 |
| C-7 | 116.9 |
| C-6 | 106.7 |
| -OCH₂O- | 100.7 |
| C-2 | ~50-55 |
| C-1, C-3 | ~35-40 |
Experimental Protocol: Acquiring High-Quality NMR Spectra
1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). Deuterated methanol (B129727) is a common choice.[3] c. Ensure the sample is fully dissolved. Gentle warming or sonication may be required. d. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks. d. Tune and match the probe for both ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
- Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
- Spectral Width: Approximately 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 1024-4096 scans or more, as ¹³C is much less sensitive than ¹H.
5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). . Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) to improve the signal-to-noise ratio. c. Phase the spectrum to ensure all peaks are in the positive absorptive mode. d. Calibrate the chemical shift scale. For ¹H NMR in Methanol-d₄, the residual solvent peak can be referenced to 3.31 ppm. For ¹³C NMR, the solvent peak can be referenced to 49.0 ppm. e. Integrate the peaks in the ¹H NMR spectrum.
Visualizing Experimental and Logical Workflows
Caption: Figure 1. A flowchart for troubleshooting common issues in NMR spectroscopy.
Caption: Figure 2. The chemical structure of 4,5-MDAI with key proton groups labeled.
References
Technical Support Center: 4,5-MDAI Liquid Chromatography Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the liquid chromatography-mass spectrometry (LC-MS) analysis of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of 4,5-MDAI?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, 4,5-MDAI, in the mass spectrometer's ion source.[1][2] This interference leads to a decreased analyte signal, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1][3] Given that 4,5-MDAI is often analyzed in complex biological matrices such as plasma and urine, the potential for ion suppression is a significant concern that must be addressed to ensure reliable quantification.
Q2: How can I determine if ion suppression is affecting my 4,5-MDAI analysis?
A2: A common method to identify ion suppression is the post-column infusion experiment.[4] In this procedure, a standard solution of 4,5-MDAI is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A drop in the constant signal of the infused 4,5-MDAI at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4][5]
Q3: What are the most common sources of ion suppression in bioanalytical methods?
A3: Ion suppression can originate from various endogenous and exogenous sources. Endogenous sources include salts, proteins, lipids (especially phospholipids), and metabolites present in the biological matrix.[1][6] Exogenous sources can include mobile phase additives, polymers leached from plasticware, and formulation agents from drug products.[7][8]
Q4: Can switching the ionization source help in minimizing ion suppression?
A4: Yes, in some cases, switching the ionization technique can mitigate ion suppression. Atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression from non-volatile matrix components compared to electrospray ionization (ESI).[2][4] If your analyte is amenable to APCI, this could be a viable strategy to explore.
Troubleshooting Guides
Issue 1: Poor sensitivity and inconsistent results for 4,5-MDAI in plasma samples.
This issue is often indicative of significant ion suppression from the complex plasma matrix.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity of 4,5-MDAI in plasma.
Detailed Steps:
-
Confirm Ion Suppression: Perform a post-column infusion experiment to verify that ion suppression is the root cause.
-
Optimize Sample Preparation: The choice of sample preparation is critical. While protein precipitation is fast, it may not adequately remove phospholipids, a major source of ion suppression in plasma.[6] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1][4]
Technique Pros Cons Recommendation for 4,5-MDAI Protein Precipitation (PPT) Fast, simple, inexpensive. Less effective at removing phospholipids and other matrix components.[6][8] Use as a starting point, but be prepared to switch if suppression is high. Liquid-Liquid Extraction (LLE) Effective at removing salts and highly polar interferences. Can be labor-intensive and require large volumes of organic solvents. A good option for 4,5-MDAI, which is a basic compound. Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts.[1][4] Requires method development, can be more expensive. The recommended approach for minimizing ion suppression in complex matrices. -
Optimize Chromatography:
-
Modify the Gradient: Adjust the gradient elution profile to separate 4,5-MDAI from the regions of ion suppression.
-
Change Column Chemistry: If co-elution persists, try a column with a different stationary phase (e.g., phenyl-hexyl or biphenyl) to alter selectivity.
-
Reduce Flow Rate: Lowering the flow rate can sometimes reduce ion suppression by improving desolvation efficiency in the ESI source.[3]
-
-
Optimize MS Parameters: Fine-tune the ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to maximize the 4,5-MDAI signal and minimize the influence of matrix components.[4]
Issue 2: Inaccurate quantification due to co-eluting isomers.
4,5-MDAI has a structural isomer, 5,6-MDAI, which may be present in samples and can have a similar mass and fragmentation pattern, leading to inaccurate quantification if not chromatographically resolved.
Troubleshooting Workflow:
Caption: Workflow for resolving isomeric interference in 4,5-MDAI analysis.
Detailed Steps:
-
Analyze Isomer Standard: If available, inject a standard of 5,6-MDAI to determine its retention time under your current chromatographic conditions.
-
Check Resolution: Calculate the chromatographic resolution between 4,5-MDAI and 5,6-MDAI. A resolution of >1.5 is generally considered baseline separation.
-
Optimize Chromatographic Separation:
-
Decrease Gradient Slope: A shallower gradient can improve the separation of closely eluting compounds.
-
Modify Mobile Phase: Experiment with different organic modifiers (e.g., methanol (B129727) vs. acetonitrile) or additives.
-
Increase Column Efficiency: Use a longer column or a column packed with smaller particles to increase the number of theoretical plates and improve resolution.
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
Standard solution of 4,5-MDAI (e.g., 1 µg/mL in mobile phase).
-
Syringe pump.
-
Tee-piece for post-column connection.
-
Blank matrix extract (e.g., plasma or urine processed with your sample preparation method).
Procedure:
-
Set up the LC-MS/MS system with the analytical column.
-
Connect the syringe pump to the LC flow path after the column using a tee-piece.
-
Continuously infuse the 4,5-MDAI standard solution at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of the appropriate MRM transition for 4,5-MDAI.
-
Once a stable baseline is achieved, inject the blank matrix extract.
-
Observe the baseline for any dips or decreases in signal intensity, which correspond to regions of ion suppression.
Protocol 2: Solid-Phase Extraction (SPE) for 4,5-MDAI from Human Plasma
Objective: To extract 4,5-MDAI from plasma while minimizing matrix components that cause ion suppression.
Materials:
-
Mixed-mode cation exchange SPE cartridges.
-
Methanol.
-
Deionized water.
-
Phosphate (B84403) buffer (100 mM, pH 6.0).
-
0.1 M Acetic acid.
-
Elution solvent: Dichloromethane/Isopropanol/Ammonium Hydroxide (e.g., 78:20:2 v/v/v).
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Column Conditioning: Condition the SPE cartridge by washing with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol.
-
Elution: Elute 4,5-MDAI with 2 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Quantitative Data Summary
The following tables provide representative starting parameters for an LC-MS/MS method for 4,5-MDAI. These should be optimized for your specific instrumentation and application.
Table 1: Representative Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Representative Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| MRM Transition (Quantifier) | To be determined empirically |
| MRM Transition (Qualifier) | To be determined empirically |
| Collision Energy | To be determined empirically |
Note: MRM transitions and collision energies must be optimized by infusing a standard solution of 4,5-MDAI into the mass spectrometer.
References
- 1. lcms.cz [lcms.cz]
- 2. Method validation in the bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unodc.org [unodc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tripod.brynmawr.edu [tripod.brynmawr.edu]
- 6. A multi-analyte LC-MS/MS method for screening and quantification of 16 synthetic cathinones in hair: Application to postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Validation & Comparative
Comparative Neurotoxicity of 4,5-MDAI and MDMA in Rats: A Review of Preclinical Data
A critical gap in the scientific literature exists regarding the neurotoxicity of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) in rats, precluding a direct comparative analysis with the extensively studied compound 3,4-methylenedioxymethamphetamine (MDMA). While research has thoroughly characterized the neurotoxic profile of MDMA, similar data for 4,5-MDAI is not publicly available. This guide synthesizes the current understanding of MDMA's neurotoxicity in rats and presents the limited available information on a related compound, 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI), to provide a partial perspective on the potential effects of aminoindane derivatives.
Executive Summary
Data Presentation: Neurochemical and Physiological Effects
The following table summarizes key quantitative data from preclinical studies in rats for MDMA. A placeholder for 4,5-MDAI is included to highlight the absence of available data.
| Parameter | MDMA | 4,5-MDAI |
| Serotonin (B10506) (5-HT) Depletion | Significant, dose-dependent, and long-lasting reductions in 5-HT levels in various brain regions including the cortex, hippocampus, and striatum.[3][5][6] Decreases of 50-60% in 5-HT and its metabolite 5-HIAA have been observed two weeks after oral administration of 40 mg/kg.[7] | No data available. |
| Thermoregulation | Causes acute hyperthermia at normal or warm ambient temperatures and hypothermia in cooler environments.[8][9][10] A neurotoxic dose can lead to long-term impairment of thermoregulation.[8] | No data available. (For 5,6-MDAI, doses of 10 and 20 mg/kg subcutaneously caused hyperthermia in group-housed rats.[4]) |
| Neuronal Damage | Induces degeneration of serotonergic axon terminals and, at higher doses, can affect non-serotonergic neurons.[3][11] Histological evidence shows degenerating axon terminals in the striatum and somatosensory cortex.[3] | No data available. |
| Behavioral Effects | Can induce both anxiogenic and anxiolytic effects depending on the test paradigm and dosage.[12] High doses can lead to long-term increases in anxiety-like behavior.[5] | No data available. (For 5,6-MDAI, it increased exploratory activity and induced signs of serotonin syndrome at higher doses.[13]) |
Experimental Protocols
MDMA-Induced Serotonin Depletion and Neuronal Damage Assessment
Animal Model: Adult male Sprague-Dawley rats are frequently used.[7][14]
Drug Administration: MDMA is typically administered subcutaneously (s.c.) or intraperitoneally (i.p.) at doses ranging from 5 to 20 mg/kg, often in single or multiple injection regimens.[3][10] Oral administration (gavage) has also been used to mimic human routes of consumption.[6][7] For example, a regimen of 40 or 80 mg/kg of MDMA administered by gavage every 12 hours for 4 days has been used to induce long-term neurochemical changes.[7]
Neurochemical Analysis: Two weeks or more after the final drug administration, animals are euthanized, and brain regions of interest (e.g., hippocampus, striatum, frontal cortex) are dissected.[7] High-performance liquid chromatography with electrochemical detection (HPLC-ED) is the standard method for quantifying levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[5][15]
Histological Analysis: To visualize neuronal damage, brain tissue is processed for immunohistochemistry targeting serotonin transporter (SERT) to assess the density of serotonergic axons and terminals.[4] Staining techniques like the Fink-Heimer method can be used to identify degenerating axon terminals and cell bodies.[3]
Thermoregulation Studies
Animal Model: Adult male rats (e.g., Sprague-Dawley or Dark Agouti) are used.[8][10]
Drug Administration: A single dose of MDMA (e.g., 5-15 mg/kg, i.p.) is administered.[8][10]
Temperature Monitoring: Core body temperature is continuously monitored using telemetry devices or rectal probes. Ambient temperature is a critical variable and is typically controlled, as MDMA's effects on body temperature are highly dependent on the surrounding environment.[8][9][10]
Mandatory Visualizations
Proposed Signaling Pathway for MDMA-Induced Serotonergic Neurotoxicity
Caption: Proposed mechanism of MDMA-induced serotonergic neurotoxicity in rats.
Experimental Workflow for Assessing Neurotoxicity
Caption: General experimental workflow for studying drug-induced neurotoxicity in rats.
References
- 1. MDAI - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics, behaviour, thermoregulation and LD50 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased anxiety in rats after 3,4-methylenedioxymethamphetamine: association with serotonin depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally administered MDMA causes a long-term depletion of serotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Age-specific neurotoxicity in the rat associated with NMDA receptor blockade: potential relevance to schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Persistent loss of thermoregulation in the rat induced by 3,4-methylenedioxymethamphetamine (MDMA or "Ecstasy") but not by fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.psychonautwiki.org [m.psychonautwiki.org]
- 10. Studies on the effect of MDMA ('ecstasy') on the body temperature of rats housed at different ambient room temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxic effects of MDMA (ecstasy) on the developing rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. maps.org [maps.org]
- 15. 3,4-Methylenedioxymethamphetamine in Adult Rats Produces Deficits in Path Integration and Spatial Reference Memory - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4,5-MDAI Hydrochloride as a Certified Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) hydrochloride with its positional isomer, 5,6-MDAI hydrochloride, to support its validation as a certified reference material (CRM). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies for the accurate identification, quantification, and quality control of 4,5-MDAI. This document outlines key analytical techniques and presents comparative data in a structured format.
Executive Summary
The accurate identification and quantification of novel psychoactive substances are paramount in forensic science, clinical toxicology, and pharmaceutical research. Certified Reference Materials (CRMs) are essential for ensuring the quality and validity of analytical measurements. This guide details the analytical characterization of 4,5-MDAI hydrochloride and provides a direct comparison with its common isomer, 5,6-MDAI hydrochloride. While both compounds share the same molecular formula and weight, their structural differences lead to distinguishable analytical profiles, which are critical for unambiguous identification.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and 5,6-MDAI hydrochloride, based on common analytical techniques employed for the certification of reference materials.
Table 1: General and Chemical Properties
| Property | This compound | 5,6-MDAI Hydrochloride |
| IUPAC Name | 7,8-dihydro-6H-indeno[4,5-d][1][2]dioxol-7-amine, monohydrochloride | 6,7-dihydro-5H-indeno[5,6-d][1][2]dioxol-6-amine, monohydrochloride[3][4] |
| Synonyms | 4,5-Methylenedioxy-2-aminoindane HCl | 5,6-Methylenedioxy-2-aminoindane HCl, MDAI HCl[5] |
| CAS Number | 124399-90-2[6] | 155344-90-4[3][4] |
| Molecular Formula | C₁₀H₁₁NO₂ • HCl | C₁₀H₁₁NO₂ • HCl[4] |
| Molecular Weight | 213.7 g/mol [4] | 213.7 g/mol [3][4] |
| Appearance | White powder (HCl form)[7] | Beige powder (HCl form)[5] |
| Melting Point | 243.0 °C[7] | 256-275 °C (with charring)[5] |
| UV λmax | 238, 286 nm[6] | 235, 296 nm[4] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data
| Parameter | 4,5-MDAI | 5,6-MDAI |
| Retention Time | 8.261 min (as free base)[7] | 8.565 min (as free base)[5] |
| Note on Retention Time | 4,5-MDAI and 5,6-MDAI can have identical retention times under certain GC conditions and may not be resolved without derivatization.[8] | 4,5-MDAI and 5,6-MDAI can have identical retention times under certain GC conditions and may not be resolved without derivatization.[8] |
| Major Mass Fragments (m/z) | 177 (M+), 160, 149, 135, 130, 118, 102[7] | 177 (M+), 160, 149, 146, 135, 130, 118, 102[5] |
| Base Peak | 177[7] | 160 |
| Differentiation | While the mass spectra are similar, the relative intensities of key fragments, particularly the base peak, can aid in differentiation. Derivatization with reagents like TMS can provide clearer delineation.[8] | The mass spectra of the TMS derivatives of 4,5-MDAI and 5,6-MDAI are easily differentiated based on the relative intensities of ions at m/z 73, 100, and 150.[8] |
Table 3: Spectroscopic Data
| Technique | This compound | 5,6-MDAI Hydrochloride |
| ¹H NMR (400 MHz) | All carbons and protons have unique chemical shifts. The aromatic protons appear as doublets at 6.65 and 6.67 ppm (J = 7.7 Hz), indicating they are adjacent. | The aromatic protons appear as a singlet at 6.66 ppm, indicating they are para to each other. |
| FTIR (cm⁻¹) | Shows a similar absorption pattern to 5,6-MDAI HCl, with the most significant differences in the "fingerprint region" (750-1750 cm⁻¹) and in the C-H out-of-plane bending frequencies (500-800 cm⁻¹).[8] | Exhibits a similar pattern to 4,5-MDAI HCl, with key distinguishing features in the fingerprint and C-H bending regions.[8] |
Experimental Protocols
The validation of this compound as a CRM requires rigorous analytical testing. Below are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the purity of this compound and to differentiate it from its isomers.
-
Instrumentation: Agilent Gas Chromatograph with Mass Selective Detector (or equivalent).
-
Sample Preparation: Dilute the analyte to approximately 1 mg/mL. For the analysis of the free base, perform a base extraction into an organic solvent like chloroform.[7] For improved separation from its isomer, derivatization with a suitable agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA) is recommended.
-
GC Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Injector Temperature: 280 °C.[7]
-
Oven Program: Initial temperature of 100 °C for 1 min, ramp up to 300 °C at 12 °C/min, and hold for 9 min.[7]
-
Injection: 1 µL in split mode (e.g., 20:1 split ratio).[7]
-
-
MS Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identity of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.[7]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent, such as deuterated methanol (B129727) (CD₃OD), containing a reference standard like tetramethylsilane (B1202638) (TMS).[7]
-
¹H NMR Parameters:
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in this compound and to provide a characteristic fingerprint for identification.
-
Instrumentation: FTIR spectrometer with a diamond ATR attachment.[7]
-
Sample Preparation: Place a small amount of the powdered sample directly on the ATR crystal.
-
Scan Parameters:
Visualizations
Experimental Workflow for CRM Validation
Caption: Experimental workflow for the validation of 4,5-MDAI HCl as a CRM.
Proposed Signaling Pathway of 4,5-MDAI
4,5-MDAI, similar to other psychoactive amphetamine derivatives, is believed to exert its effects by interacting with monoamine transporters, primarily the serotonin (B10506) transporter (SERT) and to a lesser extent, the dopamine (B1211576) transporter (DAT).
Caption: Proposed mechanism of 4,5-MDAI at the synaptic cleft.
Conclusion
The data and protocols presented in this guide demonstrate that this compound possesses a unique analytical profile that allows for its unambiguous identification and differentiation from its positional isomer, 5,6-MDAI hydrochloride. The distinct fragmentation patterns in GC-MS (especially after derivatization), and the unique chemical shifts in ¹H NMR spectroscopy serve as critical identification points. By following the detailed experimental protocols, laboratories can confidently validate their in-house standards or commercially procured this compound as a certified reference material. The use of a well-characterized CRM is indispensable for ensuring the accuracy and reliability of analytical results in research, clinical, and forensic settings.
References
- 1. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. MDAI (hydrochloride) - Cayman Chemical Forensics [bioscience.co.uk]
- 4. caymanchem.com [caymanchem.com]
- 5. swgdrug.org [swgdrug.org]
- 6. caymanchem.com [caymanchem.com]
- 7. swgdrug.org [swgdrug.org]
- 8. dea.gov [dea.gov]
Navigating the Analytical Challenge: A Comparative Guide to the Cross-Reactivity of 4,5-MDAI in MDMA Immunoassays
For Immediate Release
Researchers, scientists, and drug development professionals face an ongoing challenge in the specific and sensitive detection of emerging psychoactive substances. One such compound, 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI), a structural isomer of the more well-known 5,6-MDAI, presents a potential analytical hurdle for commonly used 3,4-methylenedioxymethamphetamine (MDMA) immunoassays. Due to its structural similarity to MDMA, 4,5-MDAI is a candidate for cross-reactivity, which could lead to false-positive results in preliminary drug screenings.
Currently, there is a notable absence of published experimental data specifically evaluating the cross-reactivity of 4,5-MDAI in commercially available MDMA immunoassays. This guide aims to bridge this knowledge gap by providing a comparative overview of the cross-reactivity of structurally related aminoindanes, presenting a detailed experimental protocol for the systematic evaluation of 4,5-MDAI, and illustrating key biological and experimental pathways.
Comparative Cross-Reactivity of Aminoindane Analogs in Amphetamine and Ecstasy Immunoassays
While direct data for 4,5-MDAI is unavailable, a 2014 study by E.A.R.G. et al. in the Journal of Analytical Toxicology provides valuable insights into the cross-reactivity of the related compounds 5,6-Methylenedioxy-2-aminoindane (MDAI) and 5-Iodo-2-aminoindan (5-IAI) across five commercial immunoassay kits.[1] These findings, summarized below, can serve as a preliminary guide for anticipating the potential behavior of 4,5-MDAI in similar assays. The data represents the lowest concentration (in µg/mL) of the compound that produced a positive result.
| Immunoassay Kit | 5,6-Methylenedioxy-2-aminoindane (MDAI) | 5-Iodo-2-aminoindan (5-IAI) |
| CEDIA® DAU Amphetamine/Ecstasy | 75.00 | 40.00 |
| Siemens/Syva® EMIT®II Plus Amphetamines | 40.00 | 4.00 |
| Lin-Zhi Methamphetamine | Negative | Negative |
| Microgenics DRI® Ecstasy | Negative | Negative |
| Microgenics DRI® Phencyclidine | Negative | Negative |
Data sourced from the Journal of Analytical Toxicology, 2014.[1]
Proposed Experimental Protocol for Determining 4,5-MDAI Cross-Reactivity
To address the current data deficiency, the following experimental protocol is proposed for a comprehensive evaluation of 4,5-MDAI cross-reactivity in MDMA immunoassays.
Objective: To determine the concentration at which 4,5-MDAI produces a positive result (cross-reacts) in various commercially available MDMA immunoassays.
Materials:
-
4,5-MDAI hydrochloride reference standard
-
Certified drug-free human urine
-
A panel of commercially available MDMA immunoassay kits (e.g., CEDIA, EMIT, DRI, etc.)
-
Automated clinical chemistry analyzer
-
Pipettes, vials, and other standard laboratory equipment
-
MDMA calibrators and controls
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Preparation of Spiked Urine Samples:
-
Perform serial dilutions of the 4,5-MDAI stock solution into certified drug-free human urine to create a range of concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 5 µg/mL, 1 µg/mL, and a drug-free blank).
-
Prepare MDMA calibrators and controls in drug-free urine according to the manufacturer's instructions for each immunoassay.
-
-
Immunoassay Analysis:
-
Calibrate the automated clinical chemistry analyzer for each MDMA immunoassay kit using the manufacturer-provided calibrators.
-
Run the positive and negative controls to ensure the validity of the assay.
-
-
Data Analysis:
-
Record the response of each 4,5-MDAI concentration for each immunoassay.
-
Determine the lowest concentration of 4,5-MDAI that produces a result at or above the assay's cutoff for a positive MDMA screen.
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (Concentration of MDMA at cutoff / Lowest concentration of 4,5-MDAI producing a positive result) x 100
-
Visualizing Key Pathways
To further aid researchers, the following diagrams illustrate the proposed experimental workflow and the established signaling pathway of MDMA.
Caption: Proposed experimental workflow for determining 4,5-MDAI cross-reactivity.
MDMA primarily exerts its effects by altering the signaling of three key neurotransmitters: serotonin (B10506), dopamine, and norepinephrine.[2][3][4] It achieves this by interacting with their respective transporter proteins (SERT, DAT, and NET).[5][6]
Caption: Simplified signaling pathway of MDMA at the monoaminergic synapse.
The data and protocols presented in this guide are intended to provide a foundational resource for the scientific community. A thorough understanding of the cross-reactivity of novel psychoactive substances like 4,5-MDAI is critical for the accurate interpretation of toxicological screenings and for ensuring the integrity of clinical and forensic research. Further experimental investigation based on the proposed protocol is strongly encouraged.
References
- 1. academic.oup.com [academic.oup.com]
- 2. m.youtube.com [m.youtube.com]
- 3. drugfreect.org [drugfreect.org]
- 4. city.milwaukee.gov [city.milwaukee.gov]
- 5. MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
A Comparative Spectroscopic Analysis of 4,5-MDAI and 5,6-MDAI
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for two positional isomers of methylenedioxy-2-aminoindane (MDAI): 4,5-MDAI and 5,6-MDAI. A comprehensive understanding of the analytical profiles of these compounds is crucial for researchers in medicinal chemistry, pharmacology, and forensic science. This document presents a side-by-side comparison of their mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy data. The information is intended to aid in the unambiguous identification and differentiation of these two isomers.
The data presented herein is compiled from peer-reviewed literature and publicly available analytical monographs. Detailed experimental protocols are provided to ensure the reproducibility of the cited data.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for 4,5-MDAI and 5,6-MDAI.
Mass Spectrometry (Electron Ionization)
Table 1: Key Mass Spectral Data for 4,5-MDAI and 5,6-MDAI
| Feature | 4,5-MDAI | 5,6-MDAI |
| Molecular Ion (M+) | m/z 177 | m/z 177 |
| Base Peak | m/z 177 | m/z 160 |
| Other Major Fragments (m/z) | 160, 149, 135, 120, 118, 102, 91, 77, 65, 51 | 177, 149, 135, 120, 118, 102, 91, 77, 65, 51 |
¹H NMR Spectroscopy
Table 2: ¹H NMR Chemical Shifts (δ) in ppm for 4,5-MDAI and 5,6-MDAI
| Proton Assignment | 4,5-MDAI (in CD₃OD) | 5,6-MDAI (in D₂O) |
| Aromatic CH | 6.75 (d, J=7.7 Hz, 1H), 6.65 (d, J=7.7 Hz, 1H) | 6.78 (s, 2H) |
| -OCH₂O- | 5.92 (s, 2H) | 5.95 (s, 2H) |
| CH-NH₂ | ~4.1 (m, 1H) | ~4.2 (m, 1H) |
| -CH₂- (benzylic) | ~3.3 (m, 2H) | ~3.3 (m, 2H) |
| -CH₂- (aliphatic) | ~2.9 (m, 2H) | ~2.9 (m, 2H) |
¹³C NMR Spectroscopy
Table 3: ¹³C NMR Chemical Shifts (δ) in ppm for 4,5-MDAI and 5,6-MDAI
| Carbon Assignment | 4,5-MDAI | 5,6-MDAI |
| Aromatic C (quaternary) | 146.5, 142.0, 131.9, 125.8 | 147.2 (2C), 133.5 (2C) |
| Aromatic CH | 110.2, 107.8 | 107.5 (2C) |
| -OCH₂O- | 101.2 | 101.0 |
| CH-NH₂ | 51.5 | 51.8 |
| -CH₂- (benzylic/aliphatic) | 36.8, 32.5 | 35.0 (2C) |
FTIR Spectroscopy
Table 4: Major FTIR Absorption Bands (cm⁻¹) for 4,5-MDAI HCl and 5,6-MDAI HCl
| Functional Group | 4,5-MDAI HCl | 5,6-MDAI HCl |
| N-H stretch | ~2900-3100 (broad) | ~2900-3100 (broad) |
| Aromatic C-H stretch | ~3030 | ~3030 |
| Aliphatic C-H stretch | ~2850-2950 | ~2850-2950 |
| Aromatic C=C stretch | ~1600, ~1480 | ~1610, ~1490 |
| -OCH₂O- stretch | ~1250, ~1040 | ~1250, ~1040 |
| Aromatic C-H bend | ~800-900 | ~800-900 |
UV-Vis Spectroscopy
Table 5: UV-Vis Absorption Maxima (λ_max) for 4,5-MDAI and 5,6-MDAI
| Compound | λ_max 1 (nm) | λ_max 2 (nm) |
| 4,5-MDAI | 202.3 | 283.7 |
| 5,6-MDAI | 294.2 | - |
Note: The position of the primary absorption band in the UV-Vis spectrum is a clear distinguishing feature between the two isomers.[2][3]
Experimental Protocols
The following are generalized experimental protocols based on the methodologies reported in the cited literature.
Gas Chromatography/Mass Spectrometry (GC/MS)
-
Sample Preparation: Analytes were prepared as free bases by dissolution in a suitable solvent (e.g., chloroform) at a concentration of approximately 1 mg/mL.[2]
-
Instrumentation: An Agilent gas chromatograph coupled to a mass selective detector was used.[2]
-
Column: A DB-1 MS (or equivalent) capillary column (30 m x 0.25 mm x 0.25 µm) was employed.[2]
-
Carrier Gas: Helium was used as the carrier gas at a constant flow rate of 1 mL/min.[2]
-
Temperature Program:
-
MS Parameters:
-
Mass Scan Range: 30-550 amu.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples were dissolved in a deuterated solvent (e.g., CD₃OD for 4,5-MDAI or D₂O for 5,6-MDAI) at a concentration of approximately 10 mg/mL.[2][3] An internal standard such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) was used for referencing.[2][3]
-
Parameters:
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Spectra were obtained from the hydrochloride salt of the analytes.
-
Instrumentation: An FTIR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory was used.[2]
-
Parameters:
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: The analyte was dissolved in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Parameters: The spectrum was scanned over a range of approximately 200-400 nm.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis and differentiation of chemical isomers like 4,5-MDAI and 5,6-MDAI.
Caption: Workflow for isomer analysis.
Conclusion
The spectroscopic data for 4,5-MDAI and 5,6-MDAI exhibit distinct features that allow for their unambiguous differentiation. The most definitive techniques for distinguishing these isomers are ¹H and ¹³C NMR spectroscopy, which clearly reflect the symmetry differences between the two molecules. Mass spectrometry provides a key diagnostic difference in the relative abundance of the molecular ion and the m/z 160 fragment. UV-Vis spectroscopy also shows a significant shift in the absorption maximum between the two compounds. While FTIR spectroscopy is less definitive on its own, it can provide complementary information. By utilizing a combination of these spectroscopic techniques and adhering to established analytical protocols, researchers can confidently identify and characterize 4,5-MDAI and 5,6-MDAI.
References
A Comparative Analysis of 4,5-MDAI and MDMA: Effects on Serotonin and Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) and 3,4-methylenedioxymethamphetamine (MDMA) on serotonin (B10506) and dopamine (B1211576) neurotransmitter systems. The information presented is based on available scientific literature and is intended for an audience with a professional background in pharmacology and neuroscience.
Disclaimer: The following information is for research and informational purposes only. 4,5-MDAI and MDMA are psychoactive substances and their use may be subject to legal restrictions.
Introduction
This guide will synthesize the available quantitative data for MDMA and provide a qualitative overview of what is known about 4,5-MDAI, highlighting the current gaps in knowledge.
Pharmacological Profile: A Tale of Two Compounds
MDMA is a potent releaser and reuptake inhibitor of serotonin, with a less pronounced but significant effect on dopamine and norepinephrine. This profile is believed to underlie its characteristic psychological effects. In contrast, what little is known about 4,5-MDAI suggests it may have a different pharmacological profile. The positional isomer, 5,6-MDAI (often referred to as MDAI), has been characterized as a more selective serotonin releasing agent with negligible effects on dopamine. However, it is crucial to note that this information pertains to a different isomer and cannot be directly extrapolated to 4,5-MDAI.
Quantitative Comparison of Neurotransmitter Release and Transporter Affinity
Due to the limited availability of data for 4,5-MDAI, a direct quantitative comparison is not possible at this time. The following tables summarize the available data for MDMA.
Table 1: In Vivo Effects of MDMA on Serotonin and Dopamine Release in Rats
| Brain Region | MDMA Dose | Maximum Serotonin Increase (% of Baseline) | Maximum Dopamine Increase (% of Baseline) | Study Reference |
| Striatum | 1 mg/kg, i.v. | ~300% | - | [1] |
| Striatum | 3 mg/kg, i.v. | ~800% | - | [1] |
| Nucleus Accumbens | 1 mg/kg, i.v. | >500% | ~200% | Not specified in abstracts |
| Prefrontal Cortex | 1 mg/kg, i.v. | >500% | ~250% | Not specified in abstracts |
Data is approximated from graphical representations and textual descriptions in the cited literature. i.v. = intravenous.
Table 2: Binding Affinity (Ki) of MDMA for Monoamine Transporters
| Transporter | Human Ki (μM) | Mouse Ki (μM) | Study Reference |
| Serotonin Transporter (SERT) | 2.41 | 0.64 | |
| Dopamine Transporter (DAT) | 8.29 | 4.87 | |
| Norepinephrine Transporter (NET) | 1.19 | 1.75 |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
Note on 4,5-MDAI: There is no publicly available quantitative data on the effects of 4,5-MDAI on serotonin and dopamine release or its binding affinities for SERT, DAT, and NET.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action of MDMA on serotonergic and dopaminergic neurons.
Caption: Proposed mechanism of MDMA-induced serotonin release.
Caption: Proposed mechanism of MDMA-induced dopamine release.
Experimental Methodologies
The quantitative data presented in this guide were primarily obtained through in vivo and in vitro experimental techniques.
In Vivo Microdialysis
This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in living animals, typically rats.
Caption: Workflow for in vivo microdialysis experiments.
Protocol Outline:
-
Animal Preparation: Male rats are anesthetized and placed in a stereotaxic frame.
-
Probe Implantation: A microdialysis probe is surgically implanted into the specific brain region of interest (e.g., striatum, nucleus accumbens).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: The dialysate, containing extracellular fluid from the brain region, is collected at regular intervals.
-
Neurotransmitter Analysis: The concentration of serotonin and dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: The changes in neurotransmitter levels following drug administration are calculated as a percentage of the baseline levels.
In Vitro Brain Slice Preparation and Neurotransmitter Release Assay
This technique allows for the study of neurotransmitter release in a more controlled environment using isolated brain tissue.
Caption: Workflow for in vitro brain slice neurotransmitter release assays.
Protocol Outline:
-
Tissue Preparation: A rodent is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
Slicing: Coronal slices of the brain containing the region of interest are prepared using a vibratome.
-
Incubation: The slices are allowed to recover in oxygenated aCSF at room temperature.
-
Superfusion: Individual slices are placed in a superfusion chamber and continuously perfused with aCSF.
-
Drug Application: The test compound (MDMA or 4,5-MDAI) is added to the superfusion medium.
-
Sample Collection: The superfusate is collected at timed intervals.
-
Analysis: The concentration of neurotransmitters in the superfusate is determined using analytical techniques such as HPLC-ECD.
Conclusion
The available scientific literature provides a robust understanding of the effects of MDMA on serotonin and dopamine release, supported by extensive quantitative data from both in vivo and in vitro studies. MDMA acts as a potent serotonin releaser with significant, though lesser, effects on dopamine. In stark contrast, there is a profound lack of quantitative pharmacological data for 4,5-MDAI. Early findings suggesting its lack of significant CNS activity in MDMA-primed animal models may have curtailed further research. Therefore, any claims regarding the specific effects of 4,5-MDAI on serotonin and dopamine release should be approached with caution until rigorous scientific studies are conducted and published. This guide highlights the critical need for further research to characterize the pharmacological profile of 4,5-MDAI and other novel psychoactive substances to better understand their potential effects and risks.
References
A Comparative In Vivo Analysis of 4,5-MDAI and Other Entactogens
This guide provides a comprehensive in vivo comparison of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) with other prominent entactogens, including 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), 6-(2-aminopropyl)benzofuran (B1241680) (6-APB), and 5-(N-methyl-2-aminopropyl)benzofuran (5-MAPB). The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological and behavioral effects based on available preclinical data.
Pharmacological Profile: A Focus on Monoamine Transporters
Entactogens primarily exert their effects by interacting with monoamine transporters, leading to an increase in extracellular levels of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). 4,5-MDAI, a structural analog of MDA, is characterized as a selective serotonin releasing agent.[1] In contrast to MDMA, which facilitates the release of all three major monoamines, 4,5-MDAI shows a pronounced preference for the serotonin transporter (SERT), with significantly less impact on dopamine (DAT) and norepinephrine (NET) transporters. This selective action is thought to contribute to its entactogenic effects with a potentially reduced stimulant profile compared to MDMA.[1][2]
The benzofuran (B130515) class of entactogens, including 5-APB, 6-APB, and 5-MAPB, also act as monoamine releasers and reuptake inhibitors.[3][4] Studies have shown that these compounds can be potent at all three transporters, with some exhibiting greater potency than MDMA in inducing monoamine release.[5] For instance, 5-MAPB has been reported to increase extracellular monoamine levels more significantly than MDMA.[6]
Data Presentation: Quantitative Comparison of In Vivo Effects
The following tables summarize key quantitative data from in vivo studies, providing a comparative overview of the potencies and effects of 4,5-MDAI and other entactogens.
| Compound | Primary Mechanism of Action | Serotonin (5-HT) Release | Dopamine (DA) Release | Norepinephrine (NE) Release | Reference |
| 4,5-MDAI | Selective Serotonin Releasing Agent | Moderate | Low | Moderate | [1] |
| MDMA | Serotonin-Dopamine-Norepinephrine Releasing Agent | High | Moderate | Moderate | [1] |
| MDA | Serotonin-Dopamine-Norepinephrine Releasing Agent | High | Moderate | High | [7] |
| 5-APB | Serotonin-Norepinephrine-Dopamine Releasing Agent/Reuptake Inhibitor | High | Moderate | High | [3][4] |
| 6-APB | Serotonin-Norepinephrine-Dopamine Releasing Agent/Reuptake Inhibitor | High | High | High | [3] |
| 5-MAPB | Serotonin-Norepinephrine-Dopamine Releasing Agent | Very High | Moderate | High | [2][6] |
| Compound | Locomotor Activity (Rodents) | Discriminative Stimulus (vs. MDMA in Rats) | Conditioned Place Preference | Reference |
| 4,5-MDAI | Initial depression followed by stimulation | Full substitution | Induces preference | [8] |
| MDMA | Dose-dependent stimulation | Training Drug | Induces preference | [9] |
| MDA | Stimulant effects | Full substitution | Induces preference | [7] |
| 5-APB | Stimulant effects | Full substitution | N/A | [10] |
| 6-APB | Robust and long-lasting stimulation | Full substitution | N/A | [10] |
| 5-MAPB | Modest stimulant effects | Full substitution | N/A | [10][11] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for common assays used to characterize entactogens.
Locomotor Activity Assay in Mice
This experiment measures the spontaneous physical activity of mice in a novel environment to assess the stimulant or depressant effects of a compound.
Procedure:
-
Habituation: Mice are individually placed in transparent activity chambers (e.g., 40 x 40 x 30 cm) for a set period (e.g., 30-60 minutes) for at least one day prior to testing to acclimate to the environment.[12]
-
Drug Administration: On the test day, mice are administered the test compound (e.g., 4,5-MDAI, MDMA) or vehicle control via a specified route (e.g., intraperitoneal injection).
-
Data Collection: Immediately after injection, mice are placed back into the activity chambers. Their movement is tracked by a grid of infrared beams. The number of beam breaks is recorded over a set duration (e.g., 60-120 minutes) to quantify horizontal and vertical activity.[13][14]
-
Analysis: The total distance traveled, number of ambulatory movements, and rearing frequency are compared between drug-treated and vehicle-treated groups.
Drug Discrimination Studies in Rats
This behavioral assay determines if a novel compound produces subjective effects similar to a known drug of abuse.
Procedure:
-
Training: Rats are trained to press one of two levers in an operant chamber to receive a food reward. They are trained to associate the subjective effects of a specific drug (e.g., MDMA) with one lever (the "drug" lever) and the effects of a vehicle injection with the other lever (the "saline" lever).[15][16] This is typically achieved through repeated sessions where either the drug or vehicle is administered before the session, and only the correct lever press is rewarded.[17]
-
Testing: Once the rats have learned to reliably press the correct lever based on the injection they received, test sessions are conducted.
-
Substitution Tests: A novel compound (e.g., 4,5-MDAI) is administered at various doses. The percentage of responses on the "drug" lever is measured. Full substitution occurs when the rats predominantly press the "drug" lever after receiving the test compound, indicating similar subjective effects to the training drug.[18]
-
Analysis: Dose-response curves are generated to determine the potency of the test compound in producing discriminative stimulus effects similar to the training drug.
In Vivo Microdialysis for Neurotransmitter Release
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[19]
Procedure:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal.[20] The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[21][22]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish baseline neurotransmitter levels.
-
Drug Administration: The test compound is administered systemically (e.g., via injection) or locally through the microdialysis probe.
-
Sample Analysis: Dialysate samples are collected post-drug administration and analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry to quantify the concentrations of serotonin, dopamine, and norepinephrine.[23]
-
Analysis: Changes in neurotransmitter levels from baseline are calculated and compared across different treatment groups.
Mandatory Visualization
Signaling Pathway of Entactogens
Caption: Monoamine signaling pathway affected by entactogens.
Experimental Workflow for Locomotor Activity Assay
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel psychoactive benzofurans strongly increase extracellular serotonin level in mouse corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soft-tox.org [soft-tox.org]
- 4. 5-APB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. MDA vs. MDMA: Effects, Dangers, and More [healthline.com]
- 8. dea.gov [dea.gov]
- 9. Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. va.gov [va.gov]
- 13. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 14. Locomotor activity of mice | PPTX [slideshare.net]
- 15. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Using drug-discrimination techniques to study the abuse-related effects of psychoactive drugs in rats | Springer Nature Experiments [experiments.springernature.com]
- 17. labcorp.com [labcorp.com]
- 18. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. academic.oup.com [academic.oup.com]
- 23. Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution - Analyst (RSC Publishing) DOI:10.1039/D4AN00112E [pubs.rsc.org]
Differentiating MDAI Isomers: A Head-to-Head Comparison of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate identification and differentiation of methylenedioxyaminoindane (MDAI) isomers is a critical analytical challenge. As positional isomers can exhibit distinct pharmacological and toxicological profiles, robust analytical methods are essential for ensuring the safety and efficacy of potential therapeutics and for forensic applications. This guide provides a head-to-head comparison of key analytical techniques for the differentiation of MDAI isomers, supported by experimental data and detailed protocols.
The primary challenge in analyzing MDAI isomers, such as 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI) and its positional isomer 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI), lies in their identical molecular weight and similar chemical properties. This guide explores the capabilities of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy in resolving these analytical hurdles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of underivatized MDAI isomers by GC-MS presents a significant challenge, as they often exhibit identical retention times.[1] To overcome this limitation, derivatization is a crucial step to enhance the chromatographic separation and mass spectral differentiation of these isomers.
A common derivatization strategy involves the silylation of the primary amine group, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. This modification increases the volatility of the analytes and can lead to distinct fragmentation patterns, aiding in their identification.[1] Studies have shown that while underivatized 4,5-MDAI and 5,6-MDAI co-elute, their TMS derivatives can be successfully separated and distinguished based on their mass spectra.[1] The base peak in the mass spectrum of 5,6-MDAI is observed at m/z 160, whereas for 4,5-MDAI, the molecular ion at m/z 177 is the base peak.[1]
Other derivatization reagents, such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), and ethyl chloroformate (ECF), have also been successfully employed to differentiate various aminoindane isomers, primarily by achieving chromatographic separation based on retention time differences.[2][3]
Table 1: GC-MS Data for MDAI Isomer Differentiation
| Isomer | Derivatization | Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| 5,6-MDAI | None | Identical to 4,5-MDAI | M+ at 177, Base Peak at 160 |
| 4,5-MDAI | None | Identical to 5,6-MDAI | M+ and Base Peak at 177 |
| 5,6-MDAI | TMS | Separated from 4,5-MDAI | M+ at 249, distinct relative intensities of ions at m/z 73, 100, and 150 |
| 4,5-MDAI | TMS | Separated from 5,6-MDAI | M+ at 249, distinct relative intensities of ions at m/z 73, 100, and 150 |
Experimental Protocol: GC-MS Analysis of TMS-Derivatized MDAI Isomers
-
Sample Preparation: Dissolve approximately 1 mg of the MDAI isomer in a suitable solvent (e.g., chloroform).
-
Derivatization: Add 50 µL of BSTFA with 1% TMCS to the sample. Cap the vial and heat at 70°C for 20 minutes.
-
GC-MS Conditions:
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a powerful alternative for isomer differentiation, particularly for non-volatile or thermally labile compounds. While chromatographic separation of MDAI isomers can be challenging, tandem mass spectrometry (MS/MS) provides an additional dimension of separation based on the fragmentation of precursor ions. By carefully selecting the collision energy, it is possible to induce unique fragmentation patterns for different isomers.
Different fragmentation techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Ultraviolet Photodissociation (UVPD) can be employed to generate diagnostic fragment ions that allow for the differentiation of structurally similar isomers, even if they are not fully resolved chromatographically.
For the chiral separation of MDAI enantiomers, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice. Polysaccharide-based CSPs are commonly used for the resolution of chiral amines.
Experimental Protocol: Chiral LC-MS/MS Analysis of MDAI Enantiomers (General Approach)
-
Sample Preparation: Dissolve the MDAI sample in a mobile phase-compatible solvent.
-
LC Conditions:
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer with a chiral selector if necessary.
-
Flow Rate: Optimized for the best separation.
-
Column Temperature: Controlled to ensure reproducible retention times.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion Selection: Select the protonated molecular ion of MDAI ([M+H]+).
-
Fragmentation: Apply varying collision energies to generate product ion spectra.
-
Detection: Acquire full scan MS/MS spectra to identify unique fragment ions for each enantiomer.
-
References
4,5-MDAI vs. MDMA: A Comparative Analysis for Research Applications
A detailed examination of the pharmacological, behavioral, and neurotoxicological profiles of 4,5-methylenedioxy-2-aminoindan (4,5-MDAI) and 3,4-methylenedioxymethamphetamine (MDMA) to assess the suitability of 4,5-MDAI as a research substitute for MDMA.
This guide provides a comprehensive comparison of 4,5-MDAI and MDMA for researchers, scientists, and drug development professionals. The information presented is based on available preclinical data to objectively evaluate the potential of 4,5-MDAI as a research tool in the study of serotonergic compounds.
Executive Summary
Based on foundational research, 4,5-MDAI is not a suitable research substitute for MDMA when investigating the characteristic psychoactive effects of MDMA. Preclinical studies have demonstrated that 4,5-MDAI does not produce MDMA-like behavioral effects in animal models. Specifically, in drug discrimination studies, a key indicator of subjective effects, rats trained to recognize MDMA do not identify 4,5-MDAI as being similar.[1][2] This suggests a significant divergence in their central nervous system activity. In contrast, the positional isomer of 4,5-MDAI, 5,6-MDAI, does fully substitute for MDMA in these studies, highlighting the critical role of the methylenedioxy group's placement on the indane ring.[1][2]
There is a notable scarcity of published in vitro and in vivo pharmacological data for 4,5-MDAI, particularly concerning its interaction with monoamine transporters and receptors. This lack of data further complicates its consideration as a viable MDMA substitute. This guide will present the available data for both compounds to provide a thorough comparative analysis.
Pharmacological Profile
The primary mechanism of action for MDMA involves the release of monoamine neurotransmitters, particularly serotonin (B10506), through its interaction with the serotonin transporter (SERT).[3] It also affects dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, contributing to its complex pharmacological profile. Limited information is available for the in vitro pharmacology of 4,5-MDAI.
Monoamine Transporter Interaction
| Compound | SERT IC50 (nM) | DAT IC50 (nM) | NET IC50 (nM) |
| MDMA | 390 | 1,400 | 660 |
| 4,5-MDAI | Data not available | Data not available | Data not available |
| IC50 values represent the concentration of the drug that inhibits 50% of transporter activity. Lower values indicate higher potency. Data for MDMA is representative and can vary between studies. |
Monoamine Release
| Compound | Serotonin Release (EC50, nM) | Dopamine Release (EC50, nM) | Norepinephrine Release (EC50, nM) |
| MDMA | 25.4 | 121 | 42.6 |
| 4,5-MDAI | Data not available | Data not available | Data not available |
| EC50 values represent the concentration of the drug that elicits a half-maximal release of the neurotransmitter. Lower values indicate higher potency. Data for MDMA is representative and can vary between studies. |
Behavioral Effects
The subjective and behavioral effects of MDMA are central to its use in both recreational and therapeutic contexts. These effects are largely attributed to the significant release of serotonin.
Drug Discrimination Studies
Drug discrimination is a behavioral pharmacology paradigm used to assess the subjective effects of drugs in animals. Animals are trained to recognize the effects of a specific drug and will then signal whether a novel compound produces similar or different effects.
| Compound | Substitution for MDMA in Rats |
| MDMA | Full substitution (training drug) |
| 4,5-MDAI | No substitution[1][2] |
The lack of substitution by 4,5-MDAI in MDMA-trained rats is a key finding, indicating that it does not produce the same interoceptive cues as MDMA.[1][2]
Neurotoxicity
A significant area of MDMA research is its potential for neurotoxicity, particularly to serotonin neurons.[4][5][6] Studies have shown that MDMA can lead to long-term depletion of serotonin and damage to serotonergic axons in animal models. The neurotoxic potential of 4,5-MDAI has not been specifically evaluated, largely due to its lack of MDMA-like psychoactivity. However, its structural isomer, 5,6-MDAI, was found to be non-neurotoxic to serotonin neurons in rats at doses that produced MDMA-like behavioral effects.[1][2]
Experimental Protocols
Drug Discrimination in Rats
Objective: To determine if a test compound produces subjective effects similar to a known training drug (e.g., MDMA).
Apparatus: Standard two-lever operant conditioning chambers.
Procedure:
-
Training Phase: Rats are trained to press one lever after an injection of the training drug (e.g., 1.5 mg/kg MDMA, i.p.) and a second lever after an injection of saline. Correct lever presses are rewarded with food pellets. Training continues until a high level of accuracy is achieved.[3]
-
Testing Phase: Once trained, rats are administered various doses of the test compound (e.g., 4,5-MDAI) and placed in the operant chamber. The percentage of responses on the drug-appropriate lever is measured.
-
Data Analysis: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever. No substitution is defined as ≤20% of responses on the drug-appropriate lever.
In Vitro Monoamine Release Assay
Objective: To measure the ability of a compound to induce the release of serotonin, dopamine, and norepinephrine from presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin) is homogenized and centrifuged to isolate synaptosomes (resealed nerve terminals).
-
Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]DA, or [³H]NE) to load the terminals.
-
Superfusion: The loaded synaptosomes are placed in a superfusion system and washed with buffer to establish a stable baseline of radiolabel efflux.
-
Drug Exposure: The test compound is added to the superfusion buffer at various concentrations.
-
Sample Collection and Analysis: Fractions of the superfusate are collected, and the amount of radioactivity in each fraction is measured using liquid scintillation counting.
-
Data Analysis: The increase in radioactivity above baseline following drug exposure is calculated and used to determine the potency (EC50) and efficacy of the compound as a monoamine releaser.
Visualizations
Caption: Simplified signaling pathway of MDMA at the serotonin synapse.
Caption: Experimental workflow for drug discrimination studies.
Conclusion
References
- 1. Nonneurotoxic tetralin and indan analogues of 3,4-(methylenedioxy)amphetamine (MDA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maps.org [maps.org]
- 3. 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellbiolabs.com [cellbiolabs.com]
- 6. Monoamine neurotoxin - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Subjective Effects of 5,6-MDAI and MDMA in Humans
This guide provides a detailed comparison of the subjective effects of 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI) and 3,4-methylenedioxymethamphetamine (MDMA) in humans. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visualizations to facilitate an objective understanding of the pharmacological and psychoactive properties of these compounds.
Introduction
5,6-MDAI is a psychoactive substance of the aminoindane class, structurally related to MDMA.[1] It has been investigated as a potential entactogen with a purportedly less stimulating and potentially less neurotoxic profile compared to MDMA.[1][2][3] MDMA is a well-characterized entactogen known for its potent effects on mood, social behavior, and perception, primarily through the release of serotonin, norepinephrine, and dopamine.[4][5] Understanding the comparative subjective effects of these two compounds is crucial for assessing the therapeutic potential and abuse liability of novel psychoactive substances.
A recent clinical study directly compared the acute psychoactive, autonomic, and endocrine effects of 5,6-MDAI to previously published data on MDMA, utilizing identical outcome measures.[6][7] This allows for a direct and robust comparison of their subjective effects in a controlled setting.
Quantitative Comparison of Subjective Effects
The following tables summarize the quantitative data on the subjective effects of 5,6-MDAI and MDMA as measured by standardized psychometric scales. The data for 5,6-MDAI is from a study where six healthy volunteers received a single oral dose of 3.0 mg/kg.[6][7] The comparative data for MDMA is from previously published placebo-controlled studies using 75 mg and 125 mg oral doses.[6][7]
Table 1: Adjective Mood Rating Scale (AMRS)
| Subjective Effect Category | 5,6-MDAI (3.0 mg/kg) | MDMA (125 mg) |
| Well-being | Comparable to 125 mg MDMA | Significant increase |
| Emotional Excitation | Comparable to 125 mg MDMA | Significant increase |
| Extroversion | Comparable to 125 mg MDMA | Significant increase |
| General Activity | No significant change | Significant increase |
| Concentration | No significant change | Decrease |
Table 2: 5 Dimensions of Altered States of Consciousness (5D-ASC) Scale
| Subjective Effect Category | 5,6-MDAI (3.0 mg/kg) | MDMA (125 mg) |
| Blissful State | Comparable to 125 mg MDMA | Significant increase |
| Experience of Unity | Comparable to 125 mg MDMA | Significant increase |
| Changed Meaning of Percepts | Comparable to 125 mg MDMA | Significant increase |
Table 3: Visual Analogue Scales (VAS)
| Subjective Effect | 5,6-MDAI (3.0 mg/kg) | MDMA (125 mg) |
| Pleasurable Drug Effects | Comparable to 125 mg MDMA | Significant increase |
| Drug Liking | Comparable to 125 mg MDMA | Significant increase |
| Stimulation | Comparable to 125 mg MDMA | Significant increase |
| Happiness | Comparable to 125 mg MDMA | Significant increase |
| Openness | Comparable to 125 mg MDMA | Significant increase |
| Trust | Comparable to 125 mg MDMA | Significant increase |
| Closeness to Others | Comparable to 125 mg MDMA | Significant increase |
Note: "Comparable to 125 mg MDMA" indicates that the subjective effects produced by 3.0 mg/kg of 5,6-MDAI were of a similar magnitude to those produced by a 125 mg dose of MDMA in previous studies using the same methodology.[6][7]
Experimental Protocols
The data presented above was derived from a study with a specific experimental design. Understanding this methodology is critical for interpreting the results.
Study Design: An open-label, non-blinded, self-administration study was conducted with six healthy volunteers (four males, two females) who received a single oral dose of 5,6-MDAI (3.0 mg/kg body weight).[6][7] The subjective effects were assessed at baseline and at multiple time points post-administration. These results were then compared to data from previous placebo-controlled studies with MDMA (75 mg and 125 mg) that employed identical outcome measures.[6][7]
Psychometric Assessments:
-
Adjective Mood Rating Scale (AMRS): This scale measures different dimensions of mood, including well-being, emotional excitation, extroversion, general activity, and concentration.
-
5 Dimensions of Altered States of Consciousness (5D-ASC) Scale: This questionnaire assesses subjective experiences related to altered states of consciousness, including blissful state, experience of unity, and changed meaning of percepts.
-
Visual Analogue Scales (VAS): Participants rated various subjective effects on a continuous line, with endpoints representing the absence and the maximum intensity of a given feeling. Assessed domains included pleasurable drug effects, drug liking, stimulation, happiness, openness, trust, and closeness to others.
Physiological and Endocrine Measures: In addition to subjective effects, the study also measured cardiovascular parameters (blood pressure, heart rate) and endocrine markers (cortisol, prolactin). 5,6-MDAI was found to increase blood pressure to a similar extent as 125 mg of MDMA, but in contrast to MDMA, it did not significantly increase heart rate or body temperature.[6][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the primary mechanism of action of MDMA and the experimental workflow for assessing subjective drug effects.
Discussion and Conclusion
The available data from a direct comparative human study indicates that 5,6-MDAI produces subjective effects that are remarkably similar in quality and intensity to a 125 mg dose of MDMA.[6][7] This includes the hallmark entactogenic effects of MDMA, such as increased feelings of closeness, openness, trust, and happiness.[6][7] However, a key difference appears to be in the physiological effects, with 5,6-MDAI not producing the increase in heart rate and body temperature typically seen with MDMA.[6][7] This suggests a potential separation of the desirable subjective effects from some of the sympathomimetic physiological effects.
It is important to note that the information on 5,6-MDAI is based on a small study with a limited number of participants.[6][7] Further research with larger, placebo-controlled, double-blind studies is necessary to fully characterize the subjective effects, safety profile, and therapeutic potential of 5,6-MDAI.
References
- 1. psychonautwiki.org [psychonautwiki.org]
- 2. 4,5-MDAI hydrochloride | 124399-90-2 | Benchchem [benchchem.com]
- 3. MDAI | Release [release.org.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. A Review of 3,4-methylenedioxymethamphetamine (MDMA)-Assisted Psychotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute psychotropic, autonomic, and endocrine effects of 5,6-methylenedioxy-2-aminoindane (MDAI) compared with 3,4-methylenedioxymethamphetamine (MDMA) in human volunteers: A self-administration study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 4,5-MDAI in Serum: GC-MS vs. LC-MS/MS
This guide provides a comprehensive comparison of two prominent analytical techniques for the quantitative determination of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) in human serum: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, toxicological screening, and clinical trial monitoring. This document presents a detailed overview of the methodologies, comparative performance data, and visual workflows to aid in the selection of the most suitable method for specific research needs.
Quantitative Method Performance
The performance of a quantitative bioanalytical method is assessed through a rigorous validation process that evaluates its accuracy, precision, sensitivity, and linearity.[1][2] The following table summarizes the typical validation parameters for the quantification of 4,5-MDAI in serum using GC-MS and LC-MS/MS methodologies. These values are representative of what can be achieved with well-developed and validated methods for small molecules in biological matrices.[3][4]
| Parameter | GC-MS with Derivatization | LC-MS/MS | Comment |
| Limit of Quantification (LOQ) | 1 ng/mL | 0.1 ng/mL | LC-MS/MS generally offers superior sensitivity.[2] |
| Linearity Range | 1 - 200 ng/mL | 0.1 - 100 ng/mL | Both methods provide a practical linear range for pharmacokinetic studies. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods demonstrate acceptable accuracy as per regulatory guidelines.[1] |
| Precision (%RSD) | < 15% | < 15% | Both methods show excellent reproducibility.[2] |
| Sample Volume | 0.5 mL | 0.1 mL | LC-MS/MS typically requires a smaller sample volume. |
| Specificity | High (with derivatization) | Very High | Derivatization is often necessary for GC-MS to resolve isomers like 4,5-MDAI and 5,6-MDAI.[5][6] LC-MS/MS provides high specificity through precursor and product ion monitoring.[2] |
| Throughput | Lower | Higher | LC-MS/MS methods generally have shorter run times and are more amenable to automation. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reproducible and reliable quantitative results. Below are the methodologies for the two compared techniques.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is a well-established technique for the analysis of volatile and semi-volatile compounds. For analytes like 4,5-MDAI, derivatization is often employed to improve chromatographic properties and thermal stability.[5][6][7]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Add 100 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 3 mL of a mixture of n-butyl chloride and isopropanol (B130326) (9:1, v/v).
-
Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of ethyl acetate.
-
Add 50 µL of N-methyl-bis(trifluoroacetamide) (MBTFA) as the derivatizing agent.[5][6]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique widely used in bioanalysis for its ability to quantify analytes in complex matrices with minimal sample cleanup.[2][8][9]
1. Sample Preparation: Protein Precipitation
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Temperature: 550°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
- 4,5-MDAI: Precursor ion (Q1) m/z 178.1 → Product ion (Q3) m/z 161.1
- 4,5-MDAI-d5 (IS): Precursor ion (Q1) m/z 183.1 → Product ion (Q3) m/z 166.1
Visualized Workflows and Pathways
Diagrams illustrating the experimental workflows and relevant biological pathways provide a clear and concise understanding of the processes involved.
Conclusion
Both GC-MS with derivatization and LC-MS/MS are robust and reliable methods for the quantitative analysis of 4,5-MDAI in serum. The choice between the two techniques will depend on the specific requirements of the study.
-
LC-MS/MS is the preferred method for high-throughput screening and studies requiring high sensitivity and small sample volumes, such as in clinical trials with pediatric populations or when sample availability is limited. Its high specificity reduces the likelihood of interferences.
-
GC-MS remains a valuable and cost-effective alternative, particularly in forensic toxicology and research settings where the instrumentation is readily available. The necessity for derivatization adds a step to the sample preparation process but is crucial for achieving the required chromatographic separation of isomers.[5][6]
Ultimately, proper method development and validation in accordance with international guidelines are paramount to ensure the generation of high-quality, reliable data for any research or clinical application.[1][10]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. resolian.com [resolian.com]
- 3. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a quantitative assay for the analysis of tamoxifen with its four main metabolites and the flavonoids daidzein, genistein and glycitein in human serum using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
A Comparative Analysis of the Cardiovascular Effects of 4,5-MDAI and Amphetamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiovascular effects of the novel psychoactive substance 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) and classical amphetamines. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the pharmacological and toxicological profiles of these compounds. This document summarizes quantitative data from available human and animal studies, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Introduction
Amphetamines, a class of potent central nervous system stimulants, are known for their significant cardiovascular effects, including increases in heart rate and blood pressure.[1][2] 4,5-MDAI is a substituted aminoindane that is structurally related to 3,4-methylenedioxymethamphetamine (MDMA) and acts primarily as a serotonin (B10506) and norepinephrine (B1679862) releasing agent.[3] Understanding the cardiovascular profile of novel psychoactive substances like 4,5-MDAI in comparison to well-characterized drugs such as amphetamines is crucial for assessing their potential risks and therapeutic applications. This guide synthesizes the available scientific literature to provide a direct comparison of their effects on the cardiovascular system.
Data Presentation
The following tables summarize the quantitative cardiovascular effects of 4,5-MDAI and amphetamines (including MDMA as a comparator) as reported in human and animal studies.
Table 1: Effects on Blood Pressure in Humans
| Substance | Dose | Systolic Blood Pressure (SBP) Change | Diastolic Blood Pressure (DBP) Change | Study Population |
| 4,5-MDAI | 3.0 mg/kg (oral) | Increased, similar to 125 mg MDMA | Increased, greater than 75 mg MDMA | 6 healthy volunteers[4] |
| MDMA | 75 mg (oral) | Increased | Increased | Healthy volunteers[4] |
| MDMA | 125 mg (oral) | Increased | Increased | Healthy volunteers[4] |
| MDMA | 1.5 mg/kg (oral) | +25 mmHg | +7 mmHg | 8 healthy adults[5][6] |
| Amphetamine | Therapeutic doses | Statistically significant increase (+2.0 mmHg) | Not statistically significant | Meta-analysis of 10 clinical trials in adults[7] |
Table 2: Effects on Heart Rate in Humans
| Substance | Dose | Heart Rate (HR) Change | Study Population |
| 4,5-MDAI | 3.0 mg/kg (oral) | No significant increase | 6 healthy volunteers[4] |
| MDMA | 1.5 mg/kg (oral) | +28 beats/min | 8 healthy adults[5][6] |
| Amphetamine | Therapeutic doses | Statistically significant increase (+5.7 beats/min) | Meta-analysis of 10 clinical trials in adults[7] |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for critical evaluation and replication of the findings.
Human Self-Administration Study of 4,5-MDAI vs. MDMA
-
Objective: To investigate the acute psychotropic, autonomic, and endocrine effects of 4,5-MDAI and compare them to previously published data on MDMA.
-
Subjects: Six healthy volunteers (four male, two female) with previous experience with stimulant drugs.
-
Drug Administration: A single oral dose of 3.0 mg/kg of 4,5-MDAI was administered. The effects were compared to data from previous placebo-controlled studies with oral doses of 75 mg and 125 mg of MDMA.[4]
-
Cardiovascular Monitoring: Blood pressure and heart rate were measured at regular intervals before and after drug administration. The specific timing of measurements was not detailed in the available abstract.
-
Data Analysis: The changes in cardiovascular parameters following 4,5-MDAI administration were compared to the changes observed in previous MDMA studies.[4]
Double-Blind, Placebo-Controlled Trial of MDMA
-
Objective: To evaluate the acute cardiovascular effects of MDMA using transthoracic two-dimensional and Doppler echocardiography.[5][6]
-
Subjects: Eight healthy adults who self-reported prior MDMA use.[5][6]
-
Study Design: A four-session, ascending-dose, double-blind, placebo-controlled trial.[5][6]
-
Drug Administration: In three weekly sessions, subjects received either a placebo, 0.5 mg/kg, or 1.5 mg/kg of oral MDMA hydrochloride one hour before echocardiographic measurements. A preliminary session measured the effects of dobutamine (B195870) (5, 20, and 40 µg/kg/min) for comparison.[5][6]
-
Cardiovascular Monitoring:
-
Heart rate and blood pressure were measured at regular intervals before and after MDMA administration.[5][6]
-
Echocardiographic measures, including stroke volume, ejection fraction, cardiac output, and meridional wall stress, were obtained one hour after MDMA administration and during dobutamine infusions.[5][6]
-
-
Data Analysis: Cardiovascular parameters after MDMA administration were compared to baseline and placebo conditions. The effects were also compared to those induced by dobutamine.[5][6]
Mandatory Visualization
The following diagrams illustrate the proposed signaling pathways for the cardiovascular effects of amphetamines and 4,5-MDAI.
Discussion
The available data indicates a notable difference in the cardiovascular profiles of 4,5-MDAI and classic amphetamines. While both classes of compounds can lead to an increase in blood pressure, their effects on heart rate appear to diverge significantly.
Amphetamines, through their potent release of norepinephrine and dopamine, exert a pronounced sympathomimetic effect, leading to consistent increases in both blood pressure and heart rate.[1][7] This is mediated by the activation of adrenergic receptors on cardiomyocytes and vascular smooth muscle cells. The signaling pathway involves the entry of amphetamine into the presynaptic neuron, inhibition of VMAT2, and reversal of the norepinephrine transporter, leading to a surge of norepinephrine in the synaptic cleft.
In contrast, 4,5-MDAI appears to have a more selective action, primarily as a serotonin and norepinephrine releasing agent with less impact on dopamine.[3] The available human data suggests that while it increases blood pressure to a degree comparable to MDMA, it does not significantly elevate heart rate.[4] This differential effect may be attributable to its specific pharmacological profile. The increase in blood pressure is likely mediated by norepinephrine release and subsequent vasoconstriction. The lack of a significant tachycardic effect could be due to a number of factors, including a less pronounced effect on cardiac beta-adrenergic receptors or a counteracting serotonergic influence.
It is important to note that the data on 4,5-MDAI is limited to a small number of human volunteers, and further research is needed to fully characterize its cardiovascular effects and safety profile. The comparison with MDMA is informative, as MDMA itself is known to have complex cardiovascular effects that can differ from traditional amphetamines.
References
- 1. The metabolic and cardiovascular effects of amphetamine are partially mediated by the central melanocortin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. Serotonin–norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Cardiovascular Effects of 3,4-Methylenedioxymethamphetamine: A Double-Blind, Placebo-Controlled Trial - American College of Cardiology [acc.org]
- 6. Cardiovascular effects of 3,4-methylenedioxymethamphetamine. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiac effects of MDMA on the metabolic profile determined with 1H-magnetic resonance spectroscopy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacodynamic Analysis of 4,5-MDAI and MDA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) and 3,4-methylenedioxyamphetamine (MDA). The information presented is based on available experimental data to assist in understanding the distinct pharmacological profiles of these two psychoactive compounds.
Executive Summary
4,5-Methylenedioxy-2-aminoindane (4,5-MDAI) and 3,4-methylenedioxyamphetamine (MDA) are structurally related compounds, but they exhibit profoundly different pharmacodynamic profiles. While MDA is a potent monoamine-releasing agent with affinity for serotonin (B10506), norepinephrine, and dopamine (B1211576) transporters, as well as activity at serotonin 5-HT2A receptors, current research indicates that its positional isomer, 4,5-MDAI, is largely biologically inactive. This guide will delineate these differences through a detailed examination of their interactions with key molecular targets, supported by quantitative data and experimental methodologies.
Data Presentation: Quantitative Pharmacodynamic Comparison
The following tables summarize the available quantitative data for the interaction of MDA with monoamine transporters and serotonin receptors. In contrast, 4,5-MDAI is reported to be biologically inactive, and therefore, no significant binding or functional activity is expected at these targets.[1]
Table 1: Monoamine Transporter Inhibition and Release
| Compound | Transporter | Inhibition Potency (Kᵢ, nM) | Release Potency (EC₅₀, nM) |
| MDA | SERT | 160 | 108 |
| NET | 190 | - | |
| DAT | 108 | - | |
| 4,5-MDAI | SERT | Not reported/Inactive | Not reported/Inactive |
| NET | Not reported/Inactive | Not reported/Inactive | |
| DAT | Not reported/Inactive | Not reported/Inactive | |
| Data for MDA is presented for the racemic mixture. Individual enantiomers show different potencies.[2] |
Table 2: Serotonin 5-HT₂ Receptor Binding and Functional Activity
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |
| MDA | 5-HT₂ₐ | Data not available | Agonist activity reported |
| 4,5-MDAI | 5-HT₂ₐ | Not reported/Inactive | Not reported/Inactive |
Signaling Pathways
The distinct pharmacodynamic profiles of MDA and 4,5-MDAI result in differential engagement of intracellular signaling pathways. MDA, as a monoamine-releasing agent and 5-HT₂ₐ receptor agonist, triggers a cascade of downstream events. 4,5-MDAI, being inactive, does not initiate these pathways.
References
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 4,5-MDAI
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI), a psychoactive substance. While a formal, large-scale inter-laboratory validation study for 4,5-MDAI has not been identified in publicly available literature, this document synthesizes information from existing research and established forensic toxicology guidelines to offer a framework for comparing analytical methods. The focus is on providing objective comparisons of method performance based on reported experimental data and outlining detailed experimental protocols.
The accurate and reliable analysis of novel psychoactive substances (NPS) like 4,5-MDAI is crucial for forensic investigations, clinical toxicology, and drug development research. Inter-laboratory validation is the gold standard for assessing the reproducibility and reliability of an analytical method. It involves multiple laboratories analyzing identical samples to determine the level of agreement in their results, thereby establishing the method's fitness for its intended purpose.
Comparison of Analytical Methodologies
The primary analytical technique reported for the identification and separation of 4,5-MDAI is Gas Chromatography-Mass Spectrometry (GC-MS). A significant challenge in the analysis of 4,5-MDAI is its co-elution with its positional isomer, 5,6-methylenedioxy-2-aminoindane (B1208349) (5,6-MDAI), on common gas chromatography columns.[1] To address this, derivatization techniques are often employed to improve chromatographic separation.[2][3]
The following tables summarize the key parameters for underivatized and derivatized GC-MS analysis of 4,5-MDAI, based on available literature. The performance characteristics listed are those typically evaluated during a method validation process according to forensic toxicology standards.[4][5][6][7]
Table 1: Comparison of GC-MS Methods for 4,5-MDAI Analysis
| Parameter | Underivatized GC-MS | Derivatized GC-MS |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS) | Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS) |
| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm[8] | Rxi®-5Sil MS or Rxi®-1Sil MS[2] |
| Derivatizing Agent | None | N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), or ethyl chloroformate (ECF)[2] |
| Key Advantage | Simpler sample preparation | Improved chromatographic resolution of 4,5-MDAI and 5,6-MDAI isomers[2] |
| Key Disadvantage | Co-elution of 4,5-MDAI and 5,6-MDAI isomers[1] | Additional sample preparation step |
| Typical Validation Parameters | ||
| Linearity | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Accuracy | To be determined | To be determined |
| Precision (Repeatability & Intermediate Precision) | To be determined | To be determined |
| Specificity/Selectivity | Poor for isomers | High for isomers |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are protocols for the GC-MS analysis of 4,5-MDAI, with and without derivatization, based on published methods.
Protocol 1: Underivatized GC-MS Analysis of 4,5-MDAI
This protocol is based on the methodology outlined in the SWGDRUG monograph for 4,5-MDAI.[8]
1. Sample Preparation:
-
Prepare a solution of the analyte at approximately 1 mg/mL.
-
Perform a base extraction into chloroform.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector.
-
Column: DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1.0 min.
-
Ramp to 300°C at a rate of 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
MSD Transfer Line Temperature: 280°C.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan.
-
Mass Scan Range: 30-550 amu.
Protocol 2: Derivatized GC-MS Analysis of 4,5-MDAI
This protocol is based on a study that successfully separated 4,5-MDAI and 5,6-MDAI using derivatization.[2]
1. Sample Preparation and Derivatization:
-
Prepare a solution of the aminoindane standard.
-
Derivatization with MBTFA, HFBA, or ECF:
-
Note: The specific reaction conditions (e.g., temperature, time) for derivatization should be optimized for the specific agent and sample matrix. Generally, the analyte is mixed with the derivatizing agent and heated to ensure complete reaction.
-
2. GC-MS Instrumentation and Conditions:
-
Instrument: Gas Chromatograph with Mass Spectrometric Detector.
-
Column: Rxi®-5Sil MS or Rxi®-1Sil MS.
-
Carrier Gas: Helium.
-
Injector and MS Parameters: Typically similar to the underivatized method, but may require optimization based on the volatility and thermal stability of the derivatives.
Visualizations
Experimental Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow of an inter-laboratory validation study.
Comparison of Analytical Approaches for 4,5-MDAI
This diagram illustrates the logical relationship between the analytical challenge and the proposed solutions for 4,5-MDAI analysis.
Caption: Comparison of analytical strategies for 4,5-MDAI.
References
- 1. researchgate.net [researchgate.net]
- 2. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standard Practices for Method Validation in Forensic Toxicology | American Academy of Forensic Sciences [aafs.org]
- 5. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. aafs.org [aafs.org]
- 8. swgdrug.org [swgdrug.org]
A Comparative Guide to the Behavioral Pharmacology of 2-Aminoindanes: Focus on 4,5-MDAI's Elusive Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the behavioral pharmacology of 4,5-methylenedioxy-2-aminoindane (B1653421) (4,5-MDAI) and other notable 2-aminoindane analogs. A comprehensive review of existing scientific literature reveals a significant disparity in the available research, with a wealth of data on compounds like 5,6-MDAI, 2-aminoindane (2-AI), and 5-iodo-2-aminoindane (B145790) (5-IAI), but a notable absence of published behavioral studies on 4,5-MDAI. While often mentioned as a positional isomer of the well-studied 5,6-MDAI, and sometimes labeled as "biologically inactive," empirical data to support this assertion in behavioral paradigms is lacking.[1]
This guide will therefore summarize the known behavioral effects of the more extensively researched 2-aminoindanes, providing a framework for understanding this class of compounds and highlighting the critical knowledge gap concerning 4,5-MDAI.
Comparative Behavioral Data of 2-Aminoindanes
The following tables summarize quantitative data from key behavioral pharmacology studies on prominent 2-aminoindanes and the structurally related entactogen, MDMA. This allows for an objective comparison of their effects on locomotor activity, their discriminative stimulus properties, and their potential for reward and reinforcement.
Locomotor Activity
Changes in spontaneous locomotor activity are a primary indicator of a compound's stimulant or depressant effects on the central nervous system.
| Compound | Species | Doses (mg/kg) | Route | Primary Effect | Notes |
| 5,6-MDAI | Mice | 3 - 30 | i.p. | Biphasic: Initial depression followed by stimulation | Locomotor depression observed in the first 10-60 minutes, with a rebound stimulant effect at higher doses (30 mg/kg) emerging 1 to 3.5 hours post-administration.[1][2][3] |
| MDMA | Mice | 0.25 - 1 | i.p. | Biphasic: Initial depression followed by stimulation | Immediate locomotor depression at 0.25 mg/kg, with stimulant effects appearing 50-70 minutes after administration of 0.5 and 1 mg/kg.[1][2][3] |
| 2-AI | - | - | - | Presumed stimulant | While specific locomotor studies were not detailed in the provided results, its action as a selective norepinephrine-dopamine releasing agent suggests stimulant properties. |
| 5-IAI | - | - | - | - | Insufficient data from the provided search results. |
Drug Discrimination
Drug discrimination paradigms are used to assess the subjective effects of a compound by training animals to recognize and respond to a specific drug cue. Full substitution indicates that the test drug produces subjective effects similar to the training drug.
| Training Drug | Test Compound | Species | ED₅₀ (mg/kg) | Max % Drug Lever Responding | Notes |
| MDMA (1.5 mg/kg) | 5,6-MDAI | Rats | ~2.5 | 100% | Full substitution, indicating similar subjective effects to MDMA.[1][2][3] |
| Cocaine (10 mg/kg) | 5,6-MDAI | Rats | ~7.5 | 100% | Full substitution, suggesting psychostimulant-like subjective effects.[1][2][3] |
| Methamphetamine (1 mg/kg) | 5,6-MDAI | Rats | >7.5 | 73% | Partial substitution, with higher doses suppressing response rates.[1][2][3] |
| DOM (0.5 mg/kg) | 5,6-MDAI | Rats | ~5.0 | 100% | Full substitution, indicating hallucinogen-like subjective effects.[1][2][3] |
Conditioned Place Preference (CPP)
Conditioned Place Preference is a model used to evaluate the rewarding or aversive properties of a drug. An increase in time spent in the drug-paired chamber suggests rewarding effects.
| Compound | Species | Doses (mg/kg) | Route | Result |
| 5,6-MDAI | Mice | 0.3 - 10 | i.p. | Significant CPP |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the experimental protocols for the key behavioral assays cited.
Locomotor Activity Assessment
-
Apparatus: Standard rodent locomotor activity chambers equipped with infrared photobeams to detect movement.
-
Procedure: Animals are habituated to the testing room before being placed in the activity chambers. Following habituation, they receive an intraperitoneal (i.p.) injection of the test compound or vehicle. Locomotor activity, measured as the number of photobeam breaks, is then recorded for a specified duration. Data is typically analyzed in time bins to observe the temporal profile of the drug's effect.
Drug Discrimination Studies
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Animals are trained to press one lever after receiving an injection of the training drug (e.g., MDMA) and a second lever after receiving a saline injection to obtain a food reward. Training continues until they can reliably discriminate between the drug and vehicle.
-
Testing: Once trained, animals are administered various doses of the test compound (e.g., 5,6-MDAI) to determine which lever they press. The percentage of responses on the drug-appropriate lever is measured. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.
Conditioned Place Preference (CPP)
-
Apparatus: A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers.
-
Procedure: The procedure typically involves three phases:
-
Pre-conditioning (Baseline): Animals are allowed to freely explore all chambers to determine any initial preference.
-
Conditioning: Over several days, animals receive injections of the test drug and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other outer chamber.
-
Post-conditioning (Test): Animals are again allowed to freely explore all chambers in a drug-free state. The time spent in the drug-paired chamber is compared to the baseline to determine if a preference or aversion has developed.
-
Visualizing a Drug Discrimination Experimental Workflow
The following diagram illustrates the typical workflow for a drug discrimination study, a key methodology in behavioral pharmacology for assessing the subjective effects of novel compounds.
Caption: Workflow of a typical drug discrimination experiment.
Putative Signaling Pathways of Entactogenic 2-Aminoindanes
The behavioral effects of entactogenic 2-aminoindanes like 5,6-MDAI are primarily attributed to their interaction with monoamine transporters, leading to the release of neurotransmitters. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for entactogenic 2-aminoindanes.
Conclusion and Future Directions
The existing body of research provides a solid foundation for understanding the behavioral pharmacology of several 2-aminoindane derivatives, particularly 5,6-MDAI. The data consistently indicate that 5,6-MDAI produces a behavioral profile with similarities to both psychostimulants and hallucinogens, and notably, shares subjective effects with MDMA. Its rewarding properties, as demonstrated in CPP studies, suggest a potential for abuse.
The most significant finding of this comparative review, however, is the striking lack of behavioral data for 4,5-MDAI. This represents a critical gap in the scientific literature, especially given the continued emergence of novel psychoactive substances. Future research should prioritize the in-vivo characterization of 4,5-MDAI to determine its behavioral effects, including its impact on locomotor activity, its discriminative stimulus properties, and its rewarding potential. Such studies are essential for a comprehensive understanding of the structure-activity relationships within the 2-aminoindane class and for informing public health and regulatory bodies.
References
Safety Operating Guide
Proper Disposal of 4,5-MDAI Hydrochloride: A Guide for Laboratory Professionals
I. Pre-Disposal Safety and Assessment
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office or equivalent department.[2][3] They will provide specific guidelines and procedures that are in compliance with local, state, and federal regulations.
Key Pre-Disposal Steps:
-
Assess the Waste Form: Determine if you are disposing of the pure solid compound, a solution containing the compound, or empty containers. The disposal method will vary accordingly.
-
Personal Protective Equipment (PPE): Despite the low hazard rating, standard laboratory PPE, including safety glasses, a lab coat, and gloves, should be worn when handling 4,5-MDAI hydrochloride and its waste.
II. Disposal of Unused this compound (Solid)
Unused or expired solid this compound should be disposed of as chemical waste through your institution's hazardous waste program. Do not dispose of solid chemicals in the regular trash.
Procedure:
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and compatible waste container. The original container is often suitable.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name ("this compound") and the approximate quantity.[2][4]
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][5] This area should be secure and away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup of the chemical waste.[2][3]
III. Disposal of Solutions Containing this compound
Aqueous or solvent-based solutions of this compound must not be disposed of down the drain.[2][3][6]
Procedure:
-
Waste Segregation: Do not mix solutions of this compound with other chemical waste streams unless you have confirmed their compatibility.[7][8] In general, halogenated and non-halogenated solvent wastes should be kept separate.
-
Containerization: Collect the solution in a compatible, leak-proof container with a secure cap.[4][5] Ensure there is adequate headspace in the container to allow for expansion.[5]
-
Labeling: Label the container as "Hazardous Waste" and list all chemical constituents by their full name and approximate percentages.[2]
-
Storage: Store the waste container in the designated SAA.
-
Arrange for Pickup: Follow your institution's procedures for hazardous waste collection.
IV. Disposal of Empty Containers
Empty containers that previously held this compound should be handled with care to prevent the release of residual chemicals.
Procedure:
-
Triple Rinsing: For containers of non-acutely hazardous chemicals, it is best practice to triple rinse the empty container with a suitable solvent (such as water, if the compound is soluble) that can remove any residue.[2][9]
-
Rinsate Collection: The rinsate from the triple rinsing process must be collected and disposed of as hazardous chemical waste, following the procedure for solutions.[2]
-
Container Disposal: Once triple-rinsed and dry, deface or remove all chemical labels from the container.[2] The container can then typically be disposed of in the regular laboratory glass or plastic recycling, or as regular trash, in accordance with your institution's policies.[2]
V. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate area and restrict access.
-
Personal Protection: Wear appropriate PPE before attempting to clean up the spill.
-
Containment and Cleanup: For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.
-
Decontamination: Clean the spill area with a suitable solvent.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Experimental Protocols and Data Presentation
As this document provides procedural guidance for disposal, there are no experimental protocols or quantitative data to present in tabular format. The primary "data" is the set of procedural steps derived from established laboratory safety guidelines.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. canterbury.ac.nz [canterbury.ac.nz]
Essential Safety and Operational Protocols for Handling 4,5-MDAI Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 4,5-MDAI hydrochloride (CAS No. 124399-90-2). Given the nature of research chemicals, which may have incompletely characterized toxicological profiles, a cautious and proactive approach to safety is paramount. This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure the well-being of laboratory personnel.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While a Safety Data Sheet (SDS) for this compound from one supplier indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is critical to note that other sources recommend following standard protocols for neuroactive compounds, which includes the use of comprehensive PPE.[1] Due to the limited toxicological data and the potential for unforeseen hazards, a conservative approach to PPE is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Provides protection against splashes and airborne particles. Standard safety glasses are insufficient.[2][3] |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Since no specific glove material has been tested for this compound, double-gloving provides an additional layer of protection.[4] Gloves should be changed frequently and immediately if contaminated. |
| Body Protection | A fully buttoned laboratory coat or a disposable gown. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or if there is a risk of aerosol generation.[2] | Minimizes the risk of inhaling the substance. |
II. Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and prevent contamination.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure a designated and clearly labeled area for handling this compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the required PPE as specified in the table above.
-
-
Weighing and Aliquoting:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder. Avoid creating dust.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
If sonication or heating is required, ensure the container is properly sealed or vented as appropriate.
-
-
Post-Handling:
-
Thoroughly decontaminate the work area and any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
III. Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][6] |
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[7]
-
Disposal Method: Dispose of the hazardous waste through a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[6][8] Follow all local, state, and federal regulations for hazardous waste disposal.[9]
V. Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. This compound | 124399-90-2 | Benchchem [benchchem.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
